9,9'-Spirobi[fluoren]-2-ylboronic acid
Description
The exact mass of the compound 9,9'-Spirobi[fluoren]-2-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9,9'-Spirobi[fluoren]-2-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9'-Spirobi[fluoren]-2-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BO2/c27-26(28)16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDLHUWVLROJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626499 | |
| Record name | 9,9'-Spirobi[fluoren]-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236389-21-2 | |
| Record name | 9,9'-Spirobi[fluoren]-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9'-Spirobi[9H-fluorene]-2-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 9,9'-Spirobi[fluoren]-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9'-Spirobi[fluoren]-2-ylboronic acid is a specialized organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique spirobifluorene core, a rigid and sterically demanding structure, imparts desirable properties such as high thermal stability and morphological stability to the materials in which it is incorporated. This technical guide provides a comprehensive overview of the known properties, applications, and synthetic considerations for this important chemical building block.
The spiro linkage in the 9,9'-spirobifluorene moiety creates a three-dimensional and non-planar geometry. This structural feature is highly effective at disrupting intermolecular π-π stacking, which in turn suppresses the formation of undesirable, low-energy emissive species known as excimers and enhances the solubility of materials derived from it. These characteristics are crucial for achieving high-performance and long-lasting OLED devices.[1]
Chemical and Physical Properties
9,9'-Spirobi[fluoren]-2-ylboronic acid is typically an off-white to white crystalline powder.[2] Below is a summary of its key chemical and physical properties compiled from various sources.
General Properties
| Property | Value | Reference |
| CAS Number | 236389-21-2 | [2][3][4] |
| Molecular Formula | C₂₅H₁₇BO₂ | [3][4][5] |
| Molecular Weight | 360.22 g/mol | [4][5] |
| Appearance | Off-white Powder | [3] |
| Purity | Typically ≥98% | [4] |
Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 588.3 ± 60.0 °C (Predicted) | [2][3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| pKa | 8.29 ± 0.20 (Predicted) | [2] |
| Flash Point | 309.6 ± 32.9 °C | [3] |
| Refractive Index | 1.758 | [3] |
Spectroscopic Data
Applications in Organic Electronics
The primary application of 9,9'-Spirobi[fluoren]-2-ylboronic acid is as a key intermediate in the synthesis of advanced materials for organic electronics, most notably for OLEDs. The spirobifluorene core provides rigidity and thermal stability, which are essential for the longevity and performance of these devices. Furthermore, the extended π-conjugation of the fluorene units contributes to efficient charge transport and emissive properties.
This boronic acid derivative is particularly valuable for its versatility in organic synthesis, where it is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the facile introduction of the bulky and stabilizing spirobifluorene moiety into a wide range of larger, more complex organic molecules destined for use as:
-
Host Materials: In the emissive layer of OLEDs, host materials form a matrix for the dopant emitters. The high triplet energy and good charge transport characteristics of spirobifluorene-containing hosts are highly desirable.
-
Emissive Layer Components: The spirobifluorene unit can be directly incorporated into the structure of the light-emitting molecules themselves.
-
Charge-Transporting Layers: The excellent charge carrier mobility of spirobifluorene-based materials makes them suitable for use in hole-transporting layers (HTLs) and electron-transporting layers (ETLs).
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 9,9'-Spirobi[fluoren]-2-ylboronic acid is not widely published in peer-reviewed literature. However, its synthesis would likely involve the borylation of a halogenated 9,9'-spirobifluorene precursor. A general conceptual workflow for such a synthesis is outlined below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 9,9'-Spirobi[fluoren]-2-ylboronic acid.
Disclaimer: This is a generalized synthetic scheme. Actual reaction conditions, including solvents, temperatures, and stoichiometry, would require optimization.
Key Application: The Suzuki Coupling Reaction
9,9'-Spirobi[fluoren]-2-ylboronic acid is a valuable reagent in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. In a typical reaction, the boronic acid is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki coupling reaction is a well-established mechanism in organic chemistry.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In this context, R²-B(OH)₂ represents 9,9'-Spirobi[fluoren]-2-ylboronic acid, and R¹-X is an organic halide to which the spirobifluorene moiety is to be attached. The reaction typically proceeds in the presence of a palladium(0) catalyst and a base, which activates the boronic acid.
Safety and Handling
9,9'-Spirobi[fluoren]-2-ylboronic acid is considered a hazardous substance. It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2). The following precautionary statements should be observed:
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Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
9,9'-Spirobi[fluoren]-2-ylboronic acid is a valuable and versatile building block in the synthesis of high-performance materials for organic electronics. Its unique structural features, particularly the rigid and non-planar spirobifluorene core, impart enhanced thermal and morphological stability to the resulting materials, leading to improved device longevity and efficiency. While detailed synthetic and spectroscopic data are not widely available in the public domain, its utility in Suzuki coupling reactions is a key aspect of its application. As with all chemical reagents, proper safety precautions must be taken during its handling and use.
References
- 1. 9,9'-Spirobi[fluoren]-2-ylboronic acid | 236389-21-2 | Benchchem [benchchem.com]
- 2. Boronic acid, B-9,9'-spirobi[9H-fluoren]-2'-yl- Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. echemi.com [echemi.com]
- 4. {9,9'-SPIROBI[FLUOREN]-7-YL}BORONIC ACID | CAS 236389-21-2 [matrix-fine-chemicals.com]
- 5. 9,9′-Spirobi[fluoren]-2-ylboronic acid | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide on 9,9'-Spirobi[fluoren]-2-ylboronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9,9'-Spirobi[fluoren]-2-ylboronic acid, a key building block in the development of advanced organic electronic materials. The unique spirobifluorene core imparts rigidity, thermal stability, and a three-dimensional structure that prevents intermolecular aggregation, making it an attractive component for high-performance Organic Light-Emitting Diodes (OLEDs) and other organic electronics.
Chemical Structure and Properties
9,9'-Spirobi[fluoren]-2-ylboronic acid is an organic compound featuring a central spiro carbon atom that orthogonally connects two fluorene units. The boronic acid group is substituted at the 2-position of one of the fluorene moieties.
Chemical Structure:
Caption: Chemical structure of 9,9'-Spirobi[fluoren]-2-ylboronic acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 9,9'-Spirobi[fluoren]-2-ylboronic acid.
| Property | Value | Reference |
| CAS Number | 236389-21-2 | [1] |
| Molecular Formula | C25H17BO2 | [1] |
| Molecular Weight | 360.22 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [1] |
| Purity | >98.0% | [1] |
| Melting Point | 182.0 to 186.0 °C | [1] |
| Boiling Point (Predicted) | 588.4 ± 60.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.37 g/cm³ | [1] |
| InChI Key | WDDLHUWVLROJLA-UHFFFAOYSA-N | [1] |
| SMILES | OB(O)c1ccc2c(c1)c3cccc4c3c2(c5ccccc54)c6ccccc6 | [1] |
Synthesis of 9,9'-Spirobi[fluoren]-2-ylboronic acid
A common synthetic route to 9,9'-Spirobi[fluoren]-2-ylboronic acid involves a two-step process starting from the commercially available 2-bromo-9,9'-spirobifluorene. The first step is the synthesis of the brominated precursor, followed by a lithium-halogen exchange and subsequent borylation.
Synthesis Workflow
Caption: A two-step synthetic pathway to 9,9'-Spirobi[fluoren]-2-ylboronic acid.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-9,9'-spirobifluorene
This procedure is adapted from established methods for the synthesis of spirobifluorene derivatives.
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Grignard Reagent Formation: To a solution of 2-bromobiphenyl in anhydrous tetrahydrofuran (THF), magnesium turnings are added under an inert atmosphere (e.g., argon or nitrogen). The mixture is gently heated to initiate the formation of the Grignard reagent, 2-biphenylmagnesium bromide.
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Reaction with 2-Bromo-9-fluorenone: A solution of 2-bromo-9-fluorenone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction is stirred for several hours at room temperature to yield 2-bromo-9-(2-biphenyl)-9-fluorenol.
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Cyclization: The intermediate alcohol is then subjected to acid-catalyzed cyclization. The crude product from the previous step is dissolved in glacial acetic acid, and a strong acid catalyst, such as concentrated hydrochloric acid, is added. The mixture is refluxed for a few hours. Upon cooling, the product, 2-bromo-9,9'-spirobifluorene, precipitates and can be collected by filtration.[1]
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Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield white crystals.[1]
Step 2: Synthesis of 9,9'-Spirobi[fluoren]-2-ylboronic acid
This protocol is based on general procedures for the conversion of aryl halides to boronic acids.
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Lithium-Halogen Exchange: 2-Bromo-9,9'-spirobifluorene is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at this temperature for about an hour to ensure complete lithium-halogen exchange, forming 2-lithio-9,9'-spirobifluorene.
-
Borylation: Triisopropyl borate is then added to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is stirred for a few hours to hydrolyze the boronic ester intermediate.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to afford 9,9'-Spirobi[fluoren]-2-ylboronic acid as a solid.
Applications in Organic Electronics
9,9'-Spirobi[fluoren]-2-ylboronic acid is a crucial intermediate for the synthesis of advanced materials for organic light-emitting diodes (OLEDs). Its rigid and non-planar spirobifluorene core provides high thermal stability and prevents the formation of aggregates that can quench luminescence. The boronic acid functionality allows for its incorporation into larger conjugated molecules through Suzuki coupling reactions.
Role in OLED Material Synthesis and Device Fabrication
Caption: Workflow from 9,9'-Spirobi[fluoren]-2-ylboronic acid to an OLED device.
These spirobifluorene-containing materials can serve as highly efficient host materials for phosphorescent emitters or as blue-light emitting materials themselves. Their high triplet energy levels are particularly advantageous for hosting blue phosphorescent dopants, leading to OLEDs with high efficiency and stability.
Conclusion
9,9'-Spirobi[fluoren]-2-ylboronic acid is a valuable and versatile building block in the field of organic electronics. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic transformations. The unique properties imparted by the spirobifluorene core make it an essential component in the ongoing development of next-generation OLED displays and solid-state lighting technologies. The detailed information provided in this guide serves as a foundational resource for researchers and professionals working in this exciting area.
References
Spectroscopic Data Analysis of 9,9'-Spirobi[fluoren]-2-ylboronic Acid (CAS Number 236389-21-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 236389-21-2, which is 9,9'-Spirobi[fluoren]-2-ylboronic acid.[1][2][3] The molecular formula for this compound is C25H17BO2, and its molecular weight is approximately 360.22 g/mol .[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in fields such as organic synthesis, materials science, and drug development who may be working with this or structurally related compounds. While a comprehensive search for direct experimental spectroscopic data (NMR, FT-IR, and Mass Spectrometry) for 9,9'-Spirobi[fluoren]-2-ylboronic acid did not yield specific datasets, this guide outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 9,9'-Spirobi[fluoren]-2-ylboronic acid based on its known structure and typical values for the functional groups it contains.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 | Aromatic C-H | 120 - 135 |
| B-OH | 4.0 - 6.0 (broad) | Aromatic C-B | 130 - 145 |
| Spiro-C | 60 - 70 | ||
| Aromatic C-C (quaternary) | 140 - 155 |
Note: Predicted values are based on general chemical shift ranges for similar structural motifs.
Table 2: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (B-OH) | 3200 - 3600 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| B-O stretch | 1310 - 1380 | Strong |
| C-B stretch | 1020 - 1100 | Medium |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]+ | 360.13 | Molecular ion |
| [M-H₂O]+ | 342.12 | Loss of water |
| [M-B(OH)₂]+ | 317.13 | Loss of boronic acid group |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, FT-IR, and Mass Spectrometry data for a compound such as 9,9'-Spirobi[fluoren]-2-ylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse program.
-
For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum.
-
-
Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule. In the ¹³C NMR spectrum, identify the number of unique carbon environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=C, B-O).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in an appropriate solvent (e.g., acetonitrile, methanol). For MALDI, the sample is co-crystallized with a matrix.
-
Infusion/Injection: Introduce the sample solution into the ion source.
-
Ionization: The sample molecules are ionized in the source.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of ions at each m/z value.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Conclusion
References
Spirobifluorene Compounds: A Technical Guide to Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Spirobifluorene (SBF) compounds, characterized by two fluorene units linked by a common spiro-carbon atom, have garnered significant attention in materials science and are emerging as scaffolds of interest in medicinal chemistry. Their unique three-dimensional and rigid structure imparts a range of desirable physical and chemical properties, including high thermal stability, excellent photophysical characteristics, and stable electrochemical behavior. This technical guide provides an in-depth overview of the core physical and chemical properties of spirobifluorene derivatives, methodologies for their characterization, and their potential relevance in advanced applications.
Core Physicochemical Properties
The defining feature of the spirobifluorene core is the orthogonal arrangement of the two fluorene π-systems around a central sp³-hybridized carbon atom.[1] This perpendicular orientation minimizes intermolecular π-π stacking, leading to good solubility and the formation of stable amorphous films, a crucial property for applications in organic electronics.[2] This structural rigidity also contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), indicating excellent thermal stability.[3][4]
Photophysical Properties
Spirobifluorene derivatives are known for their intriguing photophysical properties, making them suitable for a variety of optoelectronic applications, particularly in Organic Light-Emitting Diodes (OLEDs).[3][4] They typically exhibit strong absorption in the UV region and emit light in the blue region of the spectrum.
The absorption spectra of many spirobifluorene-based materials show characteristic π-π* transitions of the SBF scaffold around 310-313 nm.[3][4] The introduction of different functional groups onto the spirobifluorene core allows for the fine-tuning of their absorption and emission wavelengths, as well as their quantum efficiencies. For instance, the incorporation of di-4-tolylamino groups can lead to materials with maximum emission wavelengths in the 401-402 nm range.[4] The optical band gap of these compounds can also be tailored, with values typically falling in the range of 3.0 to 4.0 eV.[4][5]
Electrochemical Properties
The electrochemical behavior of spirobifluorene compounds is critical for their application in electronic devices. Cyclic voltammetry (CV) is a key technique used to investigate their redox properties, providing information on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[6] Many spirobifluorene derivatives exhibit reversible or quasi-reversible oxidation and reduction processes.[6][7] The oxidation potentials can vary depending on the substituents on the spirobifluorene core. For example, cyclic spirobifluorene derivatives have shown multiple, stepwise oxidation peaks in their cyclic voltammograms.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of spirobifluorene derivatives as reported in the literature.
Table 1: Thermal Properties of Selected Spirobifluorene-Based Materials
| Compound/Material | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| Spirobifluorene-based Polyimides | 287 - 374[8] | > 500 (for 5% weight loss)[8] |
| Spirobifluorene-based HTMs | > 145[3] | up to 506[3] |
Table 2: Photophysical Properties of Selected Spirobifluorene Derivatives
| Compound | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Optical Band Gap (Eg) (eV) | | --- | --- | --- | | 3,3′,6,6′-TDTA-SBF | 310-313[3][4] | 401-402[4] | 3.07[4] | | 3,3′-DDTA-SBF | 310-313[3][4] | 401-402[4] | 3.12[4] | | 3,6-DDTA-SBF | 310-313[3][4] | 401-402[4] | 3.09[4] | | 1,4-dp-SBF | 298, 310-311[5] | - | 3.92[5] | | 1-pbp-4-p-SBF | 298, 310-311[5] | - | 3.90[5] |
Table 3: Electrochemical Properties of a Spirogermabifluorene Derivative
| Compound | Reduction Peak Potential (Epc) (V) | Oxidation Peak Potential (Epa) (V) |
| Spirogermabifluorene 1 | -1.75[7] | -1.11, -0.59[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of spirobifluorene compounds. Below are outlines of key experimental protocols based on literature descriptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the chemical structure and purity of the synthesized spirobifluorene compounds.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.[8]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra. For complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural elucidation.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and elemental composition of the spirobifluorene compounds.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, MALDI-TOF, or GC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). For GC-MS, the sample should be sufficiently volatile.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the experimentally determined molecular ion peak (M⁺) with the calculated molecular weight of the target compound. High-resolution mass spectrometry can be used to confirm the elemental formula.
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Purpose: To investigate the electronic absorption properties and determine the optical band gap.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the spirobifluorene compound in a UV-transparent solvent (e.g., dichloromethane, toluene, THF) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.[9] Thin films can also be prepared by spin-coating or vacuum deposition on a quartz substrate.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the absorption maxima (λmax). The optical band gap (Eg) can be estimated from the onset of the absorption edge using the Tauc plot method.[4][5]
Fluorescence Spectroscopy
-
Purpose: To study the emission properties of the spirobifluorene compounds.
-
Instrumentation: A fluorescence spectrophotometer.
-
Sample Preparation: Use the same solution or thin film prepared for UV-Vis spectroscopy. The solution should be sufficiently dilute to avoid inner filter effects.
-
Data Acquisition: Excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum.
-
Data Analysis: Determine the wavelength of maximum emission (λem). The fluorescence quantum yield can be determined relative to a standard fluorophore.
Cyclic Voltammetry (CV)
-
Purpose: To determine the electrochemical properties, including HOMO and LUMO energy levels.[10]
-
Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).
-
Experimental Setup:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [nBu₄N][PF₆]) in an anhydrous, deoxygenated solvent (e.g., dichloromethane, THF, acetonitrile).[7][11]
-
-
Procedure:
-
Dissolve the spirobifluorene compound in the electrolyte solution (typically 1 mM).
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Scan the potential linearly from an initial potential to a set vertex potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).[11]
-
-
Data Analysis: From the cyclic voltammogram, determine the onset oxidation (Eox) and reduction (Ered) potentials. The HOMO and LUMO energy levels can be estimated using empirical formulas relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
Visualizations
General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a spirobifluorene derivative.
Caption: A flowchart illustrating the key stages from synthesis to detailed characterization of spirobifluorene compounds.
Relevance to Drug Development
While spirobifluorene compounds are predominantly explored in materials science, the inherent properties of spirocyclic scaffolds are of significant interest in drug discovery. The introduction of a spiro center can lead to:
-
Increased Three-Dimensionality: Moving away from "flat" molecules can improve binding affinity and selectivity for biological targets.[12][13]
-
Improved Physicochemical Properties: Spirocycles can be used to modulate properties such as solubility and metabolic stability.[12]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel molecular architectures, which is crucial for intellectual property in drug development.[12]
The rigid spirobifluorene framework can serve as a unique scaffold for the spatial presentation of pharmacophoric groups. Although direct applications in signaling pathways are not yet widely reported, the synthetic versatility and tunable properties of spirobifluorene derivatives make them an intriguing platform for the design of novel bioactive molecules. For instance, functionalized spirobifluorenes could be designed as fluorescent probes for biological imaging or as rigid linkers in bivalent ligands.
The following diagram depicts a conceptual relationship where a functionalized spirobifluorene compound could potentially interact with a biological signaling pathway.
Caption: A conceptual diagram illustrating the potential role of a functionalized spirobifluorene as a probe in a biological signaling pathway.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04979A [pubs.rsc.org]
- 5. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Cyclic [n]Spirobifluorenylene Compounds and Electron Delocalization in Their Radical Cation Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
An In-depth Technical Guide to 9,9'-Spirobi[fluoren]-2-ylboronic Acid for OLED Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed. Among the vast landscape of organic semiconductors, 9,9'-Spirobi[fluoren]-2-ylboronic acid has emerged as a pivotal building block for the synthesis of high-performance materials for OLEDs. Its unique spirobifluorene core imparts a combination of rigidity, high thermal stability, and excellent charge transport characteristics to the resulting materials. This technical guide delves into the core characteristics of 9,9'-Spirobi[fluoren]-2-ylboronic acid, presenting its physical and electronic properties, detailed experimental protocols for its synthesis and subsequent use in cross-coupling reactions, and a discussion of its role in advancing OLED technology.
Core Characteristics of 9,9'-Spirobi[fluoren]-2-ylboronic Acid
9,9'-Spirobi[fluoren]-2-ylboronic acid is a white to off-white crystalline powder that serves as a key intermediate in the synthesis of advanced materials for organic electronics.[1] The defining feature of this molecule is the spirobifluorene core, where two fluorene units are joined by a common spiro carbon atom. This orthogonal arrangement provides a rigid, three-dimensional structure that is crucial for the performance of OLED materials.
Key Advantages of the Spirobifluorene Moiety:
-
High Thermal Stability: The rigid spiro structure contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td) in polymers and small molecules derived from it. This is essential for the operational lifetime and stability of OLED devices, which can generate significant heat.
-
Inhibition of Crystallization: The non-planar structure of the spirobifluorene core disrupts intermolecular packing, leading to the formation of stable amorphous films. This is highly desirable in OLEDs as it prevents crystallization of the organic layers, which can lead to device failure.
-
Efficient Charge Transport: The fluorene units possess an extended π-conjugated system, which facilitates efficient charge transport (both holes and electrons). This property is fundamental for achieving high brightness and low operating voltages in OLEDs.
-
Versatile Functionalization: The boronic acid group at the 2-position provides a reactive handle for introducing the spirobifluorene unit into a wide array of molecular architectures through facile and efficient cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Data Presentation
Quantitative data for 9,9'-Spirobi[fluoren]-2-ylboronic acid is summarized in the tables below. It is important to note that while experimental HOMO/LUMO energy levels for this specific molecule are not widely reported in publicly available literature, estimations can be made based on computational studies and experimental data from closely related spirobifluorene derivatives.
Table 1: Physical and Chemical Properties of 9,9'-Spirobi[fluoren]-2-ylboronic Acid
| Property | Value | Reference |
| CAS Number | 236389-21-2 | [1] |
| Molecular Formula | C₂₅H₁₇BO₂ | [2] |
| Molecular Weight | 360.22 g/mol | [2] |
| Appearance | Off-white to white powder | [1][3] |
| Boiling Point (Predicted) | 588.4 ± 60.0 °C | [1] |
| Density (Predicted) | 1.37 g/cm³ | [1] |
| pKa (Predicted) | 8.29 ± 0.20 | [1] |
| Storage Temperature | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Table 2: Estimated Electronic Properties of the Spirobifluorene Core
| Property | Estimated Value (eV) | Notes |
| HOMO Level | -5.7 to -5.9 | Estimated based on cyclic voltammetry data of various spirobifluorene derivatives. The exact value is influenced by substituent effects. Tuning of HOMO-LUMO levels is a key strategy in material design. |
| LUMO Level | -2.1 to -2.4 | Estimated based on cyclic voltammetry and optical band gap data of spirobifluorene derivatives. The energy gap is crucial for determining the emission color and charge injection properties. |
| Energy Gap | 3.3 to 3.8 | The large energy gap of the spirobifluorene core makes it a suitable host material for blue phosphorescent and fluorescent emitters, as it prevents energy transfer quenching. |
Note: The HOMO/LUMO values are estimations for the core spirobifluorene structure and can be significantly tuned by the addition of electron-donating or electron-withdrawing groups.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 9,9'-Spirobi[fluoren]-2-ylboronic acid and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-Bromo-9,9'-spirobifluorene (Precursor)
This protocol is adapted from methodologies described in the patent literature for the synthesis of brominated spirobifluorene derivatives.[4]
Materials:
-
o-Bromohalobenzene (e.g., o-bromoiodobenzene, o-dibromobenzene, or o-bromochlorobenzene)
-
Phenylmagnesium bromide solution (in an appropriate ether solvent)
-
2-Bromofluorenone
-
Methyltetrahydrofuran (MeTHF), anhydrous
-
Diethyl ether, anhydrous
-
Glacial acetic acid
-
Hydrochloric acid, concentrated
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place a solution of phenylmagnesium bromide in an appropriate solvent.
-
To this solution, add a solution of o-bromohalobenzene in anhydrous methyltetrahydrofuran dropwise at a controlled temperature (typically between 50-100 °C). The molar ratio of o-bromohalobenzene to phenylmagnesium bromide is typically in the range of 1:0.9 to 1:1.5.[4]
-
After the addition is complete, stir the reaction mixture at the same temperature for 8-20 hours.[4]
-
Reaction with 2-Bromofluorenone: In a separate flask, prepare a solution of 2-bromofluorenone in anhydrous diethyl ether.
-
Cool the Grignard reaction mixture and then add it dropwise to the 2-bromofluorenone solution. After the addition, heat the mixture to reflux and maintain for several hours.
-
Hydrolysis and Cyclization: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude intermediate.
-
To the crude solid, add a mixture of glacial acetic acid and concentrated hydrochloric acid (typically in a 100:1 volume ratio) and heat to induce cyclization to the spirobifluorene core.[4]
-
Purification: After cooling, filter the precipitate and wash with water. The crude 2-bromo-9,9'-spirobifluorene can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient).
Synthesis of 9,9'-Spirobi[fluoren]-2-ylboronic Acid
This protocol describes a standard method for the conversion of an aryl bromide to a boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Materials:
-
2-Bromo-9,9'-spirobifluorene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate or Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid, aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-bromo-9,9'-spirobifluorene in anhydrous THF.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. The reaction is typically complete within 1-2 hours at this temperature.
-
Borylation: To the resulting lithium species, add triisopropyl borate or trimethyl borate dropwise at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude 9,9'-Spirobi[fluoren]-2-ylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Reaction Using 9,9'-Spirobi[fluoren]-2-ylboronic Acid
This is a general protocol for the palladium-catalyzed cross-coupling of 9,9'-Spirobi[fluoren]-2-ylboronic acid with an aryl halide to synthesize a more complex OLED material.
Materials:
-
9,9'-Spirobi[fluoren]-2-ylboronic acid
-
An aryl halide (e.g., an aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
A base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
-
A suitable solvent system (e.g., toluene/water, dioxane/water, or dimethoxyethane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 9,9'-Spirobi[fluoren]-2-ylboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent system to the flask. The mixture is typically degassed by bubbling with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired spirobifluorene-containing OLED material.
Visualization of Key Processes
The following diagrams illustrate the molecular structure, a typical synthesis workflow, and the structure of a generic OLED device incorporating a spirobifluorene-based material.
Caption: Molecular structure of 9,9'-Spirobi[fluoren]-2-ylboronic acid.
Caption: General synthesis workflow for OLED materials.
Caption: A typical multi-layer OLED device structure.
Conclusion
9,9'-Spirobi[fluoren]-2-ylboronic acid is a cornerstone building block for the development of next-generation OLED materials. Its inherent structural and electronic properties, particularly the rigid and non-planar spirobifluorene core, directly translate to enhanced thermal stability, morphological stability, and charge transport in the final OLED devices. The versatility of the boronic acid functional group allows for its incorporation into a diverse range of molecular architectures, enabling the fine-tuning of optoelectronic properties to achieve desired emission colors, high efficiencies, and long operational lifetimes. The detailed experimental protocols provided in this guide offer a practical foundation for the synthesis and utilization of this critical intermediate, empowering researchers to further innovate in the dynamic field of organic electronics.
References
- 1. Boronic acid, B-9,9'-spirobi[9H-fluoren]-2'-yl- Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 9,9′-Spirobi[fluoren]-2-ylboronic acid | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. CN103333204A - Synthesis method of 9,9'-spirobifluorene derivative - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Thermal Stability and Electronic Properties of Spirobifluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional structure of 9,9'-spirobifluorene (SBF) imparts exceptional thermal stability and desirable electronic properties to its derivatives, making them a cornerstone in the development of advanced organic electronic materials. This guide provides an in-depth analysis of these characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows. The inherent rigidity and orthogonal arrangement of the two fluorene units in the SBF core effectively disrupt π-conjugation between them, leading to a high triplet energy, while also preventing intermolecular π-π stacking, which enhances morphological stability and solubility.[1][2] These features are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3]
Thermal Stability of Spirobifluorene Derivatives
The robust nature of the spirobifluorene scaffold contributes to the high thermal stability of its derivatives, a crucial attribute for ensuring the longevity and reliability of organic electronic devices. This stability is typically characterized by two key parameters: the decomposition temperature (Td) and the glass transition temperature (Tg).[4][5]
Decomposition Temperature (Td): This is the temperature at which a material begins to chemically degrade. Spirobifluorene derivatives consistently exhibit high Td values, often exceeding 300°C and in some cases surpassing 500°C.[5][6] For instance, 2,7-di(phenanthren-9-yl)-9,9′-spirobifluorene (DPSF) shows a remarkable decomposition temperature of 503°C.[5] Similarly, a fluorinated 9,9'-spirobifluorene derivative, Spiro-(3,5)-F, has a Td of 395°C.[7] Hole-transporting materials based on the SBF skeleton have also demonstrated exceptional thermal stability, with decomposition temperatures reaching as high as 506°C.[6][8]
Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is indicative of good morphological stability, preventing the deformation of thin films in devices during operation. Spirobifluorene derivatives are known for their high Tg values. For example, the aforementioned DPSF has a Tg of 178°C[5], and Spiro-(3,5)-F exhibits a Tg of 145°C[7]. Polyimides incorporating spirobifluorene units also show high glass transition temperatures, ranging from 287°C to 374°C, which underscores the structural rigidity imparted by the SBF core.[9] The introduction of spiro-functionalization at the C-9 bridge of fluorene units has been shown to significantly improve thermal spectral stability by increasing the glass transition temperature.[10]
Quantitative Data on Thermal Properties
| Derivative | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Reference |
| 2,7-di(phenanthren-9-yl)-9,9′-spirobifluorene (DPSF) | 503 | 178 | [5] |
| Spiro-(3,5)-F | 395 | 145 | [7] |
| Phenothiazine-nitrile substituted SBF | 313.8 | Amorphous | [4][11] |
| 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene | >500 | >145 | [6][8] |
| Spirobifluorene-based Polyimides | 542–652 (5-10% weight loss) | 287–374 | [9] |
Electronic Properties of Spirobifluorene Derivatives
The electronic properties of spirobifluorene derivatives, such as their frontier molecular orbital (HOMO and LUMO) energy levels and band gaps, can be precisely tuned by chemical modification.[12][13][14] This tunability is a key reason for their widespread use in tailoring the performance of organic electronic devices.
The orthogonal geometry of the two fluorene moieties in the SBF core leads to a disruption of through-bond conjugation.[15] However, through-space interactions can still influence the electronic properties.[15] The substitution pattern on the spirobifluorene skeleton plays a critical role in determining the electronic characteristics.[13][14] For instance, substitution at the C2 and C7 positions tends to extend the π-conjugation, while modifications at the C1, C3, C4, and C6 positions can lead to electronic decoupling, resulting in higher triplet energies.[1][6][8]
The HOMO and LUMO energy levels are crucial for determining the charge injection and transport properties of a material. These are typically investigated using cyclic voltammetry (CV) and density functional theory (DFT) calculations.[16][17] For example, in a study of 1-substituted spirobifluorene derivatives, the HOMO levels were found to decrease from -5.43 eV for an anthracene substituent to -5.90 eV for a naphthalene substituent, demonstrating the significant influence of the pendant group.[15]
Quantitative Data on Electronic Properties
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| 1-Anthracene-SBF | -5.43 | -2.25 | 3.18 | [15] |
| 1-Pyrene-SBF | -5.52 | -2.41 | 3.11 | [15] |
| 1-Phenanthrene-SBF | -5.85 | -2.35 | 3.50 | [15] |
| 1-Naphthalene-SBF | -5.90 | -2.38 | 3.52 | [15] |
| Spiro-(3,5)-F | -5.88 | -2.49 | 3.39 | [7][18] |
Experimental Protocols
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is employed to determine the decomposition temperature (Td) of a material.
-
A small sample of the spirobifluorene derivative (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.
-
The pan is placed in a microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The Td is typically defined as the temperature at which 5% weight loss occurs.[11][19]
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg).
-
A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in a furnace under a nitrogen atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The Tg is identified as a step-like change in the heat flow curve. The measurement is often taken during the second heating cycle to erase any prior thermal history.[7][11]
Electrochemical Analysis
Cyclic Voltammetry (CV): CV is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of a molecule.[17]
-
The spirobifluorene derivative is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [NBu4][PF6]).[20][21]
-
A three-electrode system is used: a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
A potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential.
-
The current response is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are then calculated using empirical formulas, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
Visualizations
Experimental workflow for the synthesis and characterization of spirobifluorene derivatives.
Relationship between the spirobifluorene structure and its key properties.
References
- 1. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. d-nb.info [d-nb.info]
- 5. Spirobifluorene derivative: a pure blue emitter (CIEy ≈ 0.08) with high efficiency and thermal stability - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04979A [pubs.rsc.org]
- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 10. 20.210.105.67 [20.210.105.67]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New generations of spirobifluorene regioisomers for organic electronics: tuning electronic properties with the substitu… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Influence of the pendant substituent at the C1 position of a spirobifluorene scaffold on the electronic properties - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM01106B [pubs.rsc.org]
- 16. Characterization of Cyclic [n]Spirobifluorenylene Compounds and Electron Delocalization in Their Radical Cation Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Spirobifluorene Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Spirobifluorene boronic acids and their derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals. Their rigid, orthogonal, and three-dimensional structure imparts unique properties such as high thermal stability, amorphous film-forming capabilities, and tailored optoelectronic characteristics. These attributes make them indispensable building blocks for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and complex chiral molecules. This technical guide provides a comprehensive literature review of the primary synthetic routes to spirobifluorene boronic acids, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
The synthesis of spirobifluorene boronic acids predominantly relies on two robust and versatile methodologies: Lithiation followed by borylation and Palladium-catalyzed borylation (Miyaura borylation) . Both methods typically start from a halogenated spirobifluorene precursor, most commonly a bromo-derivative, which is synthesized in earlier steps. A less common but effective method involves a four-step sequence to generate a triflate precursor for subsequent borylation.
The general workflow for these syntheses can be visualized as follows:
Caption: General workflow for the synthesis of spirobifluorene boronic acids.
Synthesis of Halogenated Spirobifluorene Precursors
The most common starting materials for the synthesis of spirobifluorene boronic acids are their halogenated, particularly brominated, derivatives. These precursors can be synthesized through various methods, including direct bromination of the spirobifluorene core.
Experimental Protocol: Synthesis of 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene
A reliable method for the synthesis of 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene involves the oxy-bromination of 9,9′-spirobifluorene.[1]
Reaction:
9,9′-spirobifluorene + NaBr + H₂O₂ + H₂SO₄ → 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene
Procedure:
-
To a solution of 9,9′-spirobifluorene in 1,2-dichloroethane, add sodium bromide (NaBr), hydrogen peroxide (H₂O₂), and sulfuric acid (H₂SO₄).
-
The optimal molar ratio of reactants is n(SBF):n(NaBr):n(H₂O₂):n(H₂SO₄) = 1:8:6:6.[1]
-
Stir the reaction mixture at 20°C for 48 hours.
-
Upon completion, the product is isolated and purified.
Under these optimized conditions, the selectivity for 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene can reach 95.1% with a yield of approximately 80%. The purity of the final product is reported to be over 98% as measured by HPLC.[1]
Method 1: Lithiation Followed by Borylation
This classic organometallic approach involves the formation of a highly reactive spirobifluorenyl lithium species via halogen-metal exchange, which is then quenched with a borate ester. Subsequent hydrolysis yields the desired boronic acid. This method is highly effective but requires anhydrous conditions and low temperatures.
Caption: Workflow for the Lithiation-Borylation synthesis method.
Detailed Experimental Protocol: Synthesis of 9,9′-Spirobi[fluoren]-2-ylboronic acid via Lithiation-Borylation
This protocol is a representative procedure based on general methods for the synthesis of aryl boronic acids from aryl halides.[2][3]
Reaction:
-
2-bromo-9,9′-spirobifluorene + n-BuLi → 2-lithio-9,9′-spirobifluorene
-
2-lithio-9,9′-spirobifluorene + B(OiPr)₃ → Lithium 2-(triisopropoxyborate)-9,9′-spirobifluorene
-
Lithium 2-(triisopropoxyborate)-9,9′-spirobifluorene + H₃O⁺ → 9,9′-Spirobi[fluoren]-2-ylboronic acid
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-bromo-9,9′-spirobifluorene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.1 equiv) is then added dropwise, again maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl). The mixture is stirred for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 9,9′-spirobi[fluoren]-2-ylboronic acid.
Method 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that forms a carbon-boron bond from an aryl halide or triflate and a diboron reagent, catalyzed by a palladium complex. This method offers excellent functional group tolerance and generally milder reaction conditions compared to the lithiation route.
Caption: Workflow for the Palladium-Catalyzed Miyaura Borylation.
Detailed Experimental Protocol: Synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-spirobi[fluorene]
This protocol is a representative procedure based on general methods for the Miyaura borylation of aryl halides.[4][5][6]
Reaction:
2,7-dibromo-9,9′-spirobifluorene + Bis(pinacolato)diboron → 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-spirobi[fluorene]
Procedure:
-
To a Schlenk flask are added 2,7-dibromo-9,9′-spirobifluorene (1.0 equiv), bis(pinacolato)diboron (2.5 equiv), potassium acetate (KOAc, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv), and a suitable phosphine ligand such as XPhos (0.06 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous dioxane is added, and the reaction mixture is heated to 100 °C with stirring for 12-24 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pinacol boronate ester.
Quantitative Data Summary
The following tables summarize representative quantitative data for key spirobifluorene precursors and boronic acid derivatives found in the literature. Note that yields can vary significantly based on the specific reaction conditions and scale.
Table 1: Synthesis of Halogenated Spirobifluorene Precursors
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| 2,2′-Dibromo-9,9′-spirobifluorene | 4-(Trimethylsilyl)benzeneboronic acid, 1,2-dibromobenzene | Multi-step | ~30 (overall) | High | [7] |
| 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene | 9,9′-Spirobifluorene | NaBr, H₂O₂, H₂SO₄ | ~80 | >98 | [1] |
Table 2: Synthesis of Spirobifluorene Boronic Acids and Esters
| Compound | Starting Material | Method | Yield (%) | Melting Point (°C) | Reference |
| 9,9′-Spirobi[fluoren]-2-ylboronic acid | 2-Bromo-9,9′-spirobifluorene | Lithiation-Borylation | N/A | N/A | [8] |
| (P)-9,9′-Spirobifluorene-2,2′-diboronic acid | (P)-9,9′-Spirobifluorene-2,2′-bistriflate | Pd-catalyzed borylation | N/A | N/A | [9] |
| 2,7-Bis(pinacolato)-9,9′-spirobifluorene | 2,7-Dibromo-9,9′-spirobifluorene | Miyaura Borylation | N/A | N/A | [10] |
N/A: Data not available in the reviewed sources. The synthesis is reported, but specific quantitative values for yield and melting point are not provided.
Table 3: NMR Characterization Data
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| General Aryl Boronic Acid Pinacol Esters | ¹¹B | CDCl₃ | 33-34 |
| General Aryl Boronic Acids | ¹¹B | DMSO-d₆ | 27-30 |
Note: Specific NMR data for spirobifluorene boronic acids is sparse in the general literature. The values provided are typical for aryl boronic acids and their pinacol esters and can be used as a general guide for characterization.
Conclusion
The synthesis of spirobifluorene boronic acids is a well-established field, primarily utilizing lithiation-borylation and palladium-catalyzed Miyaura borylation of halogenated spirobifluorene precursors. While the general methodologies are robust, the selection of a specific route depends on factors such as functional group tolerance, scalability, and the availability of starting materials. The lithiation route offers a direct path to the boronic acid but requires stringent anhydrous and cryogenic conditions. In contrast, the palladium-catalyzed Miyaura borylation provides access to stable boronate esters under milder conditions with broader functional group compatibility. This guide provides researchers with the foundational knowledge and detailed protocols necessary to incorporate these valuable building blocks into their synthetic programs for the development of next-generation materials and therapeutics. Further research into more atom-economical and greener synthetic routes continues to be an active area of investigation.
References
- 1. H64525.03 [thermofisher.com]
- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and chiral self-sorting of spirobifluorene-containing boronate ester cages - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] | C37H38B2O4 | CID 20769414 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 9,9'-Spirobi[fluoren]-2-ylboronic Acid: Properties, Synthesis, and Applications in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9,9'-Spirobi[fluoren]-2-ylboronic acid, a key building block in the development of advanced organic electronic materials. The document details its chemical and physical properties, outlines a probable synthetic pathway, and explores its primary application in the fabrication of Organic Light-Emitting Diodes (OLEDs). Particular attention is given to its role in Suzuki coupling reactions for the synthesis of high-performance OLED components.
Core Properties of 9,9'-Spirobi[fluoren]-2-ylboronic Acid
9,9'-Spirobi[fluoren]-2-ylboronic acid is an organic compound characterized by a spiro linkage between two fluorene units, with a boronic acid group substituted on one of the fluorene rings. This unique three-dimensional and rigid structure imparts desirable properties for applications in materials science.
Quantitative Data Summary
The key physicochemical properties of 9,9'-Spirobi[fluoren]-2-ylboronic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₇BO₂ | [1][2] |
| Molecular Weight | 360.22 g/mol | [1] |
| 360.218 g/mol | [2] | |
| Appearance | Off-white powder | [2] |
| Boiling Point | 588.4 ± 60.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.37 g/cm³ | |
| pKa | 8.29 ± 0.20 (Predicted) | |
| CAS Number | 236389-21-2 | [2] |
Synthesis and Experimental Protocols
Proposed Synthesis of 2-bromo-9,9'-spirobifluorene
A reported method for the synthesis of bromo-9,9'-spirobifluorene involves the following steps:
-
Grignard Reagent Formation: In an inert atmosphere, o-bromohalobenzene is reacted with phenylmagnesium bromide in a methyl tetrahydrofuran solvent at a temperature of 50-100°C.
-
Reaction with Bromofluorenone: The resulting Grignard reagent is then reacted with 2-bromofluorenone.
-
Hydrolysis and Cyclization: The reaction mixture is hydrolyzed, and the resulting solid is filtered. The solid then undergoes acid-catalyzed cyclization to yield 2-bromo-9,9'-spirobifluorene.
Proposed Conversion to 9,9'-Spirobi[fluoren]-2-ylboronic Acid
A standard and widely used method for the synthesis of aryl boronic acids from aryl bromides is the lithiation-borylation reaction.
-
Lithiation: 2-bromo-9,9'-spirobifluorene is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) and cooled to a low temperature (typically -78°C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, such as n-butyllithium, is then added dropwise to the solution.
-
Borylation: After the lithiation is complete, a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture at low temperature.
-
Hydrolysis: The reaction is then quenched by the addition of an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the final product, 9,9'-Spirobi[fluoren]-2-ylboronic acid.
-
Purification: The product is then extracted with an organic solvent and purified using standard techniques such as recrystallization or column chromatography.
Applications in Organic Electronics and Drug Development
The primary application of 9,9'-Spirobi[fluoren]-2-ylboronic acid is in the field of organic electronics, specifically in the development of materials for OLEDs. Its rigid spirobifluorene core provides high thermal stability and a high glass transition temperature, which are crucial for the longevity and performance of OLED devices.
This compound serves as a versatile building block for the synthesis of:
-
Host materials
-
Emissive layer components
-
Charge-transporting layers
The boronic acid functional group makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction. This allows for the facile introduction of the spirobifluorene moiety into more complex molecular architectures designed to have specific optoelectronic properties.
While the primary focus of this compound is in materials science, the spirobifluorene scaffold is also of interest in medicinal chemistry due to its rigid structure, which can be used to design molecules with specific three-dimensional orientations for interaction with biological targets.
Key Experimental Workflow: The Suzuki Coupling Reaction
The Suzuki coupling reaction is a cornerstone of modern organic synthesis and is the primary method for utilizing 9,9'-Spirobi[fluoren]-2-ylboronic acid in the creation of advanced materials. The general workflow involves the palladium-catalyzed cross-coupling of the boronic acid with an organohalide.
Caption: Workflow of a Suzuki coupling reaction.
The reaction mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally a reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. This process allows for the precise formation of carbon-carbon bonds, enabling the construction of complex organic molecules with tailored properties for various applications.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 9,9'-Spirobi[fluoren]-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A particularly valuable building block in this reaction is 9,9'-Spirobi[fluoren]-2-ylboronic acid . The unique spirobifluorene core imparts rigidity, thermal stability, and favorable electronic properties to the target molecules. These characteristics are highly sought after in the development of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs), where it is used in the synthesis of highly efficient hole-transporting and emissive layer materials.[1] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling reaction utilizing 9,9'-Spirobi[fluoren]-2-ylboronic acid.
Core Applications
The primary application of 9,9'-Spirobi[fluoren]-2-ylboronic acid is in the synthesis of complex organic molecules for the electronics industry. The spirobifluorene moiety is a key component in:
-
Hole-Transporting Materials (HTMs): The rigid, three-dimensional structure of the spirobifluorene core helps to prevent π-π stacking and aggregation in thin films. This leads to improved morphological stability and device lifetime in OLEDs.
-
Emissive Layer Components: Incorporation of the spirobifluorene unit into larger conjugated systems allows for the fine-tuning of photophysical properties, such as emission wavelengths and quantum efficiencies.
-
Host Materials: Its high triplet energy and thermal stability make it an excellent candidate for host materials in phosphorescent OLEDs (PhOLEDs).
Reaction Parameters and Optimization
Successful Suzuki-Miyaura coupling with 9,9'-Spirobi[fluoren]-2-ylboronic acid depends on the careful selection of several key parameters:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation. Other palladium sources such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a phosphine ligand can also be employed.
-
Base: An inorganic base is crucial for the activation of the boronic acid. Potassium carbonate (K₂CO₃) is a widely used and effective base for this reaction. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be utilized.
-
Solvent: A mixture of an organic solvent and an aqueous solution of the base is typically used. Common organic solvents include toluene, 1,4-dioxane, and dimethoxyethane (DME). The choice of solvent can influence the reaction rate and yield.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures, generally in the range of 80-110 °C, to ensure a reasonable reaction rate.
-
Inert Atmosphere: To prevent the degradation of the palladium catalyst, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura couplings involving spirobifluorene derivatives. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Substituted Aryl Bromide | 9,9'-Spirobi[fluoren]-2-ylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 110 | 12-24 | 70-90 |
| 2,7-Dibromo-9,9'-spirobifluorene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 110 | 12 | 85 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | DME/H₂O | 85 | 6 | 92 |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 12 | 96 |
Note: The data in this table is compiled from various sources and represents typical conditions. Actual results may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with 9,9'-Spirobi[fluoren]-2-ylboronic Acid
This protocol provides a general procedure for the coupling of an aryl bromide with 9,9'-Spirobi[fluoren]-2-ylboronic acid. The specific quantities and reaction time may need to be optimized for different substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
9,9'-Spirobi[fluoren]-2-ylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 9,9'-Spirobi[fluoren]-2-ylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to create an inert atmosphere.
-
Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
References
Application Notes and Protocols for the Synthesis of OLED Host Materials using 9,9'-Spirobi[fluoren]-2-ylboronic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of these devices, including their efficiency, color purity, and operational lifetime, is critically dependent on the molecular design of the organic materials used. Host materials in the emissive layer play a crucial role in facilitating charge transport and hosting the phosphorescent or fluorescent dopants where light emission occurs.
The 9,9'-spirobifluorene (SBF) scaffold has emerged as a superior building block for OLED host materials. Its unique spiro-linked, orthogonal geometry provides several key advantages:
-
High Thermal and Morphological Stability: The rigid, non-planar structure of the SBF core leads to high glass transition temperatures (Tg) and decomposition temperatures (Td), which are essential for the longevity of OLED devices.[1]
-
Prevention of π-π Stacking: The three-dimensional structure inhibits intermolecular aggregation, which can otherwise lead to luminescence quenching and reduced device efficiency.
-
High Triplet Energy: The disconnection of π-conjugation across the spiro center helps maintain a high triplet energy level, which is crucial for hosting blue phosphorescent emitters and preventing exciton quenching.[1][2]
9,9'-Spirobi[fluoren]-2-ylboronic acid and its derivatives are versatile intermediates that allow for the facile incorporation of the spirobifluorene moiety into more complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. This enables the precise tuning of the optoelectronic properties of the resulting host materials.
Synthesis Overview
The general strategy for synthesizing spirobifluorene-based host materials involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples a halogenated spirobifluorene derivative (typically brominated) with a suitable arylboronic acid or boronate ester. The specific choice of the coupling partners allows for the targeted design of materials with desired electronic and photophysical properties.
A common precursor for many host materials is a brominated 9,9'-spirobifluorene. The synthesis of a tetrabrominated derivative is outlined below, followed by a general protocol for the subsequent Suzuki coupling.
Experimental Protocols
Protocol 1: Synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF)
This protocol describes the bromination of 9,9'-spirobifluorene (SBF) to produce the key intermediate, 2,2',7,7'-tetrabromo-9,9'-spirobifluorene (TBSBF).
Materials:
-
9,9'-Spirobifluorene (SBF)
-
Sodium bromide (NaBr)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Sulfuric acid (H₂SO₄) (concentrated)
-
1,2-Dichloroethane
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glass column for chromatography
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9,9'-spirobifluorene in 1,2-dichloroethane.
-
Addition of Reagents: To the stirred solution, add sodium bromide, deionized water, and concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Bromination: Slowly add hydrogen peroxide to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 48 hours.
-
Work-up:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and dichloromethane.
-
Combine the fractions containing the desired product and remove the solvent to yield TBSBF as a white solid.
-
Diagram of Synthetic Workflow for TBSBF
Caption: Workflow for the synthesis of TBSBF.
Protocol 2: General Suzuki-Miyaura Cross-Coupling for the Synthesis of Spirobifluorene-based Host Materials
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated spirobifluorene derivative with an arylboronic acid.
Materials:
-
Brominated 9,9'-spirobifluorene derivative (e.g., TBSBF)
-
Arylboronic acid (e.g., 9,9'-Spirobi[fluoren]-2-ylboronic acid or other substituted phenylboronic acids)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))
-
Deionized water
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere of nitrogen or argon.
-
Addition of Reagents: To the flask, add the brominated spirobifluorene derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Addition of Solvents: Add the organic solvent and a small amount of deionized water. The aqueous phase is necessary for the activation of the base.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity host material required for OLED fabrication.
-
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki coupling.
Data Presentation
The following tables summarize typical properties of spirobifluorene-based host materials synthesized using these methods.
Table 1: Physicochemical Properties of Representative Spirobifluorene Host Materials
| Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Td (°C) | Tg (°C) |
| Spiro-(3,5)-F | 764.7 | 320 | 395 | 145 |
| 3,3',6,6'-TDTA-SBF | - | - | 506 | >145 |
| 4-4Py-SBF | - | - | - | - |
| 4-3Py-SBF | - | - | - | - |
| 4-2Py-SBF | - | - | - | - |
Data for some compounds were not available in the provided search results.
Table 2: Optoelectronic Properties of Representative Spirobifluorene Host Materials
| Compound Name | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) |
| Spiro-(3,5)-F | - | - | - |
| 3,3',6,6'-TDTA-SBF | -5.20 | -3.08 | - |
| 4-4Py-SBF | - | - | ~2.7 |
| 4-3Py-SBF | - | - | ~2.7 |
| 4-2Py-SBF | - | - | ~2.7 |
Data for some compounds were not available in the provided search results.
Table 3: Performance of OLEDs with Spirobifluorene-based Host Materials
| Host Material | Dopant | Max. EQE (%) | Max. Current Eff. (cd/A) | Emission Color |
| Spiro-(3,5)-F | BCzVBi | 3.85 | 6.51 | Blue |
| 3,3',6,6'-TDTA-SBF | Green Phosphor | 26.4 | - | Green |
| 3,3',6,6'-TDTA-SBF | Blue Phosphor | 25.4 | - | Blue |
| 4-4Py-SBF | Green Phosphor | - | ~63 | Green |
| 4-4Py-SBF | Sky-Blue Phosphor | - | ~16 | Sky-Blue |
EQE: External Quantum Efficiency. Data for some metrics were not available in the provided search results.
Conclusion
9,9'-Spirobi[fluoren]-2-ylboronic acid and its halogenated precursors are indispensable building blocks for the synthesis of high-performance host materials for OLEDs. The Suzuki-Miyaura cross-coupling reaction provides a versatile and efficient method for constructing a wide array of spirobifluorene-based hosts with tailored properties. The protocols and data presented herein serve as a valuable resource for researchers and scientists working on the development of next-generation OLED materials. The exceptional thermal stability and desirable optoelectronic properties of these materials make them prime candidates for enabling highly efficient and durable OLED displays and lighting applications.
References
The Pivotal Role of 9,9'-Spirobi[fluoren]-2-ylboronic Acid in Advancing Organic Photovoltaics
For Immediate Release
[City, State] – The compound 9,9'-Spirobi[fluoren]-2-ylboronic acid is proving to be a cornerstone in the development of next-generation organic photovoltaic (OPV) technologies. Its unique spirobifluorene core structure imparts crucial properties to materials used in organic solar cells (OSCs) and perovskite solar cells (PSCs), leading to enhanced performance and stability. This versatile building block is primarily utilized in the synthesis of novel hole-transporting materials (HTMs), which are essential for efficient charge extraction and transport within these devices.
The rigid, orthogonal geometry of the spirobifluorene scaffold provides excellent thermal and morphological stability to the resulting materials. This three-dimensional structure effectively suppresses undesirable intermolecular aggregation, leading to the formation of stable, amorphous films—a critical factor for fabricating uniform and efficient thin-film solar cells. Furthermore, the extended π-conjugated system of the fluorene units contributes to efficient charge transport.
Researchers are actively designing and synthesizing a variety of HTMs derived from 9,9'-Spirobi[fluoren]-2-ylboronic acid. Through Suzuki cross-coupling reactions, various functional groups can be readily introduced to tailor the optoelectronic properties of the final material, such as the highest occupied molecular orbital (HOMO) energy level, to better align with the perovskite or organic absorber layer for improved device performance. The data presented herein showcases the performance of several such derivatives in state-of-the-art photovoltaic devices.
Data Presentation: Performance of Photovoltaic Devices
The following tables summarize the performance of organic and perovskite solar cells incorporating hole-transporting materials derived from the spirobifluorene scaffold. The key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
Table 1: Performance of Perovskite Solar Cells (PSCs) with Spirobifluorene-based Hole-Transporting Materials
| HTM Designation | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| SP-Naph | n-i-p | 20.51 | - | - | - |
| SP-SMe | n-i-p | 21.95 | 1.16 | 24.23 | 77.65 |
| Si-Spiro | n-i-p | 22.5 | 1.12 | 25.9 | 77.1 |
| Spiro-OMeTAD (control) | n-i-p | 21.6 | 1.11 | 25.6 | 76.0 |
Table 2: Performance of Organic Solar Cells (OSCs) with Spirobifluorene-based Components
| Spirobifluorene Derivative | Role | Donor:Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| SBF-PDI4 | Acceptor | PTB7-Th:SBF-PDI4 | 5.34 | - | - | - |
Experimental Protocols
Detailed methodologies for the synthesis of a representative spirobifluorene-based HTM and the fabrication of a perovskite solar cell are provided below.
Protocol 1: Synthesis of a Spirobifluorene-based Hole-Transporting Material via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a hole-transporting material by reacting 9,9'-Spirobi[fluoren]-2-ylboronic acid with a suitable aryl halide.
Materials:
-
9,9'-Spirobi[fluoren]-2-ylboronic acid
-
Aryl halide (e.g., a brominated amine derivative)
-
Palladium catalyst (e.g., Palladium(II) acetate)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Base (e.g., aqueous sodium carbonate solution, 2M)
-
Solvent (e.g., n-propanol)
-
Deionized water
-
Ethyl acetate
-
Activated charcoal
-
Sodium sulfate
-
Celite
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide (1.0 eq), 9,9'-Spirobi[fluoren]-2-ylboronic acid (1.1 eq), and n-propanol.
-
Stir the mixture for 15 minutes to allow for complete dissolution of the solids.
-
To the solution, add palladium acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate solution (1.3 eq), and deionized water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and wash with deionized water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final hole-transporting material.
Protocol 2: Fabrication of a Perovskite Solar Cell (n-i-p architecture)
This protocol outlines the fabrication of a standard n-i-p mesoporous perovskite solar cell using a spirobifluorene-based HTM.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Perovskite precursor solution (e.g., CsFAMA perovskite)
-
Spirobifluorene-based HTM solution in chlorobenzene (e.g., 72.3 mg/mL)
-
Dopants for HTM: Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg/mL in acetonitrile) and 4-tert-butylpyridine (tBP)
-
Gold (Au) for thermal evaporation
-
Solvents: Deionized water, ethanol, isopropanol, chlorobenzene, acetonitrile
Procedure:
-
Substrate Cleaning: Clean FTO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spray pyrolysis, followed by a mesoporous TiO₂ layer via spin-coating of a TiO₂ paste. Sinter the TiO₂ layers at high temperature.
-
Perovskite Layer Deposition: Transfer the substrates to a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the TiO₂ layer. Anneal the film to form the crystalline perovskite layer.
-
Hole-Transporting Layer (HTL) Deposition: Prepare the HTM solution by dissolving the spirobifluorene-based HTM in chlorobenzene and adding the Li-TFSI and tBP dopants. Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.[1]
-
Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit an 80-100 nm thick gold top electrode through a shadow mask under high vacuum.[1]
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.
Visualizations
The following diagrams illustrate the key processes involved in the application of 9,9'-Spirobi[fluoren]-2-ylboronic acid in organic photovoltaics.
Caption: Synthetic workflow for a spirobifluorene-based HTM.
Caption: Workflow for fabricating a perovskite solar cell.
References
Step-by-Step Guide for the Synthesis of Blue-Emitting OLED Materials
Application Note
This document provides a comprehensive guide for the synthesis, characterization, and device fabrication of blue-emitting materials for Organic Light-Emitting Diodes (OLEDs). Intended for researchers, scientists, and professionals in drug development and materials science, this guide covers three major classes of blue emitters: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) materials. Detailed experimental protocols for synthesis and characterization are provided, along with key performance data to facilitate the selection and development of materials for high-performance OLEDs.
Introduction to Blue-Emitting OLED Materials
The development of efficient and stable blue-emitting materials is a critical challenge in OLED technology for full-color displays and solid-state lighting.[1] Blue emitters require a wider energy gap compared to their red and green counterparts, which often leads to issues with stability and lifetime. This guide explores the synthesis of three generations of blue emitters:
-
Fluorescent Emitters: These materials utilize singlet excitons for light emission, limiting the theoretical internal quantum efficiency (IQE) to 25%. However, recent advancements in "hot exciton" materials are pushing the efficiency boundaries.
-
Phosphorescent Emitters: By employing heavy metal complexes, these materials can harvest both singlet and triplet excitons, enabling a theoretical IQE of 100%.[1] However, the operational stability of blue phosphorescent OLEDs (PhOLEDs) remains a concern.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF materials achieve high efficiency by enabling the reverse intersystem crossing (RISC) of triplet excitons to singlet excitons, also allowing for a theoretical 100% IQE without the need for precious metals.[1]
Synthesis of Blue-Emitting Materials
This section provides detailed synthetic protocols for a representative material from each class of blue emitters.
Fluorescent Emitter: 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)
DPVBi is a widely used blue fluorescent material known for its high thermal stability and good film-forming properties. Its synthesis is typically achieved through a Wittig or Wittig-Horner reaction.
Reaction Scheme:
Caption: Synthetic route for DPVBi via Wittig-Horner reaction.
Experimental Protocol:
-
Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl(diphenylmethyl)phosphonate (2.2 equivalents) to anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH) (2.2 equivalents), portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by a color change.
-
Wittig-Horner Reaction: In a separate flask, dissolve biphenyl-4,4'-dicarbaldehyde (1 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain pure DPVBi as a yellow powder.[2][3][4]
Phosphorescent Emitter: Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) (FIrpic)
FIrpic is a benchmark sky-blue phosphorescent emitter. The synthesis of such iridium complexes generally involves the formation of a chloro-bridged dimer followed by reaction with an ancillary ligand.
Reaction Scheme:
References
Application Notes and Protocols: 9,9'-Spirobi[fluoren]-2-ylboronic Acid as a Precursor for Charge-Transporting Layers
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9'-Spirobi[fluoren]-2-ylboronic acid is a pivotal building block in the synthesis of advanced organic electronic materials, particularly for charge-transporting layers in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1] Its unique spirobifluorene core imparts a rigid, three-dimensional structure that inhibits crystallization and promotes the formation of stable amorphous films, a crucial characteristic for device longevity and performance.[2] The boronic acid functional group allows for versatile molecular design through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of hole-transporting materials (HTMs) with tailored electronic properties.[1]
The spiro linkage in the fluorene units provides exceptional thermal stability and a high glass transition temperature (Tg), which are critical for the operational stability of electronic devices.[1][3] Furthermore, the extended π-conjugation of the fluorene system facilitates efficient charge transport.[1] These properties make derivatives of 9,9'-Spirobi[fluoren]-2-ylboronic acid highly suitable for use as hole-transporting layers (HTLs), where they facilitate the efficient injection and transport of holes from the anode to the emissive layer in OLEDs or the perovskite layer in solar cells.[1][4]
Data Presentation
The following tables summarize the performance of various hole-transporting materials derived from spirobifluorene precursors in OLEDs and perovskite solar cells.
Table 1: Performance of Spirobifluorene-Based Hole-Transporting Materials in OLEDs
| Hole-Transporting Material (HTM) | Device Structure | Maximum External Quantum Efficiency (EQEmax) (%) | Turn-on Voltage (V) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) |
| 3,3′,6,6′-TDTA-SBF | Red Phosphorescent OLED | 26.1 | - | - | - |
| 3,3′,6,6′-TDTA-SBF | Green Phosphorescent OLED | 26.4 | - | - | - |
| 3,3′,6,6′-TDTA-SBF | Blue Phosphorescent OLED | 25.4 | - | - | - |
| 3,3′,6,6′-TDTA-SBF | Narrowband Blue OLED (BCz-BN emitter) | 29.8 | - | - | - |
| SFAF | Green Phosphorescent OLED | - | 2.2 | 63.80 | - |
| HTM 1B | Red Phosphorescent OLED | 13.64 | - | 16.16 | 11.17 |
Data sourced from multiple research articles.[1][3][5][6]
Table 2: Performance of Spirobifluorene-Based Hole-Transporting Materials in Perovskite Solar Cells (PSCs)
| Hole-Transporting Material (HTM) | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Spiro-S | n-i-p | 15.92 | 1.06 | 19.15 | 0.78 |
| Spiro-E | n-i-p | 15.75 | 1.07 | 18.24 | 0.80 |
| Spiro-N | n-i-p | 11.92 | 0.96 | 16.55 | 0.75 |
| Spiro-OMeTAD (reference) | n-i-p | 11.55 | 1.04 | 17.04 | 0.65 |
| Si-Spiro-MeOTAD | n-i-p | 22.5 | - | - | - |
Data sourced from multiple research articles.[7][8]
Experimental Protocols
Protocol 1: Synthesis of a Representative Hole-Transporting Material via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a biaryl compound from an aryl halide and an arylboronic acid, which is a common method for preparing spirobifluorene-based HTMs.
Workflow for Suzuki Coupling Synthesis
Caption: Workflow for the synthesis of a spirobifluorene-based HTM via Suzuki coupling.
Materials:
-
Aryl halide (e.g., 2,7-dibromo-9,9'-spirobifluorene) (1.0 equiv)
-
9,9'-Spirobi[fluoren]-2-ylboronic acid (or another suitable boronic acid) (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (0.05 equiv)
-
Ligand (if required, e.g., SPhos) (0.2 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)
-
Degassed solvents (e.g., toluene, 1,4-dioxane, water)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask or test tube, add the aryl halide (1.0 equiv), the boronic acid (1.1 equiv per halide), the palladium catalyst (0.05 equiv), the ligand (if necessary, 0.2 equiv), and the base (3.0 equiv).[4]
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2][4]
-
Add the degassed solvent system (e.g., a mixture of THF and water) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 100 °C) and stir for the required time (usually 2.5 to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl or water.[4]
-
Extract the product with an organic solvent such as ethyl acetate.[4]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final hole-transporting material.[4]
Protocol 2: Fabrication of a Hole-Transporting Layer by Spin-Coating
This protocol outlines the deposition of a spirobifluorene-based HTL onto a substrate for use in a perovskite solar cell.
Workflow for Spin-Coating a Hole-Transporting Layer
Caption: Workflow for the fabrication of a hole-transporting layer via spin-coating.
Materials:
-
Synthesized spirobifluorene-based HTM (e.g., Spiro-OMeTAD)
-
Chlorobenzene (or other suitable solvent)
-
Additives (dopants):
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution in acetonitrile (e.g., 520 mg/mL)
-
4-tert-butylpyridine (tBP)
-
-
Substrate with underlying layers (e.g., FTO/TiO₂/Perovskite)
-
Spin-coater
-
Hotplate
-
Desiccator
Procedure:
-
Prepare the HTL precursor solution by dissolving the spirobifluorene-based HTM (e.g., 72.3 mg/mL of Spiro-OMeTAD) in chlorobenzene.[5]
-
To this solution, add the dopants: 17.5 µL of Li-TFSI solution and 28.8 µL of tBP per 1 mL of the Spiro-OMeTAD solution.[5]
-
Place the substrate onto the chuck of the spin-coater.
-
Dispense a small volume (e.g., 20-80 µL) of the HTL solution onto the center of the substrate.[5][9]
-
Spin-coat the substrate at a specified speed and duration (e.g., 4000-5000 rpm for 30 seconds) to form a uniform thin film.[5]
-
Transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 60-100 °C) for a set time (e.g., 1-5 minutes).
-
If required for optimal performance, store the coated substrate in a desiccator overnight to allow for oxidation of the HTL.[5]
Protocol 3: Purification of Spirobifluorene-Based HTMs by Temperature Gradient Sublimation
High-purity materials are essential for high-performance OLEDs. Temperature gradient sublimation is a common method for purifying organic small molecules.
Setup for Temperature Gradient Sublimation
Caption: Schematic of a temperature gradient sublimation setup for purification.
Materials and Equipment:
-
Crude synthesized spirobifluorene-based HTM
-
Sublimation tube with multiple heating zones
-
High-vacuum pump
-
Temperature controllers
Procedure:
-
Place the crude spirobifluorene-based HTM into the heating zone of the sublimation tube.[10]
-
Assemble the sublimation apparatus and connect it to a high-vacuum pump. Evacuate the system to a pressure of 10⁻³ to 10⁻⁴ Pa.[11]
-
Gradually heat the different zones of the sublimation tube to establish a stable temperature gradient. The temperature of the heating zone should be sufficient to sublime the target compound without causing decomposition.[10]
-
The sublimed material will travel down the tube and deposit in the collection zone, which is maintained at a temperature below the sublimation point but high enough to prevent condensation of more volatile impurities.
-
More volatile impurities will travel further down the tube and deposit in the impurity zone, which is at a lower temperature.
-
After the sublimation is complete, cool the apparatus to room temperature under vacuum.
-
Carefully collect the purified material from the collection zone. The purity can be verified by techniques such as HPLC and melting point analysis.[11][12]
References
- 1. Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. "Solution process Spiro-MeOTAD nano-films by spin coating technique" by Tobee Jefferson, Jacob Keener et al. [digitalcommons.gaacademy.org]
- 7. 2,2',7,7'-Tetrakis-(N,N-di-4-methoxyphenylamino)-9,9'-spirobifluorene - Sublimed grade | 207739-72-8 | FT45729 [biosynth.com]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. smeng.ucsd.edu [smeng.ucsd.edu]
- 10. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions with Spirobifluorene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving spirobifluorene compounds. These methods are essential for the synthesis of functionalized spirobifluorene derivatives, which are of significant interest in materials science and drug discovery due to their unique three-dimensional structure and photophysical properties.
General Workflow for Cross-Coupling Reactions
The experimental workflow for a typical palladium-catalyzed cross-coupling reaction is outlined below. This process involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound. It is widely used for the arylation of spirobifluorene cores.
Catalytic Cycle
Application Note
The Suzuki-Miyaura coupling is highly effective for introducing aryl or heteroaryl substituents onto the spirobifluorene scaffold. The reaction generally proceeds with high yields and tolerates a wide range of functional groups. Oligothiophene functionalized 9,9-spirobifluorene derivatives have been successfully synthesized using this method, showing higher yields compared to Negishi coupling.[1] The choice of palladium catalyst, ligand, and base is crucial for achieving optimal results. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.
Experimental Protocol: Synthesis of 2-Aryl-9,9'-spirobifluorene
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-9,9'-spirobifluorene (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water or dioxane and water.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture.
-
Reaction: Heat the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Table: Suzuki-Miyaura Coupling of Bromospirobifluorene Derivatives
| Entry | Spirobifluorene Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-9,9'-spirobifluorene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 2,7-Dibromo-9,9'-spirobifluorene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 85 (bis-arylated) |
| 3 | 2-Bromo-9,9'-spirobifluorene | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl functionalities to the spirobifluorene core, which can serve as handles for further transformations or for creating conjugated materials.
Catalytic Cycle
Application Note
The Sonogashira reaction is a reliable method for the alkynylation of spirobifluorene compounds.[2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. The reaction conditions are generally mild, often proceeding at room temperature to moderate heat.
Experimental Protocol: Synthesis of 2-(Alkynyl)-9,9'-spirobifluorene
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add 2-bromo-9,9'-spirobifluorene (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and a copper(I) salt such as CuI (0.05-0.1 eq.).
-
Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Table: Sonogashira Coupling of Bromospirobifluorene Derivatives
| Entry | Spirobifluorene Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-9,9'-spirobifluorene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 95 |
| 2 | 2,7-Dibromo-9,9'-spirobifluorene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 12 | 89 (bis-alkynylated) |
| 3 | 2-Bromo-9,9'-spirobifluorene | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N/DMF | DMF | 50 | 6 | 91 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. This reaction is crucial for introducing nitrogen-containing functionalities into the spirobifluorene framework, which is important for tuning the electronic properties of the resulting materials.
Catalytic Cycle
References
Functionalization of the Spirobifluorene Core: A Gateway to Advanced Applications in Optoelectronics and Beyond
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The rigid and three-dimensional 9,9'-spirobifluorene (SBF) core has emerged as a privileged scaffold in materials science and medicinal chemistry. Its unique spiro-linked, orthogonal geometry imparts exceptional thermal and morphological stability, high glass transition temperatures, and a high triplet energy, making it an ideal building block for a diverse range of applications. This document provides detailed application notes and experimental protocols for the functionalization of the spirobifluorene core to tailor its properties for specific, high-performance applications in Organic Light-Emitting Diodes (OLEDs), organic solar cells, chemical sensors, and medicinal chemistry.
Functionalization Strategies for the Spirobifluorene Core
The reactivity of the spirobifluorene core is highest at the 2, 2', 7, and 7' positions, making them prime targets for electrophilic substitution reactions. Common functionalization strategies include halogenation (bromination), nitration, and subsequent cross-coupling reactions to introduce a wide variety of functional moieties.
Bromination of the Spirobifluorene Core
Bromination is a crucial first step for many subsequent functionalization reactions, providing reactive sites for cross-coupling. The number of bromine substituents can be controlled by stoichiometry and reaction conditions.
Experimental Protocol: Synthesis of 2,7-Dibromo-9,9'-spirobifluorene
This protocol describes the synthesis of a key intermediate for further functionalization.
Materials:
-
9,9'-Spirobifluorene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Sodium sulfite solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 9,9'-spirobifluorene (1 equivalent) in DMF.
-
Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the solution at room temperature while stirring.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium sulfite solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to obtain 2,7-dibromo-9,9'-spirobifluorene as a white solid.
Nitration of the Spirobifluorene Core
Nitration introduces nitro groups, which can be further reduced to amino groups for the synthesis of hole-transporting materials or other functional derivatives.
Experimental Protocol: Synthesis of 2-Nitro-9,9'-spirobifluorene
This protocol outlines a method for the mono-nitration of the spirobifluorene core.
Materials:
-
9,9'-Spirobifluorene
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetic anhydride
-
Chloroform
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 9,9'-spirobifluorene (1 equivalent) in chloroform in a round-bottom flask.
-
In a separate flask, dissolve copper(II) nitrate trihydrate (1.1 equivalents) in acetic anhydride with cooling in an ice bath.
-
Add the copper nitrate/acetic anhydride solution dropwise to the spirobifluorene solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into ice water and extract with chloroform.
-
Wash the organic layer with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/dichloromethane eluent) to yield 2-nitro-9,9'-spirobifluorene.
Suzuki Cross-Coupling for Aryl Functionalization
The Suzuki coupling reaction is a powerful tool for introducing aryl or heteroaryl groups onto the brominated spirobifluorene core, enabling the synthesis of a vast array of functional materials.
Experimental Protocol: Synthesis of a 2,7-Diaryl-9,9'-spirobifluorene Derivative
This protocol provides a general procedure for the Suzuki coupling of 2,7-dibromo-9,9'-spirobifluorene with an arylboronic acid.
Materials:
-
2,7-Dibromo-9,9'-spirobifluorene
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add 2,7-dibromo-9,9'-spirobifluorene (1 equivalent), the desired arylboronic acid (2.5 equivalents), and potassium carbonate (4 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene, ethanol, and water in a 4:1:1 ratio.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to 90°C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Applications of Functionalized Spirobifluorene Derivatives
The ability to introduce a wide range of functional groups onto the spirobifluorene core allows for the fine-tuning of its electronic and photophysical properties for specific applications.
Organic Light-Emitting Diodes (OLEDs)
Spirobifluorene derivatives are widely used as host materials, hole-transporting materials (HTMs), and electron-transporting materials (ETMs) in OLEDs due to their high triplet energy, good thermal stability, and excellent film-forming properties.
Application Note: Functionalization with electron-donating groups like arylamines at the 2 and 7 positions leads to efficient HTMs. Introducing electron-withdrawing groups can produce effective ETMs or host materials. The rigid, non-planar structure of the spirobifluorene core helps to prevent aggregation-caused quenching, leading to high photoluminescence quantum yields in the solid state.
Quantitative Data for Spirobifluorene-based OLEDs
| Compound Class | Application | Key Performance Metrics |
| Triarylamine-substituted SBFs | Hole-Transporting Material (HTM) | External Quantum Efficiency (EQE): up to 26.4% in green phosphorescent OLEDs, with low efficiency roll-off.[1] |
| Aryl-substituted SBFs | Host Material | EQE: up to 26.1% for green and 22.5% for blue phosphorescent OLEDs.[2] |
| Phosphine oxide-substituted SBFs | Electron-Transporting Material (ETM) / Host | High electron mobility and thermal stability. |
Organic Solar Cells (OSCs)
In organic solar cells, spirobifluorene derivatives are primarily utilized as hole-transporting materials in perovskite solar cells and as donor or acceptor materials in bulk heterojunction devices. The three-dimensional structure of the spirobifluorene core can help to create a more isotropic charge transport within the active layer.
Application Note: The well-known hole-transporting material, spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene), is a benchmark material in perovskite solar cells, contributing to high power conversion efficiencies. Functionalization of the spirobifluorene core with donor and acceptor moieties allows for the tuning of absorption spectra and energy levels for use in non-fullerene acceptors.
Quantitative Data for Spirobifluorene-based Solar Cells
| Compound | Application | Device Performance |
| Spiro-OMeTAD | Hole-Transporting Material (Perovskite Solar Cells) | Power Conversion Efficiency (PCE): >20% (in optimized devices). |
| SSD1 (SBF-bridged D-A dye) | Dye-Sensitized Solar Cell | PCE: 3.75%, Short-circuit current: 8.9 mA/cm², Open-circuit voltage: 0.63 V.[3] |
| SCPDT-PDI4 (Spiro core with PDI units) | Non-fullerene acceptor | PCE: 7.11% in fullerene-free organic solar cells.[4] |
Chemical Sensors
The inherent fluorescence of the spirobifluorene core can be modulated by the introduction of specific receptor units, making it a promising platform for the development of fluorescent chemical sensors for the detection of ions and small molecules.
Application Note: Functionalization of the spirobifluorene core with chelating agents can lead to "turn-on" or "turn-off" fluorescent sensors for metal ions. The high quantum yield of the spirobifluorene fluorophore allows for sensitive detection.
Quantitative Data for Spirobifluorene-based Chemical Sensors
| Sensor | Analyte | Detection Limit (LOD) |
| Spirobifluorene with rhodamine hybrids (P1) | Hg(II) | 389 nM.[5] |
| Spirobifluorene with rhodamine hybrids (P2) | Al(III) | 857 nM.[5] |
| P2 in the presence of Al(III) | Cyanide | 680 nM.[5] |
| P1 in the presence of Hg(II) | Glutathione | 1.21 µM.[5] |
Medicinal Chemistry
The rigid, three-dimensional structure of the spirobifluorene scaffold is of interest in medicinal chemistry for the development of novel therapeutic agents. The spirocyclic core can provide a unique conformational constraint, potentially leading to higher binding affinity and selectivity for biological targets.
Application Note: Spirobifluorene derivatives can be functionalized with various pharmacophores to explore their potential as anticancer, antiviral, or other therapeutic agents. The lipophilic nature of the core can be balanced by introducing polar functional groups to optimize pharmacokinetic properties.
Quantitative Data for Spirobifluorene Derivatives in Medicinal Chemistry
| Compound Class | Biological Activity | Key Performance Metrics (IC₅₀) |
| 1-Oxa-4-azaspiro[6][7]deca-6,9-diene-3,8-dione derivatives | Anticancer | 6d: 0.26 µM (A549 lung cancer cells), 8d: 0.10 µM (MDA-MB-231 breast cancer cells), 6b: 0.18 µM (HeLa cervical cancer cells).[8] |
| Spiro indoline-2-one derivatives | Anticancer | SSSK16: 0.44 µM, SSSK17: 0.04 µM, SSSK19: 21.6 µM (MCF-7 breast cancer cells).[9] |
Visualizing Functionalization and Application Workflows
The following diagrams illustrate the key functionalization pathways and a typical workflow for the fabrication of an OLED device using a functionalized spirobifluorene derivative.
Caption: General functionalization pathways of the spirobifluorene core.
Caption: A typical workflow for fabricating a multi-layer OLED device.
Caption: "Turn-off" fluorescent sensing mechanism with a spirobifluorene-based probe.
References
- 1. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Performance Organic Solar Cells Based on a Non-Fullerene Acceptor with a Spiro Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 7. Understanding the Photovoltaic Performance of Perovskite-Spirobifluorene Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 9,9'-Spirobi[fluoren]-2-ylboronic Acid in Phosphorescent OLEDs (PHOLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9'-Spirobi[fluoren]-2-ylboronic acid is a key building block in the synthesis of advanced host materials for high-performance phosphorescent organic light-emitting diodes (PHOLEDs). The unique spirobifluorene (SBF) core imparts crucial properties to the resulting materials, including high thermal stability, morphological rigidity, and excellent charge transport characteristics. These attributes are essential for achieving long operational lifetimes and high efficiencies in PHOLED devices. This document provides detailed application notes, experimental protocols, and performance data for the utilization of 9,9'-Spirobi[fluoren]-2-ylboronic acid in the development of PHOLEDs.
The versatility of the boronic acid group allows for the facile synthesis of a wide range of 2-substituted SBF derivatives through Suzuki-Miyaura cross-coupling reactions. This enables the fine-tuning of the electronic and photophysical properties of the host materials to match the requirements of different phosphorescent emitters (dopants), leading to optimized device performance across the visible spectrum.
Data Presentation
The following tables summarize the performance of PHOLEDs employing host materials derived from 9,9'-spirobifluorene precursors.
Table 1: Performance of Green and Sky-Blue PHOLEDs with 4-Pyridyl-9,9'-spirobifluorene Host Materials
| Host Material | Dopant | Peak EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| 4-(9,9'-spirobi[fluoren]-4-yl)pyridine | Green | - | ~63 | - | - |
| 3-(9,9'-spirobi[fluoren]-4-yl)pyridine | Sky-Blue | - | ~16 | - | - |
| 2-(9,9'-spirobi[fluoren]-4-yl)pyridine | Sky-Blue | - | ~16 | - | - |
Data extracted from a study on pyridine-substituted spirobifluorene dyes.[1][2]
Table 2: Performance of RGB PHOLEDs with Spirobifluorene-Based Hole-Transporting Materials (HTMs)
| Device Color | HTM | Emitter | Host | EQEmax (%) |
| Red | 3,3′,6,6′-TDTA-SBF | Ir(mphmq)2(tmd) | CBP | 26.1 |
| Green | 3,3′,6,6′-TDTA-SBF | Ir(ppy)2(acac) | CBP | 26.4 |
| Blue | 3,3′,6,6′-TDTA-SBF | FIrpic | mCBP | 25.4 |
CBP: 4,4′-bis(N-carbazolyl)-1,1′-biphenyl; mCBP: 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl; Ir(mphmq)2(tmd): bis[4-methyl-2-(3,5-dimethylphenyl)quinoline]tetramethyl heptadionate iridium(III); Ir(ppy)2(acac): bis(2-phenylpyridine)iridium(III) acetylacetonate; FIrpic: bis(3,5-difluoro-2-(2-pyridyl)phenyl-(2-carboxypyridyl)iridium(III); TDTA-SBF: 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene. Data from a study on SBF-based HTMs.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-9,9'-spirobifluorene via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 2-aryl-9,9'-spirobifluorene derivatives from 9,9'-Spirobi[fluoren]-2-ylboronic acid and an appropriate aryl halide.
Materials:
-
9,9'-Spirobi[fluoren]-2-ylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve 9,9'-Spirobi[fluoren]-2-ylboronic acid (1.0 eq.) and the aryl halide (1.1 eq.) in the chosen solvent.
-
Add the palladium catalyst (0.01-0.05 eq.) and the base (2.0-3.0 eq.).
-
De-gas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-9,9'-spirobifluorene.
Protocol 2: Fabrication of a Multilayer PHOLED Device by Thermal Evaporation
This protocol outlines the fabrication of a typical multilayer PHOLED device using a spirobifluorene-based host material.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for each layer (e.g., HAT-CN for HIL, TCTA for HTL, SBF-based host and phosphorescent dopant for EML, TPBi for ETL, LiF for EIL)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning facility (e.g., ultrasonic bath with detergents, deionized water, and organic solvents)
-
Glove box with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially by thermal evaporation. The deposition rates and thicknesses should be carefully controlled. A typical device structure might be:
-
HIL: HAT-CN (10 nm)
-
HTL: TCTA (30 nm)
-
EML: SBF-based host doped with a phosphorescent emitter (e.g., 10 wt%) (20 nm)
-
ETL: TPBi (40 nm)
-
-
Maintain a stable deposition rate, typically 0.1-0.2 nm/s for organic materials.
-
-
Cathode Deposition:
-
Deposit the EIL, typically LiF (1 nm), followed by the metal cathode, typically Aluminum (100 nm), without breaking the vacuum. The deposition rate for the metal cathode is typically higher, around 0.5-1.0 nm/s.
-
-
Encapsulation:
-
Transfer the fabricated devices to a glove box with an inert atmosphere.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from moisture and oxygen.
-
Visualizations
References
Application Notes and Protocols for Palladium Catalyst Selection in Suzuki Reactions with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction couples an organoboron species, typically a boronic acid, with an organic halide or triflate.[1]
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst system, which includes the palladium source (precatalyst) and a ligand. Other critical parameters that significantly influence reaction yield, rate, and selectivity include the choice of base, solvent, and reaction temperature. These application notes provide a comprehensive guide to selecting the optimal palladium catalyst and reaction conditions for Suzuki couplings with boronic acids, complete with comparative data and detailed experimental protocols.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile, forming a Pd(II) complex.[2] This step is often the rate-determining step of the cycle.[1]
-
Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]
Palladium Catalyst Selection
The choice of the palladium catalyst is paramount to the success of a Suzuki coupling. The catalyst system consists of a palladium source (precatalyst) and, typically, a supporting ligand.
Palladium Precatalysts
Palladium precatalysts are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. Common precatalysts include:
-
Pd(OAc)₂ (Palladium(II) Acetate): A common and relatively inexpensive palladium source. It requires in situ reduction, often by a phosphine ligand or the boronic acid itself.
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) Dichloride): A stable, crystalline solid that is a reliable precatalyst.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): An air-sensitive Pd(0) complex that can directly enter the catalytic cycle.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another Pd(0) source, often used in combination with a variety of phosphine ligands.
-
[Pd(dppf)Cl₂] ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride): A robust and versatile catalyst, particularly effective for challenging substrates.[3]
-
Buchwald Palladacycle Precatalysts: These are highly active and stable Pd(II) precatalysts featuring bulky, electron-rich biarylphosphine ligands. They are designed for efficient generation of the active monoligated Pd(0) species and are particularly effective for coupling unreactive aryl chlorides and sterically hindered substrates.[4]
Ligands
Ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the rate of oxidative addition and reductive elimination.
-
Triphenylphosphine (PPh₃): A classic, widely used, and inexpensive ligand.
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are highly effective for a broad range of substrates, including challenging aryl chlorides and sterically hindered partners.[2][5]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable complexes with palladium. They are particularly useful for couplings involving sterically hindered substrates and can offer high catalytic activity.[6][7]
-
Bidentate Phosphines (e.g., dppf): These ligands can enhance catalyst stability and are effective in a variety of coupling reactions.
Data Presentation: Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions under different conditions.
Table 1: Catalyst and Ligand Screening for the Coupling of 4-Chloroanisole and Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 2 | 98 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 2 | 95 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 80 | 18 | 92 |
| PdCl₂(dppf) (2) | - | K₂CO₃ | DME | 80 | 24 | 75 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 60 |
Table 2: Base and Solvent Optimization for the Coupling of 2-Chloropyridine and Phenylboronic Acid
| Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | 18 | 91 |
| Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 18 | 88 |
| Pd(OAc)₂/SPhos | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | 18 | 75 |
| Pd(dppf)Cl₂ | K₃PO₄ (2.0) | DME | 80 | 24 | 65 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol is suitable for the coupling of a variety of aryl chlorides and bromides with arylboronic acids.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, SPhos, and base.[2]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can improve yields.[8][9]
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
Heterocyclic boronic acid (0.6 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: Combine the aryl halide, heterocyclic boronic acid, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.[9]
-
Solvent Addition: Add 1,4-dioxane and water.[9]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.[9]
-
Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 3: Suzuki-Miyaura Coupling in Aqueous Media
Performing the reaction in water as the primary solvent is a greener and more sustainable approach.[10][11][12]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄·7H₂O) (1.5 mmol, 1.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.5 mmol, 1.5 equiv)
-
Water (2 mL)
-
Schlenk flask
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, phenylboronic acid, PdCl₂, K₃PO₄·7H₂O, and TBAB.[12]
-
Solvent Addition: Add water (2 mL).[12]
-
Reaction: Heat the mixture at 100 °C with vigorous stirring. Monitor the reaction until completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[12]
-
Isolation: Filter and concentrate the organic layer to obtain the crude product, which can be further purified by chromatography or recrystallization.
Visualization of Experimental Workflow
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis. The success of this reaction hinges on the careful selection of the palladium catalyst system, base, and solvent, tailored to the specific substrates being coupled. For challenging substrates such as electron-deficient heteroaryl chlorides or sterically hindered aryl halides, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, are typically required. The provided protocols offer a starting point for a wide range of Suzuki coupling reactions, and the comparative data can guide researchers in optimizing their reaction conditions for improved yields and efficiency. The continued development of novel and more active catalyst systems promises to further expand the scope and utility of this invaluable transformation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Inks with Spirobifluorene Derivatives for Printed Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spirobifluorene (SBF) derivatives are a class of organic semiconductor materials renowned for their exceptional thermal and morphological stability, high triplet energy, and excellent charge-transporting properties.[1][2][3] The unique spiro-linked, non-planar, and rigid structure of the SBF core inhibits crystallization and promotes the formation of stable amorphous films, a critical characteristic for creating durable and efficient organic electronic devices.[4] These properties make SBF derivatives highly suitable for use in solution-processed applications such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[4]
This document provides detailed application notes and protocols for the formulation of functional inks using spirobifluorene derivatives, specifically for fabrication via inkjet printing, a key technology in the field of printed electronics.[5] The focus is on creating stable, printable inks for Hole-Transporting Layers (HTLs) in OLEDs, a common application for these materials.
Properties of Spirobifluorene Derivatives for Inks
Spiro-based materials are designed to connect two π-systems through a common sp³-hybridized atom, which improves morphological stability while retaining desirable electronic properties.[6] When selecting an SBF derivative for an ink formulation, it is crucial to consider its thermal, morphological, and electronic properties. The table below summarizes key characteristics of several high-performance SBF-based Hole-Transporting Materials (HTMs).
Table 1: Properties of Selected Spirobifluorene-Based Hole-Transporting Materials
| Compound Name | Abbreviation | Thermal Decomposition Temp. (Td) | Glass Transition Temp. (Tg) | Highest Occupied Molecular Orbital (HOMO) | Triplet Energy (ET) | Max. External Quantum Efficiency (EQEmax) in Blue OLEDs |
| 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene | 3,3′,6,6′-TDTA-SBF | 506 °C | 145 °C | -5.20 eV | 2.66 eV | 25.4%[2][3] |
| 3,3′-di(N,N-ditolylamino)-9,9′-spirobifluorene | 3,3′-DDTA-SBF | 465 °C | 152 °C | -5.25 eV | 2.75 eV | - |
| 3,6-di(N,N-ditolylamino)-9,9′-spirobifluorene | 3,6-DDTA-SBF | 480 °C | 160 °C | -5.23 eV | 2.74 eV | - |
| 1,1-bis(4-N,N-ditolylaminophenyl)cyclohexane (for comparison) | TAPC | - | 74 °C[1] | -5.40 eV | 2.90 eV | - |
Data sourced from studies on SBF-based HTMs for high-efficiency OLEDs.[1][3] The high Td and Tg values of SBF derivatives indicate excellent thermal and morphological stability, which is crucial for the operational lifetime of electronic devices.[1][7]
Experimental Protocol: Ink Formulation
The goal of ink formulation is to create a stable solution with viscoelastic properties optimized for the chosen printing technology, such as inkjet printing.[8] This protocol outlines a general procedure for formulating an ink with an SBF derivative like 3,3′,6,6′-TDTA-SBF.
2.1. Materials and Equipment
-
Active Material: Spirobifluorene derivative (e.g., 3,3′,6,6′-TDTA-SBF)
-
Solvents: High-purity, anhydrous organic solvents (e.g., chlorobenzene, toluene, xylene, tetralin). The choice of solvent is critical and should be based on the solubility of the SBF derivative.[8]
-
Additives (Optional): Binders or stabilizers to tune viscosity and improve film formation.[9]
-
Equipment: Analytical balance, magnetic stirrer with hotplate, volumetric flasks, PTFE syringe filters (0.2 µm pore size), viscometer, surface tensiometer.
2.2. Step-by-Step Formulation Protocol
-
Solvent Selection:
-
Choose a solvent or a co-solvent system that readily dissolves the SBF derivative. Chlorobenzene is a common solvent for many organic semiconductors.
-
The solvent system should have a boiling point suitable for the post-deposition annealing process, allowing for controlled evaporation without disrupting film morphology.
-
-
Concentration Optimization:
-
Prepare a stock solution by dissolving a known mass of the SBF derivative in a precise volume of the chosen solvent. A typical starting concentration range for inkjet printing is 1-20 mg/mL.
-
Begin with a concentration of 10 mg/mL. For example, dissolve 100 mg of 3,3′,6,6′-TDTA-SBF in 10 mL of chlorobenzene.
-
Stir the mixture on a magnetic stirrer at a gentle speed (e.g., 200 rpm) at room temperature or with slight heating (e.g., 40-50 °C) until the solute is completely dissolved. Avoid excessive heat, which could degrade the material.
-
-
Ink Characterization and Adjustment:
-
Measure the key physical properties of the formulated ink. For inkjet printing, typical parameters are:
-
Viscosity: 1-20 mPa·s
-
Surface Tension: 20-40 mN/m
-
-
Use a viscometer and surface tensiometer to check if the ink falls within the acceptable range for the specific printhead to be used.
-
If viscosity is too low, carefully increase the concentration of the SBF derivative or introduce a high-molecular-weight polymer binder. If too high, dilute the solution.
-
-
Filtration:
-
Filter the final ink solution through a 0.2 µm PTFE syringe filter to remove any particulate matter. This step is critical to prevent clogging of the inkjet printer nozzles.[10]
-
Table 2: Typical Ink Formulation and Property Targets for Inkjet Printing
| Parameter | Typical Range | Purpose |
| SBF Derivative Conc. | 1 - 20 mg/mL | Defines the thickness and properties of the final printed layer. |
| Viscosity | 1 - 20 mPa·s | Ensures proper droplet formation and jetting from the nozzle. |
| Surface Tension | 20 - 40 mN/m | Controls droplet spreading and wetting on the substrate. |
| Boiling Point of Solvent | 130 - 210 °C | Allows for controlled evaporation and film formation during annealing. |
Experimental Protocol: Device Fabrication via Inkjet Printing
This section describes the workflow for fabricating a simple electronic device, such as an OLED, using the formulated SBF ink as the Hole-Transporting Layer (HTL).
3.1. Workflow Diagram
Caption: Workflow for fabricating printed electronic devices using SBF ink.
3.2. Step-by-Step Fabrication Protocol
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates as the anode.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-Ozone or Oxygen plasma for 5-10 minutes to increase the surface energy, ensuring good wettability for the ink.
-
-
Inkjet Printing of the HTL:
-
Load the filtered SBF ink into the inkjet printer cartridge.
-
Set the printing parameters. These will need to be optimized for the specific ink and printer combination.
-
Table 3: Example Inkjet Printing Parameters
Parameter Value Printhead Nozzle Ø 20 - 50 µm Droplet Volume 5 - 20 pL Drop Spacing 20 - 40 µm Substrate Temperature 40 - 60 °C | Jetting Frequency | 1 - 5 kHz |
-
-
Post-Print Annealing:
-
After printing, transfer the substrate to a hotplate or vacuum oven.
-
Anneal the film at a temperature above the boiling point of the solvent but well below the Tg of the SBF derivative (e.g., 150 °C for 30 minutes in a nitrogen-filled glovebox) to remove residual solvent and form a uniform, solid-state film.
-
-
Deposition of Subsequent Layers:
-
To complete an OLED device, subsequent layers must be deposited on top of the printed HTL. For a phosphorescent OLED, a typical structure is: ITO / Printed SBF-HTL / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / Cathode (e.g., LiF/Al).[1]
-
These subsequent layers are typically deposited via thermal evaporation in a high-vacuum chamber to avoid dissolving the underlying printed layer.
-
-
Encapsulation and Testing:
-
Encapsulate the finished device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime.
-
Logical Relationships in Ink Formulation and Printing
The final performance of a printed electronic device is a result of complex interactions between the material properties, ink formulation, and printing process parameters. Understanding these relationships is key to optimizing device fabrication.
Caption: Relationship between formulation inputs and device performance.
This diagram illustrates that the intrinsic properties of the spirobifluorene material and the choices made during ink formulation directly control the ink's rheology.[8] In turn, the rheology, combined with the printing process parameters, dictates the morphology of the printed film.[10] Ultimately, the quality of this film is a primary determinant of the final device's efficiency and stability.
References
- 1. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Inkjet Printing for Printed Electronics [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ink Formulation for Printed Organic Electronics: Investigating... [publikationen.bibliothek.kit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of Suzuki coupling with sterically hindered boronic acids
Technical Support Center: Suzuki Coupling with Sterically Hindered Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates. Here you will find troubleshooting guides and frequently asked questions to help you improve your reaction yields and obtain your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki coupling reactions involving sterically hindered boronic acids?
A1: Low yields in sterically demanding Suzuki couplings are frequently due to the steric hindrance impeding key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] The primary factors to investigate are an inadequate catalyst system (palladium precursor and ligand), suboptimal base or solvent selection, and insufficient reaction temperature.[1] Standard ligands like triphenylphosphine (PPh₃) are often not effective for hindered substrates.[1]
Q2: What is protodeboronation and how can I prevent it?
A2: Protodeboronation is a common side reaction where the boronic acid reacts with residual water or other protic sources to cleave the C-B bond, resulting in the formation of an arene byproduct and boric acid, thus reducing the amount of boronic acid available for the cross-coupling reaction. To minimize this, you can:
-
Use a boronic ester: Pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are more stable than the corresponding boronic acids and less prone to protodeboronation.[2] MIDA boronates are particularly stable and release the boronic acid slowly under the reaction conditions.[2]
-
Employ anhydrous conditions: Ensuring your solvent and reagents are dry can reduce the rate of protodeboronation.[2]
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Choose a weaker base: In some cases, a weaker base such as potassium fluoride (KF) can be beneficial.[2]
Q3: Can I use aryl chlorides as coupling partners with sterically hindered boronic acids?
A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[3] To achieve successful coupling with aryl chlorides, it is crucial to use highly active catalyst systems. This typically involves employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands in combination with a strong base like potassium tert-butoxide (t-BuOK).[1][4]
Troubleshooting Guide
Issue: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in low to no product yield.
Below is a step-by-step guide to troubleshoot and optimize your reaction.
Step 1: Evaluate and Optimize the Catalyst System
The choice of ligand is the most critical factor for a successful reaction with hindered substrates.[2] Standard ligands are often ineffective.
-
Recommendation: Switch to a bulkier, more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates both the oxidative addition of the hindered aryl halide and the subsequent reductive elimination step.[2]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points for hindered couplings.[1][2]
-
Specialized Ligands: For extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls, ligands like AntPhos and BI-DIME have demonstrated superior performance.[1][5]
-
N-Heterocyclic Carbene (NHC) Ligands: These are highly effective and offer great stability and activity.[1][4]
-
-
Step 2: Re-evaluate the Base and Solvent
The base and solvent work in concert and their proper selection is crucial for activating the boronic acid for transmetalation.[2][6]
-
Bases:
-
Solvents:
Step 3: Adjust the Reaction Temperature
Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers of the catalytic cycle.
-
Recommendation: If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[1] Microwave irradiation can also be a powerful tool for rapidly heating the reaction mixture and can sometimes improve yields.[4]
Data Presentation
Table 1: Effect of Different Ligands on a Sterically Hindered Suzuki Coupling
This table summarizes the performance of various ligands in the coupling of 2-bromo-1,3,5-trimethylbenzene and cyclohexylboronic acid.
| Entry | Ligand | Conversion (%) | Yield of Product (%) | Yield of Reduction Side-Product (%) |
| 1 | BI-DIME | 100 | 31 | 69 |
| 2 | AntPhos | 100 | 58 | 42 |
| 3 | AntPhos* | 100 | 63 | 37 |
| 4 | DPPF | 54 | 0 | 54 |
| 5 | DPPE | 100 | 0 | 98 |
| 6 | DPPP | 100 | 0 | 97 |
| 7 | DPPB | 100 | 0 | 98 |
| 8 | S-Phos | 100 | 3 | 97 |
| 9 | X-Phos | 46 | 0 | 46 |
| 10 | Ru-Phos | 52 | 0 | 52 |
| 11 | PCy₃ | 100 | 0 | 97 |
| 12 | PPh₃ | 83 | 0 | 83 |
*Reaction conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄ as base, in toluene at 110 °C for 24 h, unless otherwise noted. Data sourced from reference[5]. *The reaction was run in xylenes at 140 °C for 12 h.[5]
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol %) and the phosphine ligand (e.g., AntPhos, 2-4 mol %).[1]
-
Solvent Addition: Add the degassed solvent (e.g., xylenes, to achieve a concentration of 0.1-0.2 M) via syringe.[1]
-
Degassing (Optional but Recommended): For sensitive reactions, perform three freeze-pump-thaw cycles to ensure all oxygen is removed.[1]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 140 °C) and stir vigorously for the specified time (typically 12-24 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of 9,9'-Spirobi[fluoren]-2-ylboronic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9,9'-Spirobi[fluoren]-2-ylboronic acid and its derivatives. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
General Purity and Impurity Profile
Q1: What are the most common impurities I should expect in my crude 9,9'-Spirobi[fluoren]-2-ylboronic acid derivative?
The most prevalent impurity is typically the corresponding boroxine , which is a cyclic trimer anhydride. Boronic acids are in equilibrium with their boroxines, and this equilibrium can be shifted by the removal of water.[1] Boroxines form when three boronic acid molecules condense, releasing three molecules of water.[1][2] This process can be accelerated by heating in an anhydrous solvent or under high vacuum.[2][3]
Other potential impurities include:
-
Unreacted starting materials: Such as the corresponding spirobifluorene halide if prepared via lithiation and borylation, or the diboron species in a palladium-catalyzed reaction.
-
Homocoupled byproducts: Dimeric spirobifluorene species.
-
Protodeborylation product: The spirobifluorene compound without the boronic acid group, which can form if the C-B bond is cleaved during synthesis or workup.
-
Residual catalysts: Traces of palladium or other metals from cross-coupling reactions.
Q2: My NMR spectrum is complex and doesn't look like the pure product. How can I identify if boroxine is the main impurity?
The presence of boroxine is a very common reason for complex NMR spectra in boronic acid samples. Since boroxine is in equilibrium with the boronic acid, you will see sets of signals for both species.
A simple diagnostic test is to:
-
Dissolve your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire an initial ¹H NMR spectrum.
-
Add one to two drops of heavy water (D₂O) directly to the NMR tube.
-
Shake the tube vigorously and re-acquire the spectrum.
The D₂O should hydrolyze the boroxine back to the boronic acid.[4] If the complex signals collapse into a single, cleaner set of peaks corresponding to your desired boronic acid, then boroxine formation was the issue. The B-OH protons will also exchange with deuterium and their signal will disappear.
Purification by Recrystallization and Trituration
Q3: Recrystallization seems like the simplest method. What is a good starting point for solvent selection?
Recrystallization is often an effective method for purifying arylboronic acids, especially for removing boroxines. The key is to use a solvent system that includes a small amount of water to ensure the equilibrium favors the boronic acid form.[4]
Recommended Starting Solvents/Systems:
A good strategy is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like ethanol or acetone) and then add a hot anti-solvent (like water or hexanes) dropwise until turbidity is observed.[6] Upon cooling, the pure boronic acid should crystallize.
Q4: My product is an oil or an amorphous solid that fails to crystallize. What should I try next?
If recrystallization fails, trituration is a good alternative. Trituration involves stirring the crude material as a slurry in a solvent where the desired product is sparingly soluble, but the impurities are highly soluble.
Steps for Trituration:
-
Place the crude material in a flask.
-
Add a solvent (e.g., diethyl ether, hexanes, or a mixture) in which your product has low solubility.
-
Stir the slurry vigorously for 20-30 minutes at room temperature.[6]
-
Isolate the solid product by filtration and wash with a small amount of the cold trituration solvent.
-
Dry the product under vacuum.
This process can effectively wash away more soluble impurities. If this fails, more advanced techniques like chromatography or chemical derivatization may be necessary.[6][7]
Chromatographic Purification
Q5: I am trying to purify my compound using silica gel column chromatography, but it's streaking badly and I have poor recovery. What is causing this?
This is a very common problem. Boronic acids are Lewis acidic and contain polar B(OH)₂ groups, which interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[7][8] This can lead to:
-
Irreversible adsorption: The compound sticks to the column and cannot be eluted.[6][7]
-
Severe tailing/streaking: Slow dissociation from the silica leads to broad peaks and poor separation.[9]
-
Decomposition: The acidic nature of silica can sometimes degrade the boronic acid.[7]
Q6: How can I improve my results with silica gel chromatography?
Several strategies can mitigate the issues with silica gel:
-
Use an Eluent Modifier: Adding a small amount of a polar, acidic, or basic modifier can improve peak shape and recovery.
-
Acetic Acid (0.5-2%): Helps by protonating the silanol groups and competing for binding sites.[6]
-
Methanol (as a co-eluent): Can help elute highly polar boronic acids.[6]
-
Ammonium Hydroxide: An eluent system like DCM:MeOH:NH₄OH(aq) has been reported, though it may not always yield pure fractions.[5]
-
-
Use a Different Stationary Phase:
-
Reverse-Phase (C18) Silica: This is often a better choice. A typical eluent system is a gradient of acetonitrile and water, often with a formic acid or TFA modifier.[10]
-
Alumina (neutral or basic): Can be a good alternative to acidic silica gel.[6]
-
Diol- or Amine-Functionalized Silica: These modified stationary phases can show different selectivity and reduce strong interactions.[10]
-
Alternative and Advanced Purification Techniques
Q7: I need very high purity material for a sensitive application. What is the best method to achieve >99% purity?
For achieving very high purity, especially when other methods fail, consider these options:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the go-to method for difficult separations and achieving high purity. Reverse-phase C18 columns are typically used.[6] While effective, it is less scalable for large quantities of material.[5]
-
Purification via Diethanolamine Adduct Formation: This chemical derivatization technique can be very effective.
-
Principle: Boronic acids react with diethanolamine to form stable, five-membered cyclic adducts. These adducts are often highly crystalline and will precipitate from non-polar organic solvents (like diethyl ether), leaving soluble impurities behind.[5][7]
-
Recovery: The pure boronic acid can be liberated from the filtered adduct by treating it with an acid and extracting it into an organic solvent.[10] This method is particularly useful for removing non-acidic impurities.
-
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility of product and impurities in a solvent at different temperatures. | Scalable, cost-effective, good for removing boroxines. | Requires a crystalline solid; can be time-consuming to find a suitable solvent. | Initial purification of solid crude products (>80% purity). |
| Trituration | Washing a solid with a solvent in which the desired product is insoluble but impurities are soluble. | Simple, fast, good for amorphous solids or oils. | Less effective for removing impurities with similar solubility to the product. | Removing highly soluble impurities from a less soluble product. |
| Silica Gel Chromatography | Separation based on polarity and interaction with a solid stationary phase. | Widely available, well-understood. | Boronic acids often interact strongly, leading to poor recovery and streaking.[6][7] | Lipophilic boronic acids or when using modified eluents/silica. |
| Reverse-Phase (C18) HPLC | Separation based on hydrophobicity. | Excellent resolution, high purity achievable, good for polar compounds. | Less scalable, more expensive solvents, requires specialized equipment. | Difficult separations, final purification step, obtaining analytical-grade material. |
| Diethanolamine Adduct | Chemical derivatization to form a crystalline adduct, followed by regeneration of the pure boronic acid. | Highly selective for boronic acids, can yield very pure material.[5] | Involves two extra chemical steps; adduct may not always precipitate cleanly.[7] | Crude mixtures with stubborn impurities that are difficult to remove otherwise. |
Experimental Protocols
Protocol 1: General Recrystallization for Boroxine Removal
-
Dissolution: Place 1.0 g of the crude 9,9'-Spirobi[fluoren]-2-ylboronic acid derivative into a 50 mL Erlenmeyer flask. Add a minimal amount of a hot solvent (e.g., ethanol or acetone, ~10-20 mL) to fully dissolve the solid.
-
Anti-Solvent Addition: While the solution is still hot, add a hot anti-solvent (e.g., deionized water) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of the hot primary solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath or refrigerator for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve 500 mg of the crude boronic acid derivative in a suitable solvent like diethyl ether or ethyl acetate (15 mL). Add a stoichiometric equivalent of diethanolamine (see J. Org. Chem., 2011, 76 (9), pp 3571–3575 for guidance).[5]
-
Precipitation: Stir the mixture at room temperature. The diethanolamine adduct should precipitate as a white solid over 30 minutes to a few hours. Cooling the mixture can enhance precipitation.
-
Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Liberation of Boronic Acid: Suspend the filtered adduct in ethyl acetate (20 mL) and add 2 M hydrochloric acid (10 mL). Stir the biphasic mixture vigorously for 30 minutes.
-
Extraction: Separate the organic layer. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified boronic acid.
Visualizations
Caption: General workflow for the purification of spirobifluorene boronic acid derivatives.
Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine trimer.
Caption: Troubleshooting guide for common column chromatography issues with boronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Common side reactions in the synthesis of spirobifluorene-based materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of spirobifluorene-based materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Spirobifluorene Product
Q1: My reaction yield is significantly lower than expected, or I'm not getting any of the desired spirobifluorene product. What are the likely causes?
A1: Low or no product yield is a common issue that can stem from several factors, primarily related to reaction conditions and reagent quality. Here are the most frequent culprits and how to troubleshoot them:
-
Incomplete Cyclization: The final acid-catalyzed ring-closing step is crucial. If this step is inefficient, the reaction will stall at the intermediate alcohol stage.
-
Troubleshooting:
-
Acid Strength: Ensure the acid catalyst is strong enough. While mixtures like acetic acid and hydrochloric acid are used, stronger acids like methanesulfonic acid or triflic acid can be more effective, leading to higher yields and shorter reaction times.
-
Reaction Temperature and Time: The cyclization step may require elevated temperatures and sufficient reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal duration. Lowering the temperature might sometimes be necessary to reduce the formation of side products.
-
-
-
Deactivated Starting Materials: For syntheses involving electrophilic aromatic substitution (e.g., Friedel-Crafts type reactions), the aromatic precursors must be sufficiently nucleophilic.
-
Troubleshooting:
-
Substituent Effects: Avoid strongly electron-withdrawing groups on the biphenyl precursor as they can render the ring too deactivated for the intramolecular cyclization to occur.
-
-
-
Moisture Contamination: Reagents like Grignard reagents and Lewis acids (e.g., AlCl₃) are highly sensitive to moisture.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q2: My crude product shows multiple spots on TLC or peaks in the NMR/MS that do not correspond to the desired spirobifluorene. What are these side products and how can I minimize them?
A2: The formation of side products is a key challenge in spirobifluorene synthesis. The most common impurities are regioisomers, oligomers, and products of incomplete reaction.
-
Formation of Regioisomers: In acid-catalyzed cyclizations, the electrophilic attack can occur at different positions on the aromatic ring, leading to constitutional isomers.
-
Troubleshooting:
-
Reaction Conditions: The choice of acid catalyst and reaction temperature can influence regioselectivity. For instance, in some Friedel-Crafts cyclizations, temperature control is critical to favor the desired isomer. It has been noted that temperature and the nature of the solvent can have an important effect on aromatic electrophilic substitutions.
-
-
-
Oligomerization/Polymerization: Under harsh acidic conditions or at high temperatures, intermolecular reactions can occur, leading to the formation of oligomeric or polymeric byproducts.
-
Troubleshooting:
-
Controlled Addition: Add the precursor to the acid catalyst solution slowly and at a controlled temperature to maintain a low concentration of the reactive intermediate, thus favoring intramolecular cyclization over intermolecular reactions.
-
Acid Choice: Using an appropriate acid catalyst can minimize polymerization. While strong acids are needed for cyclization, excessively harsh conditions can promote side reactions.
-
-
-
Incomplete Cyclization Products: As mentioned in Issue 1, the intermediate alcohol can be a major impurity if the ring-closing step is not complete.
-
Troubleshooting:
-
Refer to the troubleshooting steps for "Incomplete Cyclization" in Q1. Purification via column chromatography is typically required to separate the desired spirobifluorene from the more polar alcohol intermediate.
-
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to isolate the pure spirobifluorene from the reaction mixture. What are the recommended purification techniques?
A3: Spirobifluorene and its side products often have similar polarities, making purification challenging.
-
Column Chromatography: This is the most common method for purifying spirobifluorene derivatives.
-
Protocol: Use a silica gel stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). A gradual increase in the polarity of the eluent can help separate the non-polar spirobifluorene from more polar impurities like the intermediate alcohol.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step to remove minor impurities.
-
Protocol: Choose a solvent system in which the spirobifluorene is soluble at high temperatures but sparingly soluble at room temperature. Common solvents include toluene, xylenes, or mixtures of dichloromethane and methanol.
-
-
Chiral HPLC: For the separation of enantiomers or diastereomers of chiral spirobifluorene derivatives, chiral High-Performance Liquid Chromatography (HPLC) is often necessary.
Quantitative Data on Side Reactions
The following table summarizes the impact of reaction conditions on the formation of side products in representative spirobifluorene syntheses.
| Reaction Type | Target Product | Side Product(s) | Reaction Conditions | Yield of Target Product | Yield of Side Product(s) | Reference |
| Intramolecular Friedel-Crafts Cyclization | 1-Substituted Fluorenone | 3-Substituted Fluorenone (Regioisomer) | Methanesulfonic acid, 130 °C | 43% | Formation noted, but not quantified | [1] |
| Nitration of Spirobifluorene | 2,2'-Dinitro-9,9'-spirobifluorene | 2,2',7-Trinitro-9,9'-spirobifluorene | Cu(NO₃)₂·2.5H₂O, TFAA, 3h | 79% | 4% | [2] |
| Boronate Ester Cage Synthesis | (P,P,P)-A₂B*Ph₃ Cage | Complex product mixture | Reaction of racemic linkers | ~20% | Not specified | [3] |
Experimental Protocols
General Protocol for the Synthesis of 9,9'-Spirobifluorene via Grignard Reaction and Acid-Catalyzed Cyclization
This protocol is a generalized procedure and may require optimization for specific substituted derivatives.
-
Formation of the Grignard Reagent:
-
Under an inert atmosphere, react 2-bromobiphenyl with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent, 2-biphenylylmagnesium bromide.
-
-
Reaction with Fluorenone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of fluorenone in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until the fluorenone is consumed (monitor by TLC).
-
-
Work-up and Formation of the Intermediate Alcohol:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate alcohol, 9-(biphenyl-2-yl)fluoren-9-ol.
-
-
Acid-Catalyzed Cyclization:
-
Dissolve the crude alcohol in a suitable solvent such as acetic acid.
-
Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or methanesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC until the alcohol is consumed.
-
-
Purification:
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitate by filtration.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) followed by recrystallization from a suitable solvent.
-
Visualizations
Diagram 1: General Synthesis Pathway and Common Side Reactions
Caption: Synthetic pathway of spirobifluorene and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in spirobifluorene synthesis.
References
- 1. Synthesis of 9,9'-Spirobifluorenes and 4,5-Diaza-9,9'-spirobifluorenes and Their Application as Affinity Materials for Quartz Crystal Microbalances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Strategies to increase the solubility of 9,9'-Spirobi[fluoren]-2-ylboronic acid
Technical Support Center: 9,9'-Spirobi[fluoren]-2-ylboronic Acid
This technical support guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges encountered with 9,9'-Spirobi[fluoren]-2-ylboronic acid. The information is presented in a question-and-answer format to directly resolve specific experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the general solubility characteristics of 9,9'-Spirobi[fluoren]-2-ylboronic acid?
A1: 9,9'-Spirobi[fluoren]-2-ylboronic acid is typically an off-white to white powder.[1][2] Its molecular structure consists of a large, rigid, and hydrophobic spirobifluorene core, which generally limits its solubility in polar solvents.[3][4] While the unique three-dimensional spiro structure can disrupt crystal packing and improve solubility compared to planar analogs, the compound is often poorly soluble in common organic solvents and aqueous solutions without intervention.[3]
Q2: I am having difficulty dissolving the compound in a standard organic solvent like THF or dioxane for a cross-coupling reaction. What are the first steps I should take?
A2: Initial approaches should involve physical methods to enhance dissolution.
-
Sonication: Place the solvent mixture in an ultrasonic bath to break apart solid agglomerates.
-
Gentle Heating: Carefully warm the mixture. However, be aware that prolonged heating of boronic acids can lead to dehydration, forming cyclic anhydrides known as boroxines, which may have different and often lower solubility.[5][6] Monitor for any changes in the solid's appearance.
Q3: If physical methods are insufficient, what chemical strategies can I employ in organic solvents?
A3: Two primary chemical strategies can be highly effective for organic media:
-
Co-Solvent Addition: Employing a solvent mixture is a common and effective technique.[7] Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often excellent for solubilizing boronic acids.[7] Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) until the compound dissolves.[7] For certain cross-coupling reactions, a mixture of DMF and isopropanol (IPA) has been found to be advantageous.[8]
-
Conversion to an Ester: Boronic acids can be converted to boronate esters, which typically exhibit significantly enhanced solubility in organic solvents.[5][9]
-
Pinacol Esters: Reacting the boronic acid with pinacol is a standard procedure to yield a highly soluble and stable derivative suitable for purification by chromatography and use in reactions.[5][9]
-
MIDA Esters: Conversion to an N-methyliminodiacetic acid (MIDA) boronate creates an air-stable, crystalline solid that is soluble in many organic solvents and can slowly release the free boronic acid under specific aqueous basic conditions, making it ideal for controlled reactions.[8]
-
Q4: How does pH affect the solubility of 9,9'-Spirobi[fluoren]-2-ylboronic acid in aqueous or protic solutions?
A4: The solubility of boronic acids in aqueous or protic media is highly pH-dependent.[10] The boronic acid group (-B(OH)₂) is a Lewis acid that exists in equilibrium with its anionic boronate form (-B(OH)₃⁻). The anionic form is significantly more soluble in polar protic solvents. The predicted pKa for 9,9'-Spirobi[fluoren]-2-ylboronic acid is approximately 8.29.[2] To increase solubility, you should adjust the pH of the solution to be higher than the pKa. A general guideline is to aim for a pH 1.5 to 2 units above the pKa, which in this case would be a pH of approximately 9.8 to 10.3.[7] This can be achieved by the careful, dropwise addition of a non-nucleophilic base (e.g., aqueous NaOH, K₂CO₃).
Q5: Are there other methods to improve solubility in aqueous buffers for biological assays?
A5: Yes. In addition to pH adjustment, complexation with polyols is a powerful strategy to enhance aqueous solubility.[11]
-
Complexation with Diols: Boronic acids form reversible covalent complexes with compounds containing cis-diol functionalities.[11] Additives like mannitol or fructose can dramatically increase solubility, even at neutral pH, by forming these more soluble boronate esters and preventing the formation of less soluble boroxine trimers.[11] This approach is widely used in the formulation of boronic acid-based drugs.[11]
Data Presentation
Table 1: Physical and Chemical Properties of 9,9'-Spirobi[fluoren]-2-ylboronic acid
| Property | Value | Reference(s) |
| CAS Number | 236389-21-2 | [1][12] |
| Molecular Formula | C₂₅H₁₇BO₂ | [1][13] |
| Molecular Weight | 360.22 g/mol | [12][13] |
| Appearance | Off-white to white powder | [1][2] |
| Predicted pKa | ~8.29 | [2] |
| Storage | 2-8°C under inert gas | [2] |
Table 2: Comparison of Key Solubilization Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment (Aqueous) | Shifts equilibrium to the more soluble anionic boronate form.[10] | Simple, effective for protic/aqueous media. | Requires a basic pH (>9.5), which may not be suitable for all subsequent reactions or assays. |
| Co-Solvent Addition | Modifies the overall polarity of the solvent system to better match the solute.[7] | Versatile for many solvent systems, easily implemented. | The co-solvent must be compatible with the intended reaction chemistry (e.g., DMF, DMSO). |
| Gentle Heating | Increases kinetic energy to overcome lattice energy, generally increasing solubility.[7] | Quick and straightforward. | Risk of thermal degradation or dehydration to less soluble boroxines.[5][6] |
| Complexation (e.g., Mannitol) | Forms a more soluble boronate ester complex in aqueous media.[11] | Highly effective in aqueous solutions, can work at neutral pH. | Introduces an additional chemical to the system. |
| Derivatization (e.g., Pinacol Ester) | Covalently modifies the boronic acid to a less polar, more organo-soluble ester.[5][9] | Dramatically improves solubility in organic solvents, yields a stable compound. | Requires an additional synthetic step and subsequent removal of the protecting group if the free acid is needed. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-Solvent
-
Setup: In a clean vial, add the desired amount of 9,9'-Spirobi[fluoren]-2-ylboronic acid.
-
Primary Solvent Addition: Add the primary reaction solvent (e.g., THF, Dioxane) to achieve the target final concentration. Stir the suspension at room temperature for 5 minutes.
-
Co-Solvent Titration: While stirring, add a high-polarity co-solvent (e.g., DMF, DMSO) dropwise.
-
Observation: Continue adding the co-solvent in small aliquots (e.g., 1-5% of the total volume) until the solid is fully dissolved.
-
Optional Aid: If dissolution is slow, place the vial in a sonicator bath for 5-10 minute intervals or warm gently to 40-50°C.
Protocol 2: pH-Mediated Dissolution in an Aqueous/Alcohol Medium
-
Suspension: Suspend the 9,9'-Spirobi[fluoren]-2-ylboronic acid in the desired solvent (e.g., water, methanol, or a mixture).
-
Base Preparation: Prepare a dilute solution of a suitable base (e.g., 1 M NaOH or K₂CO₃).
-
pH Adjustment: While stirring vigorously and monitoring with a calibrated pH meter, add the base solution dropwise to the suspension.
-
Dissolution: Observe the mixture closely. Note the pH at which complete dissolution occurs. Continue adding the base until the pH is approximately 1.5-2.0 units above the pKa (~pH 9.8-10.3) to ensure the compound remains in its soluble boronate form.[7]
Protocol 3: Preparation of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene] (Pinacol Ester)
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 9,9'-Spirobi[fluoren]-2-ylboronic acid (1.0 eq), pinacol (1.2 eq), and a suitable anhydrous solvent such as THF or Dichloromethane.
-
Drying (Optional but Recommended): Add a drying agent like anhydrous magnesium sulfate (MgSO₄) to scavenge water formed during the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-4 hours but can be left overnight. Monitor progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, filter off the drying agent. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure, highly organo-soluble pinacol ester.
Mandatory Visualization
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. echemi.com [echemi.com]
- 2. Boronic acid, B-9,9'-spirobi[9H-fluoren]-2'-yl- Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. ossila.com [ossila.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 9,9′-Spirobi[fluoren]-2-ylboronic acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter.
My cross-coupling reaction is sluggish or has failed completely. What are the likely causes?
A sluggish or failed cross-coupling reaction is a common issue that can often be attributed to several factors, primarily related to the catalyst's activity and stability. The most common culprits are:
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Catalyst Deactivation: The active catalytic species, typically a Pd(0) complex, can be unstable and prone to deactivation through various pathways.
-
Catalyst Poisoning: Impurities in the reagents or solvents can act as poisons, binding to the catalyst's active sites and rendering it inactive.
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete or inefficient under the reaction conditions.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical factors that can significantly impact catalyst stability and activity.
My reaction mixture has turned black. What is this, and how can I prevent it?
The formation of a black precipitate is a strong indicator of catalyst deactivation, specifically the agglomeration of the palladium catalyst into inactive palladium nanoparticles, commonly referred to as "palladium black".[1][2]
Prevention Strategies:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[2]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, a large excess can sometimes inhibit the reaction.
-
Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.[2]
I suspect my catalyst is being poisoned. What are common poisons, and how can I avoid them?
Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[1]
Common Catalyst Poisons:
-
Sulfur Compounds: Thiophenes and other sulfur-containing impurities are potent and often irreversible poisons for palladium catalysts.
-
Oxygen: As mentioned, oxygen can oxidize the active Pd(0) species.
-
Water: While some cross-coupling reactions tolerate or even require water, excessive amounts or its presence in anhydrous reactions can lead to catalyst deactivation and side reactions like protodeboronation of boronic acids.
-
Coordinating Functional Groups: Functional groups on the substrates or products, such as pyridines or anilines, can coordinate to the palladium center and inhibit its catalytic activity.
Avoidance Strategies:
-
Use High-Purity Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and free from contaminating impurities.
-
Purify Reagents: If impurities are suspected, purify the reagents before use. For example, amines can be purified by distillation or filtration through a plug of activated alumina.
-
Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.
-
Use Guard Beds: In some cases, a "guard bed" of a sacrificial material can be used to trap poisons before they reach the catalyst.
Data Presentation: Impact of Impurities on Reaction Yield
The following tables summarize the illustrative effects of common catalyst poisons on the yield of various cross-coupling reactions. This data is representative and intended for troubleshooting purposes.
Table 1: Illustrative Effect of Thiophene on Suzuki-Miyaura Coupling of 1-Bromonaphthalene [1]
| Thiophene Concentration (mol%) | Catalyst System | Reaction Time (h) | Yield of 1-Phenylnaphthalene (%) |
| 0 | Pd(PPh₃)₄ / K₂CO₃ | 12 | 95 |
| 0.1 | Pd(PPh₃)₄ / K₂CO₃ | 12 | 62 |
| 0.5 | Pd(PPh₃)₄ / K₂CO₃ | 12 | 15 |
| 1.0 | Pd(PPh₃)₄ / K₂CO₃ | 12 | <5 |
Table 2: Illustrative Effect of Water Content on Sonogashira Coupling of 1-Bromonaphthalene [1]
| Water Content in Solvent (v/v %) | Catalyst System | Reaction Time (h) | Yield of 1-(Phenylethynyl)naphthalene (%) |
| <0.01 (Anhydrous) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6 | 92 |
| 1 | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6 | 78 |
| 5 | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6 | 45 |
| 10 | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6 | 21 |
Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot catalyst deactivation.
Protocol 1: High-Throughput Ligand Screening in 96-Well Plates
This protocol is adapted from high-throughput screening methodologies and can be scaled down for manual execution if automated liquid handlers are not available.[3]
Materials:
-
96-well reaction plate with appropriate sealing mats
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere glovebox or Schlenk line
-
Heating block for 96-well plates
-
UPLC-MS for analysis
-
Stock solutions of:
-
Aryl halide (e.g., 0.2 M in dioxane)
-
Boronic acid derivative (e.g., 0.3 M in dioxane)
-
Various palladium pre-catalysts (e.g., 10 mM in dioxane)
-
A panel of phosphine ligands (e.g., 20 mM in dioxane)
-
A selection of bases (e.g., 1.0 M aqueous K₂CO₃, 1.0 M Cs₂CO₃ in dioxane)
-
Procedure:
-
Reaction Plate Preparation: Inside a glovebox, use an automated liquid handler or multichannel pipette to dispense the stock solutions into the 96-well reaction plate according to a predefined experimental design. Each well should contain a unique combination of catalyst, ligand, and base.
-
Reaction Execution: Seal the reaction plate and place it on a pre-heated heating block. Stir the reactions for a predetermined time (e.g., 12 hours) at the desired temperature (e.g., 80 °C).
-
Quenching and Dilution: After the reaction is complete, cool the plate to room temperature. Quench each reaction with a suitable solvent (e.g., methanol). Dilute the reaction mixtures for analysis.
-
Analysis: Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well. This will allow for a direct comparison of the performance of different ligand/catalyst/base combinations.
Protocol 2: Degassing Solvents for Cross-Coupling Reactions
Rigorous degassing of solvents is crucial to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
Freeze-Pump-Thaw Method (Most Effective):
-
Place the solvent in a Schlenk flask equipped with a stir bar. The flask should not be more than two-thirds full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will often see bubbles of gas being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Protocol 3: Analysis of Deactivated Catalyst by ICP-OES
This protocol allows for the quantification of palladium in a deactivated catalyst sample (e.g., palladium black).
Materials:
-
Deactivated catalyst sample
-
Aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 ratio) - EXTREME CAUTION: Highly corrosive and reactive.
-
Volumetric flasks
-
ICP-OES instrument
Procedure:
-
Sample Preparation:
-
Carefully collect the deactivated catalyst (palladium black) by filtration.
-
Wash the solid with the reaction solvent and then a volatile solvent (e.g., hexane) to remove any residual organic compounds.
-
Dry the solid under vacuum to obtain a known mass.
-
-
Digestion:
-
In a fume hood, carefully digest a known mass of the dried catalyst in aqua regia. This will dissolve the palladium metal.
-
-
Dilution:
-
Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
-
-
ICP-OES Analysis:
-
Prepare a series of palladium calibration standards of known concentrations.
-
Analyze the calibration standards and the prepared sample solution using an ICP-OES instrument to determine the concentration of palladium in the sample.
-
This will allow you to quantify the amount of palladium that has precipitated from the reaction mixture.
-
Mandatory Visualizations
Caption: Common pathways for catalyst deactivation in cross-coupling reactions.
Caption: A systematic workflow for troubleshooting a failed cross-coupling reaction.[4]
References
Optimizing reaction conditions (temperature, solvent, base) for spirobifluorene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of spirobifluorene. The information is presented in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to spirobifluorene?
A1: The primary synthetic strategies for creating the spirobifluorene core include:
-
Acid-catalyzed Cyclization: This classic method often involves the intramolecular cyclization of tetraarylmethane precursors in the presence of a strong acid.
-
Ullmann Coupling: This reaction typically involves the copper-catalyzed coupling of two molecules of an aryl halide. While a foundational method, it often requires harsh reaction conditions.[1] Modern protocols have been developed to be more efficient.
-
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[2][3] This method is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups.[2]
-
Direct Dehydrative Coupling: A more recent approach involves the Tf₂O-mediated direct dehydrative coupling of biaryls and fluorenones, offering a more straightforward synthesis without the need for pre-halogenated or metalated starting materials.[4][5]
Q2: How do I choose the appropriate solvent for my spirobifluorene synthesis?
A2: Solvent selection is critical and depends on the specific reaction methodology. Dipolar aprotic solvents are frequently employed. For instance, in Ullmann couplings, dioxane is a common choice, while Suzuki couplings often utilize solvents like 1,4-dioxane.[6][7] The solvent should be anhydrous to prevent side reactions, especially when using moisture-sensitive reagents.[8] More sustainable alternatives to some common dipolar aprotic solvents are also being explored.[9]
Q3: What is the role of the base in spirobifluorene synthesis, and how do I select the right one?
A3: The base is a crucial component, particularly in coupling reactions like the Suzuki-Miyaura and Ullmann reactions. Its primary roles include facilitating the transmetalation step in Suzuki coupling and promoting the coupling in Ullmann reactions.[2][8] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][10] The choice of base can significantly impact the reaction yield and selectivity, and screening different bases is often necessary for optimization.[8]
Q4: What are the typical temperature ranges for spirobifluorene synthesis?
A4: The optimal temperature is highly dependent on the synthetic route. Traditional Ullmann reactions often require high temperatures, sometimes exceeding 180°C. In contrast, modern ligand-accelerated Ullmann and Suzuki coupling reactions can often be performed under milder conditions, typically in the range of 80-120°C.[6][8] It is crucial to monitor the reaction temperature, as excessive heat can lead to product decomposition, while insufficient heat may result in an incomplete reaction.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | For coupling reactions, ensure you are using a fresh, high-purity catalyst. The active species in Ullmann coupling is often considered to be Cu(I).[1][8] For Suzuki coupling, the choice of palladium precursor and ligand is critical. |
| Inappropriate Ligand | In modern coupling reactions, the ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction.[8] A screening of different ligand classes (e.g., phosphines, N-heterocyclic carbenes) may be necessary to find the optimal one for your specific substrates. |
| Suboptimal Base | The strength and nature of the base can significantly influence the reaction outcome.[8] It is advisable to screen a variety of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[8] |
| Incorrect Reaction Temperature | If the reaction is sluggish, consider incrementally increasing the temperature. Conversely, if product decomposition is observed, lower the temperature.[8] |
| Poor Quality Reagents or Solvents | Use anhydrous solvents and ensure the purity of your starting materials. Protic impurities can lead to undesirable side reactions.[8] |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, consider extending the reaction time or adding more catalyst/reagents. |
Formation of Side Products
| Potential Cause | Suggested Solutions |
| Homocoupling of Starting Materials | In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. Optimizing the stoichiometry of the reactants and the reaction conditions can help minimize this. |
| Debromination/Dehalogenation | The presence of protic impurities can lead to the reduction of the aryl halide starting material.[8] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Formation of Isomers or Regioisomers | In some cases, undesired isomers may form. Purification by column chromatography or recrystallization is often necessary to isolate the desired product. |
| Byproducts from Ligand Degradation | Some ligands, particularly phosphines, can degrade under certain reaction conditions, leading to byproducts. Choosing a more robust ligand or optimizing the reaction temperature can mitigate this issue. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A representative protocol for a Suzuki-Miyaura coupling to synthesize a spirobifluorene derivative is as follows:
-
To a dried Schlenk tube, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., 1,4-dioxane and water mixture) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 110°C) and monitor the progress by TLC or GC-MS.[11]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Ullmann Coupling
A modified Ullmann coupling protocol for the synthesis of a nitrogen-containing spirobifluorene derivative is as follows:
-
In a reaction vessel, combine the fluorenone derivative (1.0 equiv), the carbazole derivative (2.3–3.0 equiv), anhydrous potassium carbonate (10.0–12.0 equiv), copper-bronze (5.3–6.2 equiv), and 18-crown-6 (0.3 equiv).
-
Add anhydrous o-dichlorobenzene as the solvent.
-
Degas the mixture with several cycles of vacuum and argon backfilling.
-
Heat the reaction mixture to 180°C for 48 hours.
-
After cooling, filter the mixture through Celite and wash with dichloromethane.
-
Concentrate the filtrate to dryness and purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Spirobifluorene Synthesis via Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Ullmann Coupling |
| Catalyst | Palladium-based (e.g., Pd(dppf)Cl₂) | Copper-based (e.g., CuI, Copper-bronze)[8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃[8][10] | K₂CO₃, K₃PO₄[6] |
| Solvent | Dioxane, Toluene, DMF[6][8][10] | o-dichlorobenzene, Dioxane[6] |
| Temperature | 80 - 120 °C[8] | 110 - 180 °C[6] |
| Ligand | Often required (e.g., phosphines) | Can be ligand-free or use ligands like 1,10-phenanthroline[6] |
Visualizations
Caption: A typical experimental workflow for spirobifluorene synthesis via Suzuki-Miyaura coupling.
Caption: A troubleshooting decision tree for addressing low product yield in spirobifluorene synthesis.
References
- 1. One moment, please... [operachem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobifluorene | Scientific.Net [scientific.net]
- 4. Direct synthesis of spirobifluorenes by formal dehydrative coupling of biaryls and fluorenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of spirobifluorenes by formal dehydrative coupling of biaryls and fluorenones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Preventing deboronation of 9,9'-Spirobi[fluoren]-2-ylboronic acid during reactions
Welcome to the technical support center for 9,9'-Spirobi[fluoren]-2-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deboronation during chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is 9,9'-Spirobi[fluoren]-2-ylboronic acid and what are its primary applications?
A1: 9,9'-Spirobi[fluoren]-2-ylboronic acid is an organic compound featuring a spirobifluorene core functionalized with a boronic acid group.[1] Its rigid, three-dimensional structure provides thermal stability and desirable photophysical properties.[1][2] Consequently, it is a crucial building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where it is used to create host materials, emissive layer components, and charge-transporting layers.[1][3] The primary reaction for its application is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]
Q2: What is deboronation and why is it a problem?
A2: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[4] This consumes the boronic acid, reducing the yield of the desired coupled product and generating a spirobifluorene byproduct, which can complicate purification. This reaction is a known challenge in Suzuki-Miyaura couplings.[4]
Q3: What are the main factors that cause deboronation of 9,9'-Spirobi[fluoren]-2-ylboronic acid?
A3: The propensity for deboronation is influenced by several factors. Key contributors include:
-
Base: The presence of a base is essential for the Suzuki-Miyaura coupling, but strong bases can accelerate protodeboronation.[4][5]
-
Water: The presence of water in the reaction mixture can facilitate the deboronation process.[4]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.
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Catalyst System: The choice of palladium catalyst and phosphine ligand can influence the rate of protodeboronation. Notably, bulky phosphine ligands, while often used to promote cross-coupling, can paradoxically accelerate deboronation.[4]
Q4: Should I use 9,9'-Spirobi[fluoren]-2-ylboronic acid or its pinacol ester?
A4: For reactions sensitive to deboronation, using the pinacol ester derivative, 9,9-Spirodifluorene-2-Boronic Acid Pinacol Ester, is often advantageous. Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][6] They offer a robust and versatile alternative for introducing the spirobifluorene moiety.[3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with 9,9'-Spirobi[fluoren]-2-ylboronic acid, with a focus on preventing deboronation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of spirobifluorene byproduct. | Protodeboronation of the boronic acid. | 1. Optimize the Base: Switch to a milder, anhydrous base. K₃PO₄ or KF are often good choices for sensitive substrates.[5] 2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 3. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 4. Use the Pinacol Ester: Consider using 9,9-Spirodifluorene-2-Boronic Acid Pinacol Ester instead of the boronic acid for enhanced stability.[3] 5. Re-evaluate Catalyst/Ligand: Avoid overly bulky phosphine ligands that may promote deboronation.[4] Consider ligands like SPhos or XPhos, which are often effective for sterically hindered substrates.[5] |
| Reaction is slow or does not go to completion. | Insufficient activation of the boronic acid or catalyst inhibition. | 1. Base Selection: While strong bases can cause deboronation, a base that is too weak may not efficiently activate the boronic acid.[5] Ensure the chosen base (e.g., K₃PO₄) is finely powdered and well-dispersed. 2. Solvent Choice: The solvent can significantly impact the reaction.[7][8][9] Toluene, dioxane, or THF, often with a small amount of water (if deboronation is not severe), are common choices.[6] Ensure good solubility of all reactants. 3. Catalyst Loading: For challenging couplings, a slightly higher catalyst loading (e.g., 1-5 mol%) may be necessary.[10] 4. Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the palladium catalyst.[5] |
| Formation of homocoupling byproduct (biaryl of the coupling partner). | Oxygen presence or issues with the catalytic cycle. | 1. Thorough Degassing: Sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[5] 2. Base and Conditions: This is less directly related to deboronation but can be influenced by the overall reaction setup. Ensure proper stoichiometry and efficient stirring. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of 9,9'-Spirobi[fluoren]-2-ylboronic acid (or its pinacol ester) with an aryl halide. Optimization for specific substrates is recommended.
Materials:
-
Aryl Halide (1.0 equiv)
-
9,9'-Spirobi[fluoren]-2-ylboronic acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-3 mol%)
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Phosphine Ligand (e.g., SPhos, XPhos; 2-6 mol%)
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Base: Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)
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Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry reaction vessel, add the aryl halide, 9,9'-Spirobi[fluoren]-2-ylboronic acid pinacol ester, and anhydrous K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
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Add the degassed solvent via syringe.
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In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the degassed solvent.
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Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC, or LC-MS.
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Upon completion, cool the mixture to room temperature and quench with water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key chemical pathways involved in the Suzuki-Miyaura coupling and the competing protodeboronation side reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Characterization of Rigid Spiro Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of rigid spiro compounds.
Section 1: Frequently Asked Questions (FAQs)
1.1. General Challenges
-
Q: Why are rigid spiro compounds often difficult to characterize?
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A: The unique three-dimensional and rigid nature of spiro compounds can lead to several analytical challenges. Their rigidity can cause poor solubility and difficulties in crystallization. In spectroscopic analysis, the fixed spatial arrangement of atoms often results in complex NMR spectra with overlapping signals and unusual coupling patterns. Furthermore, their stereochemistry, which can include axial chirality, can be difficult to assign definitively.[1][2]
-
1.2. NMR Spectroscopy
-
Q: My 1H NMR spectrum shows severe signal overlap. How can I resolve this?
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A: Signal overlapping is a frequent issue with complex molecules like spiro compounds.[2] Consider the following troubleshooting steps:
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Increase Magnetic Field Strength: If possible, acquire the spectrum on a higher-field NMR spectrometer to improve chemical shift dispersion.[2]
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2D NMR Techniques: Employ 2D NMR experiments like COSY and TOCSY to identify spin systems and trace proton-proton couplings through bonds, which can help deconvolute overlapping multiplets.[2]
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Solvent Effects: Rerunning the sample in a different deuterated solvent can sometimes induce sufficient chemical shift changes to resolve overlapping signals.
-
-
-
Q: How can I determine the relative stereochemistry of my spiro compound using NMR?
-
A: When 1D NMR is insufficient, 2D Nuclear Overhauser Effect (NOE) based experiments are crucial.[2]
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NOESY/ROESY: These experiments detect through-space correlations between protons that are in close proximity. Observing NOE cross-peaks between protons on the different rings can help deduce their spatial relationship and the relative orientation of the rings.[2] For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment.
-
-
1.3. X-ray Crystallography
-
Q: I'm struggling to obtain high-quality single crystals of my rigid spiro compound. What are some common reasons and solutions?
-
A: The rigid and often non-planar structure of spiro compounds can hinder the formation of a well-ordered crystal lattice.[2] The presence of multiple stable conformers in solution can also inhibit crystallization.[2]
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Troubleshooting: A broad screening of crystallization conditions is recommended. This includes varying solvents, temperature, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
-
-
Q: My crystal structure has been solved, but I am concerned about disorder in the model. What should I look out for?
-
A: Disorder, where parts of the molecule occupy multiple positions in the crystal lattice, can be a challenge. This is especially true for flexible side chains on a rigid spiro core. This can lead to smeared electron density and an averaged representation in the final model.[3] Careful examination of the crystallographic refinement report for high atomic displacement parameters (ADPs) or warnings about disorder is crucial.
-
1.4. Mass Spectrometry
-
Q: Can I distinguish between stereoisomers of my spiro compound using mass spectrometry?
-
A: Differentiating stereoisomers by mass spectrometry is a significant challenge because they have the same mass and often produce similar fragmentation patterns. In most cases, MS alone is insufficient.[2]
-
Solution: Coupling mass spectrometry with a chiral separation technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the most reliable method.
-
-
-
Q: What are the typical fragmentation patterns for rigid spiro compounds in Electron Ionization (EI) Mass Spectrometry?
-
A: Fragmentation in EI-MS is highly dependent on the specific structure. However, some general patterns are observed:
-
Section 2: Experimental Protocols
2.1. Determination of Relative Stereochemistry using 2D NOESY/ROESY
-
Objective: To elucidate the through-space proximity of protons on different rings of the spiro scaffold to determine the relative stereochemistry.
-
Protocol:
-
Sample Preparation: Prepare a solution of the spiro compound in a deuterated solvent at an appropriate concentration for 2D NMR. For small molecules, it is crucial to remove dissolved oxygen, which can quench the NOE, by using the freeze-pump-thaw method.[4]
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Spectrometer Setup: Lock and shim the NMR spectrometer for optimal homogeneity. Acquire a standard 1D 1H NMR spectrum to determine the spectral width and pulse widths.
-
NOESY/ROESY Acquisition:
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Select the appropriate pulse program (e.g., noesygpph for NOESY, roesyesgpph for ROESY).
-
Set the mixing time (d8 for NOESY, p15 for ROESY). This is a critical parameter that depends on the molecular weight of the compound. Typical starting values are:
-
Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
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Process the 2D data using appropriate window functions (e.g., sine-bell).
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Perform Fourier transformation and carefully phase the spectrum. In a NOESY spectrum of a small molecule, cross-peaks will have the opposite phase to the diagonal peaks. In a ROESY spectrum, both diagonal and cross-peaks should have the same phase.[2][5]
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Identify cross-peaks that indicate spatial proximity (typically < 5 Å) between protons on the different rings of the spirocycle.[5]
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Correlate the observed NOE/ROE signals with molecular models of the possible stereoisomers to confirm the relative stereochemistry.
-
-
Section 3: Data Presentation
Table 1: Typical 1H - 1H Coupling Constants (J) in Rigid Ring Systems
| Coupling Type | Dihedral Angle (θ) | Typical J value (Hz) | Notes |
| 3J (Vicinal) | 0° | ~8-10 | Eclipsed conformation. |
| 3J (Vicinal) | 90° | ~0-2 | Gauche conformation. |
| 3J (Vicinal) | 180° | ~10-14 | Anti-periplanar conformation. |
| 2J (Geminal) | N/A | -10 to -15 | Varies with hybridization and substituents.[6] |
| 4J (Long-range) | N/A | 0-3 | Often observed in rigid systems like aromatic or bicyclic rings. |
Data compiled from general NMR principles and may vary based on specific molecular geometry and substitution.
Table 2: Common Neutral Losses in Mass Spectrometry of Spiro Compounds
| Neutral Loss (Da) | Possible Substructure Lost | Commonly Found In |
| 18 | H₂O | Spiro compounds with hydroxyl groups. |
| 28 | C₂H₄ (ethylene) or CO | Heterocyclic spiro compounds, spiroketones. |
| 29 | CHO or C₂H₅ | Aldehydes or ethyl-substituted spirocycles.[7] |
| 44 | CO₂ | Spirocyclic lactones or carbonates. |
| 45 | COOH | Carboxylic acid-containing spiro compounds.[7] |
Section 4: Visualized Workflows and Logic Diagrams
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Improving sampling of crystallographic disorder in ensemble refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Homocoupling of Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling byproducts of boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki-Miyaura reactions?
A1: Homocoupling of boronic acids, which leads to the formation of symmetrical biaryl byproducts, is primarily caused by two mechanisms:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0). Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][3][4] This is often a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[5]
A less common mechanism involves a protonolysis/second transmetalation event, which can be significant with electron-deficient arylboronic acids.[6]
Q2: How does the choice of palladium source influence the extent of homocoupling?
A2: The palladium source significantly impacts homocoupling. Pd(II) sources like palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) can directly promote homocoupling as they require reduction to the active Pd(0) state, a process that can be mediated by the boronic acid itself.[1][4] Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous as it reduces the initial concentration of Pd(II) that can lead to homocoupling.[5]
Q3: What is the role of solvents and temperature in minimizing homocoupling?
A3: Solvents and temperature are critical parameters.
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective in minimizing homocoupling.[1] While water is often added to dissolve the base and facilitate the reaction, excessive amounts can sometimes promote homocoupling.[1]
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress homocoupling, as higher temperatures can accelerate side reactions.[1]
Q4: Are there any additives that can help suppress homocoupling?
A4: Yes, certain additives can be effective. The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway.[3][5][7]
Q5: Can procedural modifications during the experiment reduce homocoupling?
A5: Yes, several procedural adjustments can significantly reduce homocoupling:
-
Rigorous Degassing: Thoroughly degassing all solvents and the reaction mixture is one of the most effective ways to prevent oxygen-mediated homocoupling.[1][2][3] This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.[1][5]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Use of Excess Aryl Halide: Using a slight excess of the aryl halide can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.[1]
-
Pre-heating: Pre-heating the mixture of the catalyst, base, solvent, and aryl halide before adding the boronic acid can also be an effective strategy.[2]
Q6: Are there alternative boron reagents that are less prone to homocoupling?
A6: Yes, using more stable boronic acid derivatives can be beneficial. Boronic esters, such as pinacol esters, and N-methyliminodiacetic acid (MIDA) boronates, are generally more stable than the corresponding boronic acids and can be used to minimize side reactions, including homocoupling.[4][8] These reagents often release the boronic acid slowly under the reaction conditions, keeping its concentration low.[8][9]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues with excessive homocoupling.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Quantitative Data Summary
The following tables summarize the impact of various strategies on minimizing boronic acid homocoupling.
Table 1: Effect of Palladium Source and Oxygen Exclusion on Homocoupling
| Entry | Palladium Source | Deoxygenation Method | Homocoupling Product (%) |
| 1 | Pd(OAc)₂ | None | 25 |
| 2 | Pd(OAc)₂ | N₂ Sparge (30 min) | 8 |
| 3 | Pd(PPh₃)₄ | N₂ Sparge (30 min) | < 2 |
| 4 | Pd(OAc)₂ | Freeze-Pump-Thaw (3 cycles) | < 1 |
Note: Data are representative and will vary based on specific substrates and reaction conditions.
Table 2: Effect of Additives on Homocoupling
| Entry | Additive (equiv. to Pd) | Homocoupling Product (%) |
| 1 | None | 15 |
| 2 | Potassium Formate (1.2) | 3 |
| 3 | Potassium Formate (2.0) | < 1 |
Note: Data are representative and will vary based on specific substrates and reaction conditions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
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Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.1-1.2 equiv.), the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.), and the phosphine ligand (if required).
-
Solvent Degassing: In a separate flask, thoroughly degas the chosen solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) by sparging with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.
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Solvent Addition: Add the degassed solvent to the Schlenk flask containing the reagents via a cannula or syringe.
-
Reaction Mixture Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1.2 equiv. relative to Pd) before adding the catalyst.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Proposed mechanisms for boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Process scale-up considerations for the synthesis of spirobifluorene materials
Technical Support Center: Synthesis of Spirobifluorene Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the process scale-up of spirobifluorene materials.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental scale-up of spirobifluorene synthesis.
Issue 1: Significantly Lower Yields on Scale-Up
-
Question: We successfully synthesized our target spirobifluorene derivative on a gram scale with a 90% yield, but upon scaling to a 100-gram scale, the yield dropped to 50%. What are the potential causes and solutions?
-
Answer: A drop in yield upon scale-up is a common problem and can be attributed to several factors related to mass and heat transfer, reagent addition, and reaction kinetics.
-
Potential Causes:
-
Inefficient Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions or decomposition.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This can lead to difficulty in maintaining the optimal reaction temperature, causing exotherms that promote side product formation.
-
Reagent Addition Rate: Adding reagents too quickly on a large scale can lead to high local concentrations and unwanted side reactions. A rate that works on a small scale may be too fast for a larger volume.
-
Moisture and Air Sensitivity: Larger-scale reactions have a higher risk of exposure to air and moisture if the inert atmosphere is not scrupulously maintained. Many organometallic intermediates in spirobifluorene synthesis are sensitive.[1]
-
Incomplete Reactions: The reaction time may need to be extended on a larger scale to ensure complete conversion.
-
-
Recommended Solutions:
-
Optimize Agitation: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing. Baffles within the reactor can also improve turbulence and prevent vortexing.
-
Control Temperature: Use a reactor jacket with a circulating temperature control unit. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.
-
Adjust Addition Rates: Scale the addition time proportionally with the increase in reaction scale. Use a syringe pump or a dropping funnel with precise control for liquid reagents.
-
Ensure Inert Conditions: Thoroughly dry all glassware in an oven and assemble it hot under a stream of inert gas (Argon or Nitrogen). Use techniques like Schlenk lines for transfers of sensitive reagents.
-
Monitor Reaction Progress: Use in-process controls (IPC) like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress and confirm completion before proceeding with the workup.
-
-
Issue 2: Difficulty in Product Purification and Isolation
-
Question: On a small scale, our spirobifluorene product crystallized easily. On a larger scale, it oils out or forms a persistent amorphous solid that is difficult to purify. Why is this happening?
-
Answer: Purification challenges at scale often stem from differences in cooling rates, solvent volumes, and impurity profiles.
-
Potential Causes:
-
Different Impurity Profile: Side reactions that were negligible on a small scale may produce significant quantities of impurities at a larger scale, inhibiting crystallization. Some literature reports note that the separation of bromine-substituent position isomers can be difficult.[2]
-
Slower Cooling Rate: Large volumes of solvent cool much more slowly than small volumes. Slow cooling can sometimes lead to the formation of oils or very small crystals (fines) instead of well-defined, easily filterable crystals.
-
Supersaturation Issues: The optimal level of supersaturation for crystallization is harder to control in large volumes. Crashing the product out of solution by adding an anti-solvent too quickly can lead to amorphous precipitation.
-
Solvent-to-Product Ratio: The ratio of solvent used for crystallization may need to be re-optimized for larger batches.
-
-
Recommended Solutions:
-
Identify Impurities: Use HPLC and LC-MS to analyze the crude product and identify the key impurities. This can provide clues about the side reactions that need to be suppressed.
-
Controlled Crystallization:
-
Cooling Profile: Implement a controlled cooling ramp (e.g., 10-20°C per hour) using a jacketed reactor.
-
Seeding: Add a small amount of pure, crystalline seed material at the point of saturation to encourage the growth of desired crystals.
-
Anti-Solvent Addition: If using an anti-solvent, add it slowly with vigorous stirring to maintain a controlled level of supersaturation.
-
-
Alternative Purification: If crystallization remains problematic, consider column chromatography with a solvent system optimized for the larger scale (often using a less polar solvent system than in the lab to improve separation and reduce solvent usage). Slurrying the crude product in a solvent that dissolves impurities but not the product can also be an effective purification step.
-
-
Issue 3: Inconsistent Results in Suzuki Coupling Steps
-
Question: We are using a Suzuki coupling to functionalize a dibromo-spirobifluorene precursor. The reaction works well sometimes but fails or gives low yields at other times, even on the same scale. What causes this inconsistency?
-
Answer: Suzuki-Miyaura coupling reactions are powerful but can be sensitive to several often-overlooked parameters, especially when sterically hindered substrates like spirobifluorenes are involved.[3]
-
Potential Causes:
-
Catalyst Activity: The Palladium catalyst's activity can be compromised by oxygen. Inadequate degassing of solvents and reagents is a common cause of failure.[3] The choice of phosphine ligand is also critical.[4]
-
Base Quality and Solubility: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is crucial.[4] Its particle size, solubility, and water content can significantly impact the reaction rate. Some anhydrous couplings require a small amount of water to be effective.[5]
-
Boronic Acid/Ester Quality: Boronic acids can degrade upon storage, leading to lower reactivity. They can also undergo protodeboronation (loss of the boron group) under the reaction conditions before coupling occurs.
-
Reagent Charging Order: The order in which reagents are added can matter. For example, pre-mixing the palladium catalyst and ligand before adding the substrate and base can sometimes improve results.[3]
-
-
Recommended Solutions:
-
Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with argon or nitrogen for 30-60 minutes can be used.
-
Base Selection and Preparation: Use a high-purity base. Grinding the base to a fine, consistent powder can increase its surface area and reactivity.[5] Screen different bases and solvent systems to find the optimal combination.[4]
-
Check Boronic Acid Quality: Use fresh, high-purity boronic acid. If its quality is suspect, consider converting it to a more stable boronate ester (e.g., a pinacol ester) before use.
-
Optimize Reaction Conditions: Perform a Design of Experiments (DoE) or screen parameters such as catalyst/ligand choice, base, solvent, temperature, and reagent stoichiometry to identify the most robust conditions for your specific substrates.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations when scaling up spirobifluorene synthesis?
A1: Safety is paramount. Key considerations include:
-
Thermal Hazards: Many steps, such as Grignard reagent formation or Friedel-Crafts reactions, can be highly exothermic. A thorough Process Safety Management (PSM) review, including reaction calorimetry, should be performed to understand the thermal risks and ensure adequate cooling capacity.
-
Reagent Handling: Large quantities of hazardous reagents like bromine, strong acids (e.g., methanesulfonic acid), organolithium reagents (e.g., n-BuLi), and pyrophoric catalysts require specialized handling procedures, personal protective equipment (PPE), and engineering controls (e.g., fume hoods, glove boxes).
-
Pressure Management: Reactions that evolve gas (e.g., quenching of organometallics) must be performed in reactors equipped with adequate venting and pressure relief systems.
-
Waste Disposal: The process will generate significant chemical waste. A disposal plan that complies with all environmental regulations must be in place before starting the scale-up.
Q2: How does the choice of solvent impact the scale-up process?
A2: Solvent choice is critical for both reaction performance and process viability.
-
Reaction Performance: The solvent affects reagent solubility, reaction rates, and product selectivity. A solvent that works in the lab (e.g., THF) may not be ideal for scale-up due to its low boiling point or propensity to form peroxides.
-
Process Safety: Solvents with low flash points (e.g., diethyl ether) pose a significant fire risk at large scales. Higher-boiling solvents like toluene or 2-MeTHF are often preferred.
-
Workup & Purification: The solvent must be compatible with the workup procedure. It should allow for easy separation of aqueous and organic layers and be suitable for crystallization. Using a solvent from which the product can be directly crystallized avoids a solvent-swap step, saving time and resources.
-
Cost & Environmental Impact: The cost of the solvent and the environmental impact of its disposal are major considerations for commercial-scale production.
Q3: What analytical techniques are essential for monitoring and quality control during scale-up?
A3: A robust analytical program is crucial for a successful and reproducible process.
-
In-Process Controls (IPC):
-
TLC/HPLC/UPLC: To monitor the consumption of starting materials and the formation of the product and byproducts. This helps determine the reaction endpoint.
-
-
Crude & Final Product Analysis:
-
HPLC/UPLC: To determine the purity of the isolated product and quantify impurities.
-
NMR (¹H, ¹³C): To confirm the structure of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): To assess the thermal stability and melting point of the final product, which are critical properties for materials used in electronic devices.[6]
-
Data Presentation
Table 1: Comparison of Key Parameters: Lab vs. Pilot Scale Synthesis of 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene (TBSBF)
| Parameter | Lab Scale (10 g SBF) | Pilot Scale (1 kg SBF) | Key Consideration for Scale-Up |
| Reactant Molar Ratio | SBF:NaBr:H₂O₂:H₂SO₄ = 1:8:6:6[7] | SBF:NaBr:H₂O₂:H₂SO₄ = 1:8:6:6 | Maintain stoichiometry, but adjust addition rates. |
| Solvent | 1,2-dichloroethane[7] | Toluene or Chlorobenzene | Consider solvents with higher boiling points and better safety profiles for large-scale heat management. |
| Reaction Temperature | 20°C[7] | 20-25°C (with jacket cooling) | Active cooling is required to dissipate the heat of reaction and maintain a stable temperature. |
| Reaction Time | 48 hours[7] | 48-60 hours (IPC monitored) | Reaction may be slower; monitor by HPLC until starting material is consumed. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure sufficient mixing to keep solids suspended and maintain homogeneity. |
| Workup | Aqueous wash, rotary evaporation | Aqueous wash, distillation | Larger volumes require different equipment for solvent removal. |
| Typical Yield | ~80%[7] | 70-75% | A slight decrease is common, but should be investigated if >10-15%. |
| Typical Purity (HPLC) | >98%[7] | >97% | Impurity profile may change; requires re-optimization of crystallization. |
Experimental Protocols
Protocol: Synthesis of 2,7-Dibromo-9,9′-spirobifluorene (Lab Scale)
This protocol is based on a common literature procedure involving a Grignard reaction followed by acid-catalyzed cyclization.
-
Materials:
-
2-Bromobiphenyl
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2,7-Dibromo-9-fluorenone
-
Hydrochloric Acid (HCl), concentrated
-
Acetic Acid, glacial
-
-
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings and a single crystal of iodine to the flask.
-
In the dropping funnel, add a solution of 2-bromobiphenyl in anhydrous THF.
-
Add a small portion of the 2-bromobiphenyl solution to the magnesium. If the reaction does not start (indicated by color change and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
-
Coupling Reaction:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Dissolve 2,7-dibromo-9-fluorenone in anhydrous THF and add it dropwise to the cold Grignard solution.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
-
Cyclization and Workup:
-
Cool the reaction mixture to 0°C and quench it by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate alcohol.
-
Dissolve the crude alcohol in glacial acetic acid. Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis shows the disappearance of the alcohol intermediate.
-
Cool the mixture to room temperature. The product will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield 2,7-dibromo-9,9′-spirobifluorene. Further purification can be achieved by recrystallization from a solvent like ethanol or toluene.
-
-
Mandatory Visualizations
Caption: General workflow for scaling up spirobifluorene synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Validation & Comparative
A Comparative Guide to 9,9'-Spirobi[fluoren]-2-ylboronic Acid and Other Fluorenyl Boronic Acids for Advanced Material Synthesis
For researchers, scientists, and professionals in drug development and organic electronics, the selection of appropriate building blocks is paramount to achieving desired material properties and performance. This guide provides an objective comparison of 9,9'-Spirobi[fluoren]-2-ylboronic acid with other common fluorenyl boronic acids, supported by experimental data and detailed protocols.
The fluorenyl moiety is a cornerstone in the design of high-performance organic materials due to its rigid, planar structure and efficient charge transport properties. The introduction of a boronic acid group transforms these molecules into versatile intermediates for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] This guide focuses on the unique characteristics of 9,9'-Spirobi[fluoren]-2-ylboronic acid and contrasts them with simpler, non-spirocyclic fluorenyl boronic acids.
Core Structural Differences and Their Implications
The defining feature of 9,9'-Spirobi[fluoren]-2-ylboronic acid is its spirocyclic nature, where two fluorene units are orthogonally linked through a central spiro-carbon atom.[2] This three-dimensional and rigid structure imparts several advantageous properties compared to its non-spiro counterparts, such as 2-fluorenylboronic acid and 4-fluorenylboronic acid.
Key advantages of the spirobifluorene structure include:
-
Enhanced Thermal and Morphological Stability: The rigid spiro linkage significantly increases the glass transition temperature (Tg) and decomposition temperature (Td) of materials derived from it.[3][4] This is crucial for the longevity and operational stability of devices like Organic Light-Emitting Diodes (OLEDs).[2]
-
Prevention of π-π Stacking: The perpendicular arrangement of the two fluorene units effectively suppresses intermolecular π-π stacking and aggregation in the solid state.[5] This is a common issue with planar aromatic molecules that can lead to fluorescence quenching and reduced device efficiency.
-
Improved Solubility: The bulky, three-dimensional structure often leads to better solubility in common organic solvents, facilitating material processing and device fabrication.
Comparative Performance in Organic Electronics
The superior properties of the spirobifluorene scaffold translate into improved performance in organic electronic devices, particularly OLEDs. Materials synthesized from 9,9'-Spirobi[fluoren]-2-ylboronic acid often serve as hosts for phosphorescent emitters or as charge-transporting layers.[1][2]
| Property | 9,9'-Spirobi[fluoren]-2-ylboronic Acid Derivatives | Non-Spiro Fluorenyl Boronic Acid Derivatives | Reference |
| Thermal Stability | |||
| Decomposition Temp. (Td) | Typically > 300 °C | Generally lower than spiro counterparts | [3][6] |
| Glass Transition Temp. (Tg) | Often higher, contributing to morphological stability | Generally lower | [4] |
| Photophysical Properties | |||
| Emission Wavelength | Can be tuned, often with a slight bathochromic shift due to spiro-conjugation | Varies with substitution | [3] |
| Photoluminescence Quantum Yield (PLQY) | Generally higher due to reduced aggregation | Can be lower in the solid state due to aggregation | [3] |
| OLED Device Performance | |||
| External Quantum Efficiency (EQE) | High EQEs reported in blue and green PhOLEDs (e.g., >25%) | Performance varies, but can be limited by stability | [7] |
| Efficiency Roll-off | Often lower due to suppression of aggregation | Can be more pronounced | [7] |
Experimental Protocols
The primary application of these boronic acids is the Suzuki-Miyaura cross-coupling reaction. Below is a general, yet detailed, protocol that can be adapted for specific fluorenyl boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Fluorenyl boronic acid (e.g., 9,9'-Spirobi[fluoren]-2-ylboronic acid) (1.2 - 1.5 equivalents)
-
Aryl halide (aryl bromide, iodide, or activated chloride) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the fluorenyl boronic acid, aryl halide, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Synthetic Utility
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow of the Suzuki-Miyaura coupling using fluorenyl boronic acids.
Caption: Property comparison between spiro and non-spiro fluorenyl boronic acids.
Conclusion
9,9'-Spirobi[fluoren]-2-ylboronic acid offers significant advantages over simpler fluorenyl boronic acids, particularly for applications in organic electronics where thermal stability, morphological robustness, and prevention of aggregation are critical.[2] The unique spiro-locked, three-dimensional structure leads to materials with superior performance characteristics, justifying its use in the development of next-generation OLEDs and other advanced functional materials. While the synthesis of the spirobifluorene scaffold can be more complex, the resulting property enhancements often outweigh this initial investment for high-performance applications. Researchers should consider the specific requirements of their target application when selecting the most appropriate fluorenyl boronic acid building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spirobifluorene Host Materials in OLED Technology
In the ever-evolving landscape of Organic Light-Emitting Diode (OLED) technology, the development of efficient and stable host materials is paramount for achieving high-performance devices. Among the various classes of materials, spirobifluorene derivatives have emerged as a promising platform due to their rigid, non-planar structure which imparts high thermal stability and good charge transport properties. This guide provides a comparative analysis of OLED devices fabricated with spirobifluorene-based hosts against other common host materials, supported by experimental data and detailed methodologies.
Performance Benchmarks: Spirobifluorene Hosts vs. Alternatives
The efficacy of a host material in an OLED is determined by several key performance metrics, including external quantum efficiency (EQE), power efficiency, and operational lifetime. Spirobifluorene-based hosts have consistently demonstrated competitive, and often superior, performance in these areas, particularly in phosphorescent OLEDs (PhOLEDs).
Recent studies have highlighted the exceptional performance of C1-linked spirobifluorene dimers as pure hydrocarbon hosts for blue PhOLEDs, achieving an impressive external quantum efficiency of approximately 23%.[1][2] Furthermore, 1,4-diaryl spirobifluorene hosts have been successfully employed in red, green, and blue (RGB) PhOLEDs, exhibiting high EQEs of 26.0%, 26.1%, and 22.5%, respectively.[3] Another notable spirobifluorene derivative, 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene (3,3′,6,6′-TDTA-SBF), when used as a hole-transporting material, which can be considered part of the host system, has enabled RGB PhOLEDs to reach maximum EQEs of 26.1%, 26.4%, and 25.4%.[4]
For comparison, conventional host materials such as 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) are often used as a benchmark. While CBP is a reliable host, devices fabricated with it can exhibit lower stability and efficiency compared to those with advanced spirobifluorene hosts. For instance, a dibenzofuran/spirobifluorene hybrid host (DBFSF2) has been shown to not only yield slightly better electroluminescence efficiency but also a 1.5 times longer half-lifetime compared to CBP-based devices.[5]
Below is a summary of the performance of various OLEDs employing spirobifluorene-based hosts and a common alternative.
| Host Material/Derivative | Emitter Color | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Reference |
| C1-Linked Spirobifluorene Dimer | Blue | ~23 | Not Reported | Not Reported | [1][2] |
| 1-pbp-4-p-SBF | Red | 26.0 | Not Reported | Not Reported | [3] |
| 1-pbp-4-p-SBF | Green | 26.1 | Not Reported | Not Reported | [3] |
| 1-pbp-4-p-SBF | Blue | 22.5 | Not Reported | Not Reported | [3] |
| 3,3′,6,6′-TDTA-SBF (as HTM) | Red | 26.1 | Not Reported | Not Reported | [4] |
| 3,3′,6,6′-TDTA-SBF (as HTM) | Green | 26.4 | Not Reported | Not Reported | [4] |
| 3,3′,6,6′-TDTA-SBF (as HTM) | Blue | 25.4 | Not Reported | Not Reported | [4] |
| Spiro-(3,5)-F | Blue | 3.85 | Not Reported | 3.5 | [6] |
| Spiro-(3)-F | Blue | 4.92 | Not Reported | 3.4 | [7] |
| DBFSF2 | Green | > CBP | > CBP | 3.33 | [5] |
| CBP (Control) | Green | 76.5 cd/A (Current Eff.) | 73.3 | 3.28 | [5] |
Experimental Protocols
The fabrication and characterization of OLED devices involve a series of well-defined steps. A typical experimental protocol for a phosphorescent OLED is outlined below.
Device Fabrication
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone for several minutes to enhance the work function of the ITO.
-
Organic Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (< 10-6 Torr). The deposition rates are monitored using a quartz crystal monitor.
-
Device Architecture: A common device structure for a blue PhOLED, for example, consists of the following layers deposited in sequence:
-
Hole Transporting Layer (HTL): e.g., 3,3′,6,6′-TDTA-SBF (30 nm)
-
Electron Blocking Layer (EBL): e.g., 4,4′,4′′-Tris(carbazol-9-yl)triphenylamine (TCTA) (10 nm)
-
Emissive Layer (EML): e.g., 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP) doped with a blue phosphorescent emitter like bis(3,5-difluoro-2-(2-pyridyl)phenyl-(2-carboxypyridyl)iridium(III) (FIrpic) at a specific weight percentage (e.g., 15 wt%) (23 nm)
-
Hole Blocking Layer (HBL) / Electron Transporting Layer (ETL): e.g., 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) (40 nm)
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) (0.8 nm)
-
Cathode: Aluminum (Al) (100 nm)
-
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a luminance meter.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Operational Lifetime: The operational lifetime is tested at a constant current density, and the time for the luminance to decay to a certain percentage (e.g., 95% or 50%) of its initial value is recorded.
Device Architecture and Energy Level Diagram
The following diagrams illustrate a typical OLED device structure and the corresponding energy level alignment, which are crucial for efficient charge injection, transport, and recombination within the emissive layer.
Caption: A typical multilayered structure of an OLED device.
Caption: Energy level alignment in a typical OLED device.
References
- 1. researchgate.net [researchgate.net]
- 2. C1-Linked Spirobifluorene Dimers: Pure Hydrocarbon Hosts for High-Performance Blue Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative study of spirobifluorene versus carbazole-based host materials
An Objective Comparison of Spirobifluorene and Carbazole-Based Host Materials for Organic Light-Emitting Diodes (OLEDs)
Introduction
In the advancement of Organic Light-Emitting Diode (OLED) technology, the selection of an appropriate host material for the emissive layer is critical for achieving high efficiency, long operational lifetime, and color purity. Host materials form a matrix for the dopant emitter, facilitating charge transport and ensuring efficient energy transfer. Among the various classes of host materials, spirobifluorene (SBF) and carbazole-based derivatives have emerged as two of the most prominent and effective scaffolds.
This guide provides a comparative analysis of these two material classes, focusing on their structural properties, thermal and morphological stability, and performance in phosphorescent OLEDs (PhOLEDs). The information is intended for researchers and scientists in materials science and drug development who are engaged in the design and fabrication of organic electronic devices.
Structural and Photophysical Properties: A Tale of Two Cores
The fundamental differences in the performance of spirobifluorene and carbazole hosts stem from their distinct molecular architectures.
Spirobifluorene (SBF): The hallmark of the SBF core is its unique three-dimensional structure, where two fluorene units are orthogonally connected through a central spiro carbon atom.[1] This rigid and bulky configuration effectively disrupts intermolecular packing and crystallization. Key properties arising from this structure include:
-
Exceptional Thermal and Morphological Stability: SBF derivatives consistently exhibit high glass transition temperatures (Tg) often exceeding 145°C and thermal decomposition temperatures (Td) that can surpass 500°C.[2] This prevents the deformation of the thin films used in OLEDs during operation, contributing to longer device lifetimes.
-
High Triplet Energy (ET): The non-conjugated nature of the spiro-linkage helps to maintain a high triplet energy. This is crucial for hosting high-energy emitters, particularly for blue phosphorescent devices, as it prevents the back-transfer of energy from the dopant to the host.
-
Good Solubility: The orthogonal structure enhances the solubility of SBF-based materials, which is advantageous for both solution-processing and thermal evaporation fabrication methods.[1]
Carbazole: Carbazole is an electron-rich aromatic heterocyclic compound that has been a foundational building block for host materials for decades.[3][4] Its key characteristics include:
-
Excellent Hole-Transporting Properties: The nitrogen atom in the carbazole unit imparts strong electron-donating characteristics, making these materials inherently good at transporting holes.
-
Versatile Functionalization: The carbazole core can be easily functionalized at various positions (e.g., N, C3, C6) to tune its electronic properties, balance charge transport, and increase its triplet energy.[4]
-
Potential for Planarity: While the basic carbazole unit is planar, which can lead to crystallization and device instability, molecular design strategies—such as creating "M-type" or "V-type" structures with phenyl linkers or fusing additional rings—are used to create more rigid, amorphous materials with improved stability.[5][6][7]
Performance Data in Phosphorescent OLEDs
The ultimate test of a host material lies in the performance of the final device. Both SBF and carbazole-based hosts have been instrumental in achieving high-performance OLEDs across the visible spectrum. The following table summarizes key performance data from published research.
| Host Material (Core) | Emitter (Dopant) | Peak External Quantum Efficiency (EQE) | Turn-on Voltage (Von) | Color | Reference |
| SBF Derivatives | |||||
| 1-(para-biphenyl)-4-phenyl-SBF | Red Phosphor | 26.0% | N/A | Red | [1] |
| 1-(para-biphenyl)-4-phenyl-SBF | Green Phosphor | 26.1% | N/A | Green | [1] |
| 1-(para-biphenyl)-4-phenyl-SBF | Blue Phosphor | 22.5% | N/A | Blue | [1] |
| MS-OC | Yellow Phosphor (PO-01) | 27.1% | 2.1 V | Yellow | [8] |
| 2,7-DiCbz-SBF-4'-POPh₂ | Green Phosphor (Ir(ppy)₃) | 13.2% | 2.4 V | Green | [9][10] |
| SBF-o-OXD | Green Phosphor | 11.7% | N/A | Green | [11] |
| Carbazole Derivatives | |||||
| mDCzPF | Blue Phosphor (PtNON) | 18.3% | N/A | Blue | [6] |
| General (D18) | Blue Phosphor (FIrpic) | 27.0% | N/A | Blue | [4] |
| General (E25) | Green Phosphor | 25.6% | N/A | Green | [4] |
| CBP (Benchmark) | Green Phosphor | 8.1% | N/A | Green | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of host materials and the fabrication of OLED devices.
Synthesis of Host Materials (General Protocol via Suzuki Coupling)
Suzuki cross-coupling is a common method for synthesizing both SBF and carbazole derivatives.[11][12]
-
Reactant Preparation: A halogenated precursor of the core molecule (e.g., bromo-spirobifluorene or bromo-carbazole) and a boronic acid derivative of the desired substituent are required.
-
Reaction Setup: The halogenated precursor, the boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) are added to a reaction flask.
-
Solvent and Degassing: A solvent mixture, often toluene and water, is added. The mixture is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) to remove oxygen, which can deactivate the catalyst.
-
Heating: The reaction mixture is heated to reflux (typically 80-110°C) and stirred for 12-48 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Extraction and Purification: After cooling, the organic layer is separated, washed with brine, and dried over a desiccant like MgSO₄. The crude product is then purified, usually by column chromatography over silica gel.
-
Final Purification: For high-purity OLED-grade materials, a final purification step of temperature-gradient vacuum sublimation is often performed.[13]
OLED Device Fabrication (General Protocol)
The fabrication of a multilayer OLED is typically performed in a high-vacuum environment using thermal evaporation.[13][14]
-
Substrate Cleaning: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[15] They are then dried and treated with UV-ozone or oxygen plasma to improve the work function of the ITO anode.
-
Hole Injection/Transport Layer Deposition: A Hole Injection Layer (HIL) and a Hole Transport Layer (HTL) are deposited onto the ITO surface via thermal evaporation.
-
Emissive Layer (EML) Deposition: The host material and the phosphorescent dopant are co-evaporated from separate sources in a high-vacuum chamber. The doping concentration is precisely controlled by adjusting the evaporation rates of the two materials.
-
Electron Transport/Blocking Layer Deposition: An Electron Transport Layer (ETL) and often a Hole Blocking Layer (HBL) are subsequently deposited on top of the EML.
-
Cathode Deposition: An electron injection layer (e.g., LiF or Liq) followed by a metal cathode (e.g., Aluminum) are deposited through a shadow mask to define the active area of the pixels.[14]
-
Encapsulation: The completed device is encapsulated, often using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox, to protect the organic layers from degradation by oxygen and moisture.
Visualizations
Structure-Property-Performance Relationship
Caption: Relationship between molecular core, material properties, and device performance.
Generalized OLED Fabrication Workflow
Caption: A generalized workflow for the fabrication and testing of OLED devices.
Conclusion
Both spirobifluorene and carbazole-based materials are exceptional hosts for high-performance OLEDs.
-
Spirobifluorene-based hosts are particularly distinguished by their inherent thermal and morphological stability due to their rigid, three-dimensional structure. This makes them prime candidates for applications demanding long operational lifetimes and high durability.
-
Carbazole-based hosts offer remarkable versatility and well-established hole-transporting capabilities. Decades of research have led to a vast library of derivatives with finely tuned properties, enabling record efficiencies, particularly through advanced molecular engineering to overcome potential stability issues.
The choice between the two often depends on the specific application. For cutting-edge blue PhOLEDs requiring hosts with very high triplet energy and excellent stability, SBF derivatives are a compelling choice. For applications where cost-effectiveness and well-understood structure-property relationships are paramount, the extensive family of carbazole derivatives provides a robust and high-performing alternative. The ongoing research into hybrid structures, such as incorporating carbazole units onto an SBF scaffold, demonstrates that the strengths of both classes can be combined to push the frontiers of OLED technology even further.[9][10]
References
- 1. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Spirobifluorene-2,7-dicarbazole-4'-phosphine Oxide as Host for High-Performance Single-Layer Green Phosphorescent OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morphological stable spirobifluorene/oxadiazole hybrids as bipolar host materials for efficient green and red electrophosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbazole/fluorene based conjugated small molecules: synthesis and comparative studies on the optical, thermal and electrochemical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 14. media.neliti.com [media.neliti.com]
- 15. ossila.com [ossila.com]
Measuring the Quantum Efficiency of Carbon Dot Emitters: A Comparative Guide
The quantum efficiency, or quantum yield (QY), of an emitter is a critical parameter that quantifies its ability to convert absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] For researchers in materials science, bio-imaging, and drug development, accurately measuring the quantum yield is essential for evaluating the performance of fluorescent materials. This guide provides a comparative overview of methods to measure the quantum efficiency of carbon dots (CDs), a novel class of fluorescent nanomaterials, and compares their performance with traditional organic dyes and semiconductor quantum dots.
Carbon dots have garnered significant attention due to their unique properties, including high water solubility, excellent photostability, low toxicity, and good biocompatibility.[3][4][5] These attributes make them promising alternatives to conventional fluorescent probes in a variety of applications.[6][7]
Comparative Analysis of Fluorescent Emitters
The selection of a fluorescent emitter is often a trade-off between brightness, stability, and safety. Carbon dots offer a compelling balance of these properties compared to traditional organic dyes and semiconductor quantum dots.
| Property | Carbon Dots (CDs) | Organic Dyes (e.g., Fluorescein, Rhodamine B) | Semiconductor Quantum Dots (e.g., CdSe/ZnS) |
| Quantum Yield (QY) | Moderate to high (can reach up to ~80%)[3] | Generally high (e.g., Fluorescein ~0.925, Rhodamine 6G ~0.95)[8][9] | High (0.65–0.85 for CdSe)[10] |
| Photostability | High resistance to photobleaching[3][6] | Prone to photobleaching | Generally stable |
| Toxicity | Low cytotoxicity, good biocompatibility[3][5] | Can be toxic at high concentrations | Often contain heavy metals (e.g., cadmium), raising toxicity concerns[5] |
| Size | Typically < 10 nm[5] | Small molecules | 2-10 nm |
| Cost | Low-cost synthesis from abundant precursors[3] | Varies, can be expensive | Generally expensive |
| Excitation/Emission | Tunable, often excitation-dependent emission[11] | Fixed excitation and emission spectra | Size-tunable emission, broad absorption[10] |
Methods for Quantum Efficiency Measurement
There are two primary optical methods for measuring the fluorescence quantum yield of a sample: the absolute method and the relative method.[1][12]
-
Absolute Method: This technique directly measures the quantum yield by quantifying all photons emitted from the sample.[13] It requires specialized equipment, specifically an integrating sphere, to collect fluorescence over the entire solid angle.[13][14] The absolute QY is calculated by comparing the total number of emitted photons to the total number of absorbed photons in a single measurement.[13]
-
Relative Method: This is the more common approach, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[1][15] This method can be performed using a standard spectrofluorometer and a UV-Vis spectrophotometer.[15] The accuracy of the relative method is dependent on the accuracy of the quantum yield of the chosen standard.[12]
Experimental Protocol: Relative Quantum Yield Measurement
This section details the step-by-step procedure for determining the relative quantum yield of carbon dots using a reference standard.
1. Selection of a Standard:
-
Choose a standard with a well-characterized quantum yield and an absorption/emission profile that overlaps with the carbon dot sample.[16]
-
Common standards include quinine sulfate (QY ≈ 0.54 in 0.1 M H₂SO₄), fluorescein (QY ≈ 0.925 in 0.1 N NaOH), and rhodamine 6G (QY ≈ 0.95 in ethanol).[8][9][17]
-
Whenever possible, use the same solvent for both the sample and the standard to eliminate the need for refractive index corrections.[18]
2. Sample Preparation:
-
Prepare a series of dilute solutions of both the carbon dots and the standard in the chosen solvent.
-
To minimize inner filter effects, the absorbance of the solutions at the excitation wavelength should be kept below 0.1, and ideally below 0.05.[16][18]
3. Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance values at the selected excitation wavelength.
4. Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions.
-
It is crucial that the experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) are identical for both the sample and the standard.[18]
5. Calculation of Quantum Yield:
-
Integrate the area under the emission peak for both the sample and the standard spectra.
-
The relative quantum yield (Φₓ) of the sample is calculated using the following equation[16]:
Φₓ = Φₛₜ * (Aₛₜ / Aₓ) * (Iₓ / Iₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield.
-
A is the absorbance at the excitation wavelength.
-
I is the integrated fluorescence intensity.
-
η is the refractive index of the solvent.
-
The subscript 'x' denotes the unknown sample (carbon dots), and 'st' denotes the standard.
If the same solvent is used for both, the refractive index term (ηₓ² / ηₛₜ²) becomes 1 and can be omitted.[18]
-
Experimental Data: Quantum Yield Comparison
The following table presents typical quantum yield values for carbon dots and commonly used organic dye standards.
| Emitter | Solvent | Excitation Wavelength (nm) | Quantum Yield (QY) |
| Carbon Dots | Water/Organic Solvents | 320-440 | 0.1 - 0.8+[3][19] |
| Fluorescein | 0.1 N NaOH | ~490 | 0.925 ± 0.015[8][9] |
| Rhodamine 6G | Ethanol | ~530 | 0.950 ± 0.015[8][9] |
| Rhodamine B | Ethanol | ~550 | 0.69 - 0.97[1][12] |
Visualizations
The following diagrams illustrate the experimental workflow for relative quantum yield measurement and a comparison of the key attributes of different fluorescent emitters.
Caption: Workflow for relative quantum yield determination.
Caption: Key property comparison of emitters.
References
- 1. jascoinc.com [jascoinc.com]
- 2. agilent.com [agilent.com]
- 3. The analytical and biomedical applications of carbon dots and their future theranostic potential: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Carbon Quantum Dots for Biomedical Applications: Review and Analysis [frontiersin.org]
- 6. Carbon quantum dots in bioimaging and biomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioone.org [bioone.org]
- 10. nathan.instras.com [nathan.instras.com]
- 11. mdpi.com [mdpi.com]
- 12. jascoinc.com [jascoinc.com]
- 13. Quantum Yield Enhancement of Carbon Quantum Dots Using Chemical-Free Precursors for Sensing Cr (VI) Ions [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. shimadzu.com [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. edinst.com [edinst.com]
- 19. pubs.aip.org [pubs.aip.org]
Unraveling the Thermal Resilience of Spirobifluorene Isomers: A Comparative Analysis
A detailed examination of the thermal degradation behavior of various spirobifluorene isomers reveals the profound impact of substitution patterns on their stability. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the thermal properties of different spirobifluorene derivatives, supported by experimental data and detailed methodologies.
The unique three-dimensional and rigid structure of the 9,9'-spirobifluorene (SBF) core imparts exceptional thermal stability to its derivatives, making them highly attractive for applications in organic electronics and other fields requiring robust materials. However, the precise positioning of functional groups on the SBF scaffold can significantly influence their thermal degradation pathways and overall stability. This guide delves into a comparative analysis of the thermal properties of various spirobifluorene isomers, offering valuable insights for the rational design of next-generation materials.
Comparative Thermal Stability: A Data-Driven Overview
The thermal stability of spirobifluorene isomers is typically evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), the temperature at which an amorphous solid becomes rubbery or viscous.
A direct comparison between constitutional isomers highlights the role of substitution position on thermal stability. For instance, two isomers of phenylacridine-functionalized spirobifluorene, 2,2'-SPAF-SBF and 2,3-SPAF-SBF, exhibit distinct thermal properties.
| Compound | Decomposition Temperature (Td) at 5% weight loss (°C) | Glass Transition Temperature (Tg) (°C) |
| 2,2'-SPAF-SBF | 385 | 196 |
| 2,3-SPAF-SBF | 415 | 211 |
This data clearly indicates that the 2,3'-substituted isomer possesses both a higher decomposition temperature and a higher glass transition temperature compared to the 2,2'-substituted isomer, suggesting a more thermally robust structure.
To provide a broader context, the thermal properties of other spirobifluorene derivatives are presented below, showcasing the generally high thermal stability of this class of compounds.
| Compound | Decomposition Temperature (Td) at 5% weight loss (°C) | Glass Transition Temperature (Tg) (°C) | Reference |
| Spiro-(3,5)-F | 395 | 145 | [1] |
| 2,7-di(phenanthren-9-yl)-9,9′-spirobifluorene (DPSF) | 503 | 178 | |
| Spirobifluorene-based polyimide (5d) | >570 (10% weight loss) | 374 | [2] |
| Spirobifluorene-based polyimide (5e) | >570 (10% weight loss) | 368 | [2] |
| Phenothiazine-nitrile substituted SBF (1) | 313.8 | Not observed | [3][4] |
These values underscore the exceptional thermal stability imparted by the spirobifluorene core, with decomposition temperatures often exceeding 300°C and, in the case of polyimides, surpassing 500°C.[2]
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition temperature of the spirobifluorene isomers.
-
Sample Preparation: A small amount of the sample (typically 4-7 mg) is placed in a platinum or alumina pan.
-
Instrumentation: A simultaneous thermogravimetric analyzer is used for the measurement.
-
Experimental Conditions:
-
The sample is heated from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a dynamic inert atmosphere, such as nitrogen, with a specified flow rate (e.g., 30 mL/min).
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) is observed.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is used to determine the glass transition temperature (Tg) of the spirobifluorene isomers.
-
Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used for the measurement.
-
Experimental Conditions:
-
The sample is subjected to a heat-cool-heat cycle. For example, it is first heated to a temperature above its expected Tg to erase any thermal history.
-
It is then cooled to a low temperature.
-
Finally, a second heating scan is performed at a controlled rate (e.g., 10°C/min or 20°C/min).[2]
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve from the second heating scan.
Experimental Workflow for Thermal Degradation Analysis
The logical flow of a typical thermal degradation analysis of spirobifluorene isomers is illustrated in the following diagram.
Figure 1. Workflow for the analysis of thermal degradation of spirobifluorene isomers.
References
A Comparative Guide to Purity Assessment of 9,9'-Spirobi[fluoren]-2-ylboronic Acid: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and other analytical techniques for the purity assessment of 9,9'-Spirobi[fluoren]-2-ylboronic acid, a key building block in organic electronics and pharmaceutical development.[1] Accurate determination of purity is critical for ensuring the performance and safety of end products. This document outlines a robust HPLC method, compares it with alternative analytical strategies, and provides detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their needs.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds like boronic acids.[2][3] A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for accurate quantification.
Experimental Protocol: RP-HPLC
-
Chromatographic System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).[4]
-
Column: A C18 stationary phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for good retention and separation of aromatic compounds.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water (pH ≈ 2.1)[4]
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution is necessary to separate compounds with a range of polarities. A typical gradient would be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[4]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of 9,9'-Spirobi[fluoren]-2-ylboronic acid in 1 mL of diluent (Acetonitrile:Water 50:50 v/v). Filter through a 0.45 µm syringe filter before injection. The use of aprotic solvents for sample preparation can be beneficial for the stability of boronic acid pinacol esters.[3]
Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the identification of unknown impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of boronic acids, derivatization (e.g., silylation) is required to convert the analyte into a more volatile compound suitable for GC analysis.[6] This method is highly sensitive and provides structural information but involves an extra sample preparation step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful non-destructive techniques for structural elucidation and can be used for quantitative purity analysis (qNMR) against a certified internal standard. ¹¹B NMR is particularly useful for specifically analyzing boron-containing compounds.[6]
Comparative Data Analysis
The following table summarizes the expected performance characteristics of the different analytical methods for the purity assessment of 9,9'-Spirobi[fluoren]-2-ylboronic acid.
| Parameter | RP-HPLC-UV | HPLC-MS | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Precision (RSD) | < 2% | < 5% | < 5% | < 1% |
| Accuracy/Recovery | 98-102% | 95-105% | 90-110% | 99-101% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.003% | ~0.3% |
| Analysis Time per Sample | ~30 min | ~30 min | ~40 min (including derivatization) | ~15 min |
| Sample Preparation | Simple dissolution and filtration | Simple dissolution and filtration | Derivatization required | Precise weighing and dissolution |
| Information Provided | Purity (%) | Purity (%), Impurity Mass | Purity (%), Impurity Mass Spectrum | Purity (%), Structural Information |
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the purity assessment of 9,9'-Spirobi[fluoren]-2-ylboronic acid using the proposed HPLC method.
Caption: Workflow for HPLC purity assessment.
Conclusion
For routine quality control and purity assessment of 9,9'-Spirobi[fluoren]-2-ylboronic acid, the proposed reversed-phase HPLC method offers a good balance of accuracy, precision, and ease of use. For in-depth impurity profiling and identification, coupling HPLC with mass spectrometry is recommended. Quantitative NMR serves as an excellent primary method for the accurate determination of purity without the need for a reference standard of the analyte itself. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the information needed, and the available instrumentation.
References
- 1. 9,9'-Spirobi[fluorene]-2-ylboronic Acid CAS 236389-21-2 Factory - Price - Hong Jin [m.hongjinchem.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Electrochemical Characterization of Spirobifluorene Derivatives via Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of various spirobifluorene derivatives, a class of organic molecules with significant potential in optoelectronic applications. The data presented, derived from cyclic voltammetry (CV) experiments, offers insights into the structure-property relationships that govern their performance. Detailed experimental protocols and a visual workflow are included to facilitate the replication and adaptation of these characterization techniques.
Comparative Electrochemical Data of Spirobifluorene Derivatives
The electrochemical properties of spirobifluorene derivatives are critically influenced by the nature and position of their substituents. The following table summarizes key data obtained from cyclic voltammetry, including oxidation potentials (Eox), and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters are crucial for evaluating the potential of these materials in organic electronic devices.
| Compound | Substitution Pattern | Oxidation Potential (Eox vs. Fc/Fc+) [V] | HOMO Level (eV) | LUMO Level (eV) | Reference |
| 9,9′-Spirobifluorene (SBF) | Unsubstituted | 1.69, 1.88 | - | - | [1] |
| 4-Phenyl-SBF | C4-Phenyl | 1.68, 1.88 | - | - | [1] |
| 1-Naphthyl-SBF (1-Napht-SBF) | C1-Naphthyl | - | -5.90 | -1.97 | [2] |
| 1-Phenanthrenyl-SBF (1-Phen-SBF) | C1-Phenanthrenyl | - | -5.85 | -2.00 | [2] |
| 1-Pyrenyl-SBF (1-Pyr-SBF) | C1-Pyrenyl | - | -5.52 | -2.29 | [2] |
| 1-Anthracenyl-SBF (1-Anth-SBF) | C1-Anthracenyl | - | -5.43 | -2.36 | [2] |
| Cyclic[3]Spirobifluorenylene (1-[3]) | Cyclic Tetramer | 0.69, 0.74, 0.97, 1.05, 1.36 | - | - | [4] |
| Cyclic[5]Spirobifluorenylene (1-[5]) | Cyclic Pentamer | - | - | - | [4] |
| Fluorinated SBF (Spiro-(3,5)-F) | Fluorinated | - | - | - | [6] |
Note: Direct comparison of potential values should be made with caution due to variations in experimental conditions across different studies. HOMO and LUMO levels are often calculated from the onset of oxidation and reduction potentials, respectively.
Experimental Protocols
The following section details a general methodology for the electrochemical characterization of spirobifluorene derivatives using cyclic voltammetry.
Materials and Equipment
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc+) internal standard.
-
Counter Electrode: Platinum wire or graphite rod.
-
Potentiostat: A device capable of performing cyclic voltammetry.
-
Solvent: Dichloromethane (CH2Cl2) or other suitable organic solvent.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), typically at a concentration of 0.1 M.
-
Analyte: The spirobifluorene derivative of interest, typically at a concentration of 1 mM.
-
Inert Gas: Nitrogen or Argon for deoxygenation.
Procedure
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Dissolve the spirobifluorene derivative in this solution to a final concentration of 1 mM.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (N2 or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate. A typical scan rate for initial characterization is 100 mV/s.
-
Initiate the potential sweep. The potential is swept linearly from the initial potential to the switching potential and then back to the initial potential.
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the oxidation and reduction peak potentials from the voltammogram.
-
If using an internal reference standard like ferrocene, calibrate the potential scale against the Fc/Fc+ redox couple.
-
Calculate the HOMO and LUMO energy levels from the onset potentials of the first oxidation and reduction peaks, respectively, using established empirical formulas.
-
Workflow for Electrochemical Characterization
The following diagram illustrates the logical workflow for the electrochemical characterization of spirobifluorene derivatives using cyclic voltammetry.
Caption: Workflow for characterizing spirobifluorene derivatives using cyclic voltammetry.
References
- 1. 9,9′-Spirobifluorene and 4-phenyl-9,9′-spirobifluorene: pure hydrocarbon small molecules as hosts for efficient green and blue PhOLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Influence of the pendant substituent at the C1 position of a spirobifluorene scaffold on the electronic properties - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM01106B [pubs.rsc.org]
- 3. Optical and electrochemical properties of spirobifluorene iridanaphthalene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of Cyclic [n]Spirobifluorenylene Compounds and Electron Delocalization in Their Radical Cation Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Evaluating the Operational Lifetime of OLEDs Incorporating Spirobifluorene Moieties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a diverse range of molecular architectures. Among these, materials incorporating spirobifluorene moieties have garnered significant attention due to their unique three-dimensional structure, which imparts exceptional thermal and morphological stability, crucial for extending the operational lifetime of OLED devices.[1][2] This guide provides a comparative analysis of the operational lifetime of OLEDs featuring spirobifluorene-based materials against those with alternative compounds, supported by experimental data and detailed methodologies.
Superior Stability of Spirobifluorene-Based Materials
The rigid and orthogonal arrangement of the two fluorene units in the spirobifluorene core effectively disrupts intermolecular interactions and prevents crystallization in thin films. This inherent structural benefit leads to the formation of stable amorphous films with high glass transition temperatures (Tg), a key factor in enhancing device longevity.[2][3]
Comparative Analysis of Operational Lifetime
The integration of spirobifluorene moieties into host materials and hole-transporting materials (HTMs) has demonstrated significant improvements in the operational lifetime of OLEDs compared to more conventional materials such as 4,4′-bis(carbazol-9-yl)biphenyl (CBP) and N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).
Spirobifluorene-Based Host Materials
A study comparing a green phosphorescent OLED (PHOLED) utilizing a dibenzofuran/spirobifluorene hybrid host material (DBFSF2) with a conventional CBP-based device revealed a significant enhancement in operational stability. The DBFSF2-based device exhibited a half-lifetime approximately 1.5 times longer than the CBP-based counterpart.
| Host Material Comparison | Emitter | Device Architecture | Initial Luminance (cd/m²) | Lifetime Metric | Improvement Factor |
| DBFSF2 (Spirobifluorene-based) | Green Phosphorescent | ITO/HTL/DBFSF2:Emitter/ETL/LiF/Al | Not Specified | Half-lifetime | ~1.5x |
| CBP (Conventional) | Green Phosphorescent | ITO/HTL/CBP:Emitter/ETL/LiF/Al | Not Specified | Half-lifetime | - |
Spirobifluorene-Based Hole-Transporting Materials (HTMs)
In the realm of deep-blue fluorescent OLEDs, a novel spirobifluorene-based HTM with a dibenzofuran substituent (DBF-SFX) has shown exceptional performance compared to the widely used NPB. The DBF-SFX-based device achieved a remarkable LT95 (time to 95% of initial luminance) of over 420 hours at an initial luminance of 1000 cd/m². This represents a substantial improvement in stability for high-energy blue emitters, which are notoriously prone to degradation.
| HTM Comparison | Emitter | Device Architecture | Initial Luminance (cd/m²) | LT95 (hours) |
| DBF-SFX (Spirobifluorene-based) | Deep-Blue Fluorescent | Not Specified | 1000 | >420 |
| NPB (Conventional) | Deep-Blue Fluorescent | Not Specified | 1000 | Not Specified |
Furthermore, a green PHOLED employing the spirobifluorene-based HTM TDBFSBF1 achieved an exceptionally long extrapolated operational lifetime at 50% of the initial luminance (LT50) of 89,000 hours at an initial luminance of 1000 cd/m².[4]
| HTM | Emitter Color | Initial Luminance (cd/m²) | LT50 (hours) |
| TDBFSBF1 (Spirobifluorene-based) | Green | 1000 | 89,000 |
Experimental Protocols
The following provides a generalized experimental protocol for the fabrication and lifetime testing of OLEDs, based on common practices reported in the literature.
OLED Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The hole-injection layer (HIL), hole-transporting layer (HTL), emissive layer (EML), electron-transporting layer (ETL), and electron-injection layer (EIL) are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors.
-
Cathode Deposition: A metal cathode, commonly lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic layers through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Operational Lifetime Measurement
-
Initial Characterization: The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
Lifetime Testing: The devices are driven at a constant DC current density corresponding to a specific initial luminance (e.g., 1000 cd/m²). The luminance is continuously monitored over time.
-
Data Analysis: The operational lifetime is determined as the time it takes for the luminance to decay to a certain percentage of its initial value, such as LT95 (95%), LT80 (80%), or LT50 (50%). For highly stable devices, accelerated testing at higher brightness levels may be employed, and the lifetime at lower luminance is extrapolated.[5]
Degradation Pathways and the Role of Spirobifluorene
The operational degradation of OLEDs is a complex process involving multiple intrinsic and extrinsic mechanisms. The rigid spirobifluorene scaffold helps to mitigate some of these degradation pathways, thereby enhancing device stability.
Caption: General degradation pathways in OLEDs.
The spirobifluorene moiety contributes to enhanced operational stability primarily by improving the morphological and thermal stability of the organic layers.
References
A Spectroscopic Comparison of 2-Thienylboronic Acid and Its Positional Isomers
In the landscape of synthetic chemistry and drug development, boronic acids are pivotal intermediates, particularly in cross-coupling reactions. The positional isomerism of the boronic acid group on an aromatic ring significantly influences the molecule's electronic properties, reactivity, and spectroscopic characteristics. This guide provides an objective comparison of the spectroscopic profiles of 2-thienylboronic acid and its positional isomers, 3-thienylboronic acid and 4-formylphenylboronic acid, supported by experimental data. This comparison is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of these important chemical entities.
Introduction to the Isomers
The three compounds under comparison are:
-
2-Thienylboronic acid: The boronic acid group is at the 2-position of the thiophene ring.
-
3-Thienylboronic acid: The boronic acid group is at the 3-position of the thiophene ring.
-
4-Formylphenylboronic acid: A phenylboronic acid with a formyl group at the 4-position, serving as a comparative aromatic isomer.
The distinct positioning of the boronic acid moiety and, in the case of 4-formylphenylboronic acid, the nature of the aromatic ring and the electron-withdrawing substituent, lead to discernible differences in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H, ¹³C, and ¹¹B NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed picture of the molecular structure.
¹H NMR Spectral Data
The proton NMR spectra of these isomers reveal characteristic shifts and coupling patterns for the aromatic protons. The data presented here is for samples dissolved in DMSO-d6.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2-Thienylboronic acid | H3 | ~7.65 | dd | 4.8, 1.2 |
| H4 | ~7.15 | dd | 4.8, 3.6 | |
| H5 | ~7.75 | dd | 3.6, 1.2 | |
| B(OH)₂ | ~8.30 (broad s) | s | - | |
| 3-Thienylboronic acid | H2 | ~8.15 | dd | 2.8, 1.2 |
| H4 | ~7.40 | dd | 5.0, 1.2 | |
| H5 | ~7.60 | dd | 5.0, 2.8 | |
| B(OH)₂ | ~8.20 (broad s) | s | - | |
| 4-Formylphenylboronic acid | H2, H6 | ~7.90 | d | 8.4 |
| H3, H5 | ~7.80 | d | 8.4 | |
| CHO | ~9.95 | s | - | |
| B(OH)₂ | ~8.50 (broad s) | s | - |
¹³C NMR Spectral Data
The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The chemical shifts are indicative of the electronic density at each carbon atom.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2-Thienylboronic acid | C2 | ~145.0 |
| C3 | ~135.0 | |
| C4 | ~128.0 | |
| C5 | ~131.0 | |
| 3-Thienylboronic acid | C2 | ~129.0 |
| C3 | ~140.0 | |
| C4 | ~136.0 | |
| C5 | ~127.0 | |
| 4-Formylphenylboronic acid | C1 | ~135.0 |
| C2, C6 | ~135.5 | |
| C3, C5 | ~129.0 | |
| C4 | ~138.0 | |
| CHO | ~193.0 |
¹¹B NMR Spectral Data
¹¹B NMR is particularly useful for characterizing boron-containing compounds. The chemical shift of the boron atom is indicative of its coordination environment and the electronic nature of its substituents.
| Compound | Chemical Shift (δ, ppm, DMSO-d6) |
| 2-Thienylboronic acid | ~31.0 |
| 3-Thienylboronic acid | ~31.1[1] |
| 4-Formylphenylboronic acid | ~29.5 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The absorption frequencies are characteristic of specific functional groups.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | B-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 2-Thienylboronic acid | ~3300-3500 (broad) | - | ~1350 | ~3100 |
| 3-Thienylboronic acid | ~3300-3500 (broad) | - | ~1350 | ~3100 |
| 4-Formylphenylboronic acid | ~3300-3500 (broad) | ~1690 | ~1360 | ~3070 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Boronic acids can be challenging to analyze by MS due to their propensity to form cyclic trimers (boroxines) upon dehydration.[2] Electrospray ionization (ESI) is a soft ionization technique often used for these compounds.
| Compound | Molecular Weight ( g/mol ) | Expected [M-H]⁻ Ion (m/z) | Expected [M+H]⁺ Ion (m/z) |
| 2-Thienylboronic acid | 127.96[3] | 127.00 | 129.02 |
| 3-Thienylboronic acid | 127.96 | 127.00 | 129.02 |
| 4-Formylphenylboronic acid | 149.94[4] | 148.93 | 150.95 |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR: Obtain spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
¹¹B NMR: Use a boron-free quartz NMR tube. Acquire spectra at 128 MHz with a spectral width of 200 ppm and 1024 scans. The chemical shifts are referenced to external BF₃·OEt₂.
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1-10 µg/mL solution of the boronic acid in a mixture of acetonitrile and water. For negative ion mode, add a trace amount of ammonium hydroxide to aid deprotonation.[2]
-
Instrumentation: Introduce the sample into the ESI source of a mass spectrometer via direct infusion.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.[2]
Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the boronic acid isomers.
Caption: Workflow for Spectroscopic Comparison of Boronic Acid Isomers.
References
Benchmarking the performance of new spirobifluorene materials against industry standards
An Objective Comparison of New Spirobifluorene Materials Against Industry Standards for Advanced Electronic Applications
This guide provides a detailed performance benchmark of novel spirobifluorene-based materials against established industry standards in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview supported by experimental data.
The unique 9,9'-spirobifluorene (SBF) structure, characterized by two fluorene units linked by a central spiro-carbon atom, results in a rigid, orthogonal geometry. This configuration enhances thermal and morphological stability, evidenced by high glass transition (Tg) and decomposition (Td) temperatures, while also enabling high triplet energies, which are crucial for efficient energy transfer in electronic devices.[1][2] These properties make SBF derivatives highly promising for a wide range of optoelectronic applications.[1][3]
Performance in Perovskite Solar Cells (PSCs)
In the domain of PSCs, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commonly known as spiro-OMeTAD , is the undisputed industry benchmark for hole-transporting materials (HTMs).[4][5] Its success is attributed to its excellent hole conductivity (when doped) and appropriate energy level alignment with perovskite absorbers.[4] However, its high cost and susceptibility to degradation have spurred the development of new, more robust, and cost-effective spirobifluorene alternatives.[6][7]
Several new spirobifluorene derivatives have demonstrated performance comparable to or even exceeding that of spiro-OMeTAD. For instance, tetra-substituted spirobifluorene with N-phenothiazine (spiro-PT) exhibits higher hole mobility than the industry standard.[6] Another derivative, SF48, has shown excellent stability in dopant-free PSCs, retaining over 90% of its maximum Power Conversion Efficiency (PCE) after 800 hours of storage in air at 85 °C, a significant improvement over spiro-OMeTAD.[6]
Data Presentation: Spirobifluorene HTMs in Perovskite Solar Cells
| Material | Key Feature | Power Conversion Efficiency (PCE) | Hole Mobility (cm² V⁻¹ s⁻¹) | Stability |
| spiro-OMeTAD (Standard) | Industry benchmark HTM | >25% (doped)[6] | ~2 x 10⁻⁵ S cm⁻¹ (conductivity, doped)[4] | Prone to crystallization and degradation at high temperatures[4][7] |
| V1305-V1308 Series | Simpler synthesis, lower cost | ~19.2% | Comparable to spiro-OMeTAD | Comparable to spiro-OMeTAD[6] |
| spiro-PT | Tetra-substituted with N-phenothiazine | Not specified | 1.68 x 10⁻⁴ | Not specified[6] |
| SF48 | Dopant-free application | up to 18.7% | Not specified | >90% of initial PCE after 800h at 85°C[6] |
Performance in Organic Light-Emitting Diodes (OLEDs)
Spirobifluorene derivatives are extensively utilized as host materials and charge-transporting materials in OLEDs due to their high triplet energy, excellent thermal stability, and good solubility.[8][9] Unlike in PSCs, there isn't a single industry standard, but rather a range of high-performing materials tailored for specific applications (e.g., phosphorescent vs. fluorescent, and color of emission). New SBF materials are consistently pushing the boundaries of efficiency and stability.
For instance, 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene (3,3′,6,6′-TDTA-SBF) has been developed as a universal hole-transporting material for red, green, and blue (RGB) phosphorescent OLEDs, achieving maximum external quantum efficiencies (EQEmax) over 25% for all three colors.[1][10] In the realm of blue emitters, which are critical for display and lighting applications, fluorinated SBF derivatives like Spiro-(3)-F have been used as hosts to achieve high-performance devices with pure blue emission, low turn-on voltages, and high efficiencies.[11]
Data Presentation: New Spirobifluorene Materials in OLEDs
| Material | Application (Role) | Emitter Color | Max. External Quantum Efficiency (EQEmax) | Triplet Energy (E_T) | Glass Transition Temp. (T_g) |
| 3,3′,6,6′-TDTA-SBF | HTM | Red | 26.1% | 2.66 eV | >145 °C[1][10] |
| Green | 26.4% | ||||
| Blue | 25.4% | ||||
| 1-pbp-4-p-SBF | Host | Red | 26.0% | High (unspecified) | Not specified[8] |
| Green | 26.1% | ||||
| Blue | 22.5% | ||||
| 4-PhCz-SBF | Host | Green | 20.2% | High (unspecified) | High (unspecified)[12][13] |
| Sky Blue | 9.6% | ||||
| Spiro-(3)-F | Host | Blue (Fluorescent) | 4.92% | High (unspecified) | 270 °C[11] |
| SDPA-APDC | TADF Emitter | Near-Infrared (NIR) | 10.75% (doped, red) | Small ΔEST | Excellent thermal stability[14] |
| 2.55% (non-doped, NIR) |
Experimental Protocols & Methodologies
The characterization and benchmarking of new spirobifluorene materials rely on standardized fabrication and measurement protocols.
OLED Device Fabrication (Vacuum Thermal Evaporation)
A common method for creating small-molecule OLEDs involves sequential deposition of layers in a high-vacuum chamber.[15]
-
Substrate Preparation : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol.[15] They are then dried with high-purity nitrogen and treated with UV-Ozone to improve hole injection.[15]
-
Layer Deposition : The device layers are deposited via vacuum thermal evaporation at a base pressure below 10⁻⁶ Torr.[15] This includes:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL) - e.g., a new spirobifluorene material
-
Emissive Layer (EML) - a host material (often an SBF derivative) doped with an emitter
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
-
Cathode Deposition : A metal cathode (e.g., LiF/Al) is deposited through a shadow mask to define the device's active area.[15]
-
Encapsulation : To prevent degradation from moisture and oxygen, the completed device is immediately encapsulated in an inert nitrogen atmosphere using a glass lid and UV-cured epoxy.[15]
Perovskite Solar Cell Fabrication (Spin Coating)
-
Substrate and ETL Preparation : Fluorine-doped tin oxide (FTO) glass is cleaned, and an electron transport layer (e.g., SnO₂) is deposited.
-
Perovskite Layer Deposition : A precursor solution for the perovskite material (e.g., MAPbI₃) is spin-coated onto the ETL in a controlled atmosphere.[16] An anti-solvent is often used during the spin-coating process to induce rapid crystallization, followed by thermal annealing to form a high-quality perovskite film.[16]
-
HTL Deposition : The hole-transport material, such as a solution of spiro-OMeTAD or a new spirobifluorene derivative in a solvent like chlorobenzene (often with additives like LiTFSI and tBP), is spin-coated on top of the perovskite layer.[4][17]
-
Electrode Deposition : A metal back contact (e.g., Gold or Silver) is deposited via thermal evaporation to complete the device.
Material Characterization
-
Thermal Stability : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature (Td) and glass transition temperature (Tg), respectively.[2][18]
-
Electrochemical Properties : Cyclic Voltammetry (CV) is employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the materials.[10]
-
Photophysical Properties : UV-visible absorption and photoluminescence (PL) spectroscopy are used to study the optical properties of the materials in both solution and thin-film states.[10][19]
-
Device Performance : Fabricated devices are tested using a source meter and a spectroradiometer to measure current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).[20]
Visualized Workflows and Relationships
The following diagrams illustrate the fabrication workflows and key comparative relationships for spirobifluorene materials.
Caption: General Workflow for OLED Fabrication
Caption: Key Advantages of New SBF Materials in PSCs
Caption: Diverse Roles of Spirobifluorene Derivatives in High-Performance OLEDs
References
- 1. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of heteroatom-bridged bis-spirobifluorenes for the application of organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electron-Rich 4-Substituted Spirobifluorenes: Toward a New Family of High Triplet Energy Host Materials for High-Efficiency Green and Sky Blue Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Weak Hydrogen Bond with Iodide Modulating Crystallization of Methylammonium Lead Iodide for High-Performance Perovskite Solar Cells [mdpi.com]
- 17. ossila.com [ossila.com]
- 18. researchgate.net [researchgate.net]
- 19. Peripherally fused spiro structures enable the development of narrowband TADF emitters for highly efficient blue OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aml.iaamonline.org [aml.iaamonline.org]
Safety Operating Guide
Proper Disposal of 9,9'-Spirobi[fluoren]-2-ylboronic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the proper disposal of 9,9'-Spirobi[fluoren]-2-ylboronic acid, a compound utilized in various research and development applications. Adherence to these protocols is essential for protecting personnel, the environment, and ensuring regulatory compliance.
I. Immediate Safety and Hazard Information
Before handling 9,9'-Spirobi[fluoren]-2-ylboronic acid, it is imperative to be aware of its potential hazards. This compound is classified as a hazardous substance and requires careful handling to mitigate risks.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes |
| Eye Irritant | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritant | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Note: The specific level of PPE may vary based on the scale of handling and the potential for exposure. Always consult your institution's safety guidelines and the material's Safety Data Sheet (SDS).
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 9,9'-Spirobi[fluoren]-2-ylboronic acid is that it must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step in the disposal process.
-
Solid Waste: Collect un- or minimally-contaminated solid waste, such as weighing paper, gloves, and bench paper, in a designated, leak-proof container lined with a chemically resistant bag. This container must be clearly labeled as "Hazardous Waste" and specify the contents.
-
Liquid Waste: For solutions containing 9,9'-Spirobi[fluoren]-2-ylboronic acid, use a dedicated, shatter-resistant (e.g., coated glass or polyethylene) container. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container.
Step 2: Waste Container Labeling
Accurate and thorough labeling is a legal requirement and crucial for the safety of all personnel handling the waste.
-
Use a "Hazardous Waste" label.
-
Clearly write the full chemical name: "9,9'-Spirobi[fluoren]-2-ylboronic acid".
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the start date of waste accumulation.
-
Specify the hazards (e.g., "Irritant").
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste pending disposal is essential to prevent accidents.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the storage area is well-ventilated.
-
Keep containers securely closed at all times, except when adding waste.
-
Use secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Never transport hazardous waste off-campus yourself.
III. Decontamination Procedures
Thorough decontamination of laboratory equipment and work surfaces is vital to prevent cross-contamination and ensure a safe working environment.
Decontamination of Glassware and Equipment
| Equipment Type | Decontamination Protocol |
| Glassware | 1. Rinse with an appropriate organic solvent (e.g., acetone, ethanol) to remove residual compound. Collect the rinsate as hazardous waste. 2. Wash with laboratory detergent and water. 3. Perform a final rinse with deionized water. |
| Spatulas, Stir Bars, etc. | 1. Wipe with a solvent-dampened cloth to remove visible residue. Dispose of the cloth as solid hazardous waste. 2. Wash with laboratory detergent and water. |
| Work Surfaces (Fume Hood, Benchtop) | 1. Wipe the surface with a cloth dampened with a suitable solvent. 2. Clean the surface with a laboratory-grade detergent. 3. Ensure the area is dry before resuming work. |
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow of the disposal process and the decision-making involved.
Caption: Workflow for the disposal of 9,9'-Spirobi[fluoren]-2-ylboronic acid waste.
Caption: Decision tree for segregating 9,9'-Spirobi[fluoren]-2-ylboronic acid waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of 9,9'-Spirobi[fluoren]-2-ylboronic acid, thereby fostering a secure and responsible research environment.
Safeguarding Your Research: A Comprehensive Guide to Handling 9,9'-Spirobi[fluoren]-2-ylboronic Acid
For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of 9,9'-Spirobi[fluoren]-2-ylboronic acid. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel.
Researchers and professionals in drug development must handle 9,9'-Spirobi[fluoren]-2-ylboronic acid with care, as it is known to cause skin and eye irritation.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure to 9,9'-Spirobi[fluoren]-2-ylboronic acid. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3][4] | Protects eyes from dust particles and potential splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[3][4] | Prevents skin contact with the compound.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[2][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3] An impervious apron should be worn when transferring larger quantities. | Protects skin from accidental spills and contact.[3][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[3] | Minimizes the risk of respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of 9,9'-Spirobi[fluoren]-2-ylboronic acid.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4]
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling the Compound:
-
Keep the container of 9,9'-Spirobi[fluoren]-2-ylboronic acid tightly closed when not in use.[1][5]
-
Avoid generating dust when transferring the solid.[2][3] Use appropriate tools, such as a spatula, for transfers.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]
-
Clean the work area to remove any residual chemical.
-
Contaminated clothing should be removed immediately and washed before reuse.[1][4]
Disposal Plan
All waste generated from the use of 9,9'-Spirobi[fluoren]-2-ylboronic acid, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including any material used for spill cleanup, in a designated and properly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, separate from incompatible materials.[1][5]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling 9,9'-Spirobi[fluoren]-2-ylboronic acid in a laboratory setting.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
